molecular formula C9H10FNO B1343124 3-(2-Fluorophenoxy)azetidine CAS No. 918831-13-7

3-(2-Fluorophenoxy)azetidine

Cat. No.: B1343124
CAS No.: 918831-13-7
M. Wt: 167.18 g/mol
InChI Key: BJPFEMLBDNVRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenoxy)azetidine is a useful research compound. Its molecular formula is C9H10FNO and its molecular weight is 167.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPFEMLBDNVRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604058
Record name 3-(2-Fluorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918831-13-7
Record name 3-(2-Fluorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Fluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-(2-Fluorophenoxy)azetidine, a valuable building block in medicinal chemistry. The synthesis is primarily approached through a two-step process: the formation of a protected intermediate, tert-butyl this compound-1-carboxylate, followed by its deprotection to yield the final product. This document details the experimental protocols for these key transformations, presents quantitative data in structured tables, and includes workflow diagrams for enhanced clarity.

Core Synthesis Strategy

The synthesis of this compound is most commonly achieved through the reaction of an N-protected 3-hydroxyazetidine with a suitable 2-fluorophenyl electrophile, followed by the removal of the protecting group. The tert-butoxycarbonyl (Boc) group is a frequently utilized amine protecting group in this sequence due to its stability under various reaction conditions and its facile removal under acidic conditions.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Aryl Ether Formation cluster_1 Step 2: Deprotection A N-Boc-3-hydroxyazetidine C tert-Butyl this compound-1-carboxylate A->C Williamson Ether Synthesis / Mitsunobu Reaction B 2-Fluorophenol B->C D tert-Butyl this compound-1-carboxylate E This compound D->E Acidic Deprotection

General synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of tert-Butyl this compound-1-carboxylate

This intermediate can be prepared via a Williamson ether synthesis or a Mitsunobu reaction. The Williamson ether synthesis is a robust and widely used method for forming ethers.

Method A: Williamson Ether Synthesis

This method involves the deprotonation of N-Boc-3-hydroxyazetidine to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a suitable 2-fluorophenyl electrophile.

G A N-Boc-3-hydroxyazetidine in Anhydrous DMF B Add Sodium Hydride (NaH) (0°C to RT) A->B C Add 1,2-Difluorobenzene (Heat) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Aqueous Work-up D->E F Extraction with Organic Solvent E->F G Purification (Column Chromatography) F->G H tert-Butyl this compound-1-carboxylate G->H

Workflow for Williamson Ether Synthesis.

Experimental Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add 1,2-difluorobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography to afford tert-butyl this compound-1-carboxylate.

Method B: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for the formation of the aryl ether linkage under milder conditions.

Experimental Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq), 2-fluorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Step 2: Synthesis of this compound

The final step involves the removal of the Boc protecting group under acidic conditions to yield the free base, which can then be converted to a salt for improved stability and handling.

G A tert-Butyl this compound-1-carboxylate in Dichloromethane (DCM) B Add Trifluoroacetic Acid (TFA) or HCl in Dioxane (0°C to RT) A->B C Reaction Monitoring (TLC/LC-MS) B->C D Solvent Removal C->D E Neutralization (e.g., sat. NaHCO3) D->E F Extraction with Organic Solvent E->F G Drying and Concentration F->G H This compound G->H

Workflow for Boc Deprotection.

Experimental Procedure:

  • Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane (e.g., 4M) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

  • For the hydrochloride salt, the crude product from the acid deprotection can be triturated with diethyl ether to induce precipitation, followed by filtration and drying.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound and its intermediate. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of tert-Butyl this compound-1-carboxylate

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Starting Materials N-Boc-3-hydroxyazetidine, 1,2-DifluorobenzeneN-Boc-3-hydroxyazetidine, 2-Fluorophenol
Key Reagents Sodium HydrideDIAD, Triphenylphosphine
Solvent DMFTHF
Temperature 80-100 °C0 °C to Room Temperature
Reaction Time 12-24 hours12-24 hours
Typical Yield 60-80%70-90%
Purification Column ChromatographyColumn Chromatography

Table 2: Deprotection to this compound

ParameterValue
Starting Material tert-Butyl this compound-1-carboxylate
Key Reagents Trifluoroacetic Acid or HCl in Dioxane
Solvent Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 1-4 hours
Typical Yield >90%
Purification Extraction and/or precipitation/trituration

Signaling Pathways and Biological Context

This compound is a versatile scaffold used in the development of various biologically active molecules. The azetidine ring can impart desirable properties such as improved metabolic stability and receptor binding affinity. While there are no specific signaling pathways directly associated with this compound itself, its derivatives are often designed to interact with specific biological targets. For instance, azetidine-containing compounds have been investigated as modulators of G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neurotransmission. The development of derivatives often follows a structure-activity relationship (SAR) approach to optimize potency and selectivity for a given target.

G cluster_0 Drug Discovery and Development cluster_1 Pharmacological Evaluation A This compound B Chemical Derivatization (e.g., N-alkylation, N-acylation) A->B C Library of Novel Compounds B->C D Screening against Biological Targets (e.g., GPCRs, Enzymes, Ion Channels) C->D E Identification of Lead Compounds D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimization of Potency and Selectivity F->G

Logical workflow for the application of this compound in drug discovery.

In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Fluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(2-Fluorophenoxy)azetidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted values from computational models, alongside experimental data for structurally related analogs. Detailed experimental protocols for determining key physicochemical parameters are provided to facilitate further research and validation. This guide aims to serve as a foundational resource for researchers and drug development professionals working with azetidine-based scaffolds.

Introduction

Azetidine derivatives are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery. The strained azetidine ring imparts unique conformational constraints and can serve as a valuable pharmacophore, influencing properties such as metabolic stability, aqueous solubility, and receptor binding affinity. The 3-substituted aryloxyazetidine motif, in particular, is a key structural feature in compounds targeting monoamine transporters. This compound, with its ortho-fluorinated phenyl ring, presents an interesting candidate for investigation due to the known effects of fluorine substitution on molecular properties and biological activity.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This section presents a summary of the available and predicted data for this compound and its close structural analog, 3-(3-Fluorophenoxy)azetidine.

Data Summary

The following tables summarize the available experimental and predicted physicochemical data. It is crucial to note the distinction between the ortho (2-fluoro) and meta (3-fluoro) isomers.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyPredicted ValueMethod/Source
Molecular Formula C₉H₁₀FNO-
Molecular Weight 167.18 g/mol -
XLogP3 1.8PubChem
pKa (basic) 8.9 (±0.5)ChemAxon
Boiling Point 245.5 °C (at 760 mmHg)ACD/Labs Percepta
Melting Point Not Available-
Aqueous Solubility 0.85 g/L (at pH 7.4)ChemAxon

Table 2: Physicochemical Properties of 3-(3-Fluorophenoxy)azetidine (Experimental and Predicted)

PropertyValueTypeReference(s)
Molecular Formula C₉H₁₀FNO-[1]
Molecular Weight 167.18 g/mol -[1]
Boiling Point 230 °CExperimental[1]
pKa (basic) 9.30 (±0.40)Predicted[1]
XLogP 1.4Predicted[2]
Solubility Insoluble in water, soluble in organic solventsExperimental[1]
Appearance White or light yellow solidExperimental[1]

Experimental Protocols

To facilitate the experimental validation of the predicted properties of this compound, this section provides detailed, standard laboratory protocols for the determination of key physicochemical parameters.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range.

Methodology:

  • Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Heating: The test tube assembly is heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block) along with a thermometer.

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination (Potentiometric Titration)

Principle: The pKa is a measure of the acidity or basicity of a compound. For an amine, the pKa of its conjugate acid is determined by titrating a solution of the amine with a strong acid and monitoring the pH.

Methodology:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) in small increments.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

LogP Determination (Shake-Flask Method)

Principle: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

Methodology:

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are combined in a separatory funnel in a defined volume ratio.

  • Equilibration: The mixture is shaken for a sufficient time to allow for equilibrium to be reached and then allowed to separate completely.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

Principle: Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH.

Methodology:

  • Equilibration: An excess amount of the solid compound is added to a known volume of water or a buffer of a specific pH in a sealed container.

  • Agitation: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Concentration Measurement: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC or LC-MS).

Synthesis and Biological Context

General Synthesis Workflow

The synthesis of 3-(aryloxy)azetidines can be achieved through various synthetic routes. A common approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of an azetidine ring with a corresponding phenol.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Step cluster_4 Final Product A N-Protected-3-hydroxyazetidine C Mitsunobu Reaction (DEAD, PPh3) A->C B 2-Fluorophenol B->C D N-Protected-3-(2-fluorophenoxy)azetidine C->D E Deprotection D->E F This compound E->F

General synthetic workflow for this compound.

Potential Biological Signaling Pathway Involvement

Azetidine derivatives, particularly those with aryloxy substituents, have been investigated as ligands for monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft and are important targets for the treatment of various neurological and psychiatric disorders.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin) Serotonin Serotonin Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Receptor Serotonin Receptor Serotonin->Receptor Binding Azetidine This compound Azetidine->SERT Inhibition

Hypothesized inhibition of the serotonin transporter (SERT) by this compound.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound. While experimental data for this specific compound is limited, the presented predicted values and data from close analogs offer a valuable starting point for further investigation. The detailed experimental protocols and contextual information on synthesis and potential biological activity are intended to support and guide future research endeavors in the field of medicinal chemistry and drug development. The continued exploration of substituted azetidines is anticipated to yield novel therapeutic agents with improved pharmacological profiles.

References

Azetidine Derivatives as Anticancer Agents: A Technical Overview of Core Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and preclinical data do not contain specific information on the mechanism of action of 3-(2-Fluorophenoxy)azetidine in cancer. This technical guide will therefore focus on the well-documented anticancer activities of other structurally related azetidine derivatives, for which significant research is available. The information presented herein is intended for researchers, scientists, and drug development professionals.

The azetidine scaffold has emerged as a valuable pharmacophore in the design of novel anticancer therapeutics. Its unique structural properties have been exploited to develop targeted agents that interfere with critical cellular processes essential for cancer cell proliferation and survival. This guide details two prominent mechanisms of action for distinct classes of azetidine-containing compounds: inhibition of tubulin polymerization by azetidin-2-one derivatives and disruption of the STAT3 signaling pathway by other azetidine-based inhibitors.

Azetidin-2-ones as Microtubule-Targeting Agents

A significant class of azetidine derivatives, specifically 3-fluoro- and 3,3-difluoro substituted β-lactams (azetidin-2-ones), have been developed as potent microtubule-disrupting agents. These compounds are designed as analogues of Combretastatin A-4 (CA-4), a natural product known to inhibit tubulin polymerization by binding to the colchicine-binding site.

Mechanism of Action

These azetidin-2-one derivatives function by inhibiting the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Mechanistic studies have demonstrated that these compounds not only inhibit tubulin polymerization but also modulate the expression of key apoptotic proteins. Specifically, they have been shown to cause a downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and an upregulation of the pro-apoptotic protein Bax.

Data Presentation: In Vitro Antiproliferative Activity

The antiproliferative effects of several 3-fluoroazetidin-2-one derivatives have been evaluated across various human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Compound/DerivativeCancer Cell LineIC50 (µM)Putative Mechanism of Action
Compound 32 (3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one)MCF-7 (ER+)0.075Tubulin polymerization inhibitor
Hs578T (Triple-Negative)0.033Tubulin polymerization inhibitor
Hs578Ts(i)8 (Invasive)0.065Tubulin polymerization inhibitor
Compound 33 (3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one)MCF-7 (ER+)0.095Tubulin polymerization inhibitor, Apoptosis induction
MDA-MB-231 (Triple-Negative)0.620Tubulin polymerization inhibitor, Apoptosis induction
Combretastatin A-4 (CA-4) (Reference Compound)MCF-7 (ER+)0.0035Tubulin polymerization inhibitor
Hs578T (Triple-Negative)0.008Tubulin polymerization inhibitor
Hs578Ts(i)8 (Invasive)0.020Tubulin polymerization inhibitor

Data compiled from studies on CA-4 analogues.[1]

Compound 33 also demonstrated selectivity towards cancer cells, with an IC50 value greater than 50 µM in the non-tumorigenic HEK-293T cell line, compared to 0.095 µM in MCF-7 cells.

Signaling Pathway Visualization

G cluster_drug Azetidin-2-one Derivative cluster_cell Cancer Cell cluster_cytoskeleton Cytoskeleton Disruption cluster_apoptosis Apoptosis Induction drug Azetidin-2-one (e.g., Compound 33) microtubule Microtubule Polymerization drug->microtubule Inhibits bcl2 Bcl-2 / Survivin (Anti-apoptotic) drug->bcl2 Downregulates bax Bax (Pro-apoptotic) drug->bax Upregulates tubulin Tubulin Dimer tubulin->microtubule Polymerization apoptosis Apoptosis bcl2->apoptosis bax->apoptosis

Mechanism of Azetidin-2-ones

Azetidine-Based STAT3 Inhibitors

Another class of azetidine derivatives has been identified as potent and irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[2][3] STAT3 is a transcription factor that is aberrantly and constitutively activated in a wide variety of human cancers, including triple-negative breast cancer (TNBC).[3] Activated STAT3 promotes the expression of genes involved in cell proliferation, survival, and angiogenesis, making it a prime target for cancer therapy.

Mechanism of Action

These azetidine-based compounds are designed to selectively and irreversibly bind to STAT3.[3] Mass spectrometry has confirmed that these inhibitors form covalent bonds with cysteine residues (Cys426 and Cys468) within the STAT3 protein.[3] This covalent modification prevents the phosphorylation and subsequent dimerization of STAT3 monomers. As a result, the STAT3:STAT3 dimers cannot translocate to the nucleus to regulate the transcription of target genes like Bcl-xL and Cyclin D1, which are crucial for cell survival and proliferation.[2] This targeted inhibition leads to a loss of viability and induction of cell death in cancer cells that harbor overactive STAT3 signaling.[3]

Data Presentation: In Vitro STAT3 Inhibition

The inhibitory activity of these azetidine-based compounds against STAT3 has been quantified, demonstrating high potency and selectivity over other STAT family members.

Compound/DerivativeAssayIC50 (µM)Target Cancer Type
H172 STAT3 DNA-binding0.38 - 0.98Triple-Negative Breast Cancer
H182 STAT3 DNA-binding0.38 - 0.98Triple-Negative Breast Cancer
H172 / H182 STAT1 DNA-binding> 15.8(Selectivity Marker)
H172 / H182 STAT5 DNA-binding> 15.8(Selectivity Marker)

Data from in vitro studies on azetidine-based STAT3 inhibitors.[3]

Signaling Pathway Visualization

G cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates pstat3 p-STAT3 stat3->pstat3 dimer p-STAT3 Dimer pstat3->dimer Dimerization dna Target Gene Promoters (e.g., Bcl-xL, Cyclin D1) dimer->dna Translocates & Binds inhibitor Azetidine-based STAT3 Inhibitor inhibitor->stat3 Irreversibly Binds transcription Gene Transcription dna->transcription proliferation Cell Proliferation & Survival transcription->proliferation

Inhibition of JAK-STAT3 Pathway

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel azetidine compounds. The following are standardized protocols for key in vitro assays.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effect of a compound by measuring the metabolic activity of cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azetidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay monitors the effect of compounds on the formation of microtubules from purified tubulin.

  • Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer on ice. Prepare a GTP stock solution. Prepare the test compound (azetidin-2-one derivative) at various concentrations.

  • Assay Setup: In a pre-warmed (37°C) 96-well plate, add the tubulin solution, GTP, and the test compound or control (e.g., paclitaxel as an enhancer, colchicine as an inhibitor).

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in optical density (absorbance) at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time. Analyze the polymerization curves to determine the effect of the compound on the nucleation lag phase, the maximum rate of polymerization (Vmax), and the steady-state polymer mass.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells with the azetidine derivative for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry. FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

Protocol 4: Western Blot for Apoptotic Proteins and STAT3 Phosphorylation

This technique detects changes in protein expression and phosphorylation states.

  • Cell Lysis: Treat cells with the azetidine compound, wash with ice-cold PBS, and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. For azetidin-2-ones, use antibodies against Bcl-2, Bax, and survivin. For STAT3 inhibitors, use antibodies against phospho-STAT3 (Tyr705) and total STAT3. Use a loading control antibody (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. For apoptosis, calculate the Bax/Bcl-2 ratio. For STAT3 inhibition, normalize the p-STAT3 level to the total STAT3 level.

Experimental Workflow Visualization

G cluster_invitro In Vitro Evaluation of Azetidine Derivatives start Cancer Cell Lines treatment Treat with Azetidine Derivative start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis protein Protein Analysis (Western Blot) treatment->protein end Determine IC50, Apoptotic Induction, Protein Modulation viability->end apoptosis->end protein->end

General Workflow for In Vitro Evaluation

Conclusion

The azetidine scaffold is a versatile platform for the development of novel anticancer agents. While specific data on this compound is not currently in the public domain, extensive research on other azetidine derivatives demonstrates their potential to target fundamental cancer pathways. Azetidin-2-ones effectively disrupt microtubule dynamics and induce apoptosis, while other azetidine-based compounds can potently and selectively inhibit the oncogenic STAT3 signaling pathway. The comparative data and standardized protocols provided in this guide offer a valuable resource for researchers aiming to explore the therapeutic utility of new azetidine-based compounds in oncology.

References

Technical Guide: 3-(2-Fluorophenoxy)azetidine (CAS 918831-13-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted properties, potential uses, and relevant experimental methodologies for 3-(2-Fluorophenoxy)azetidine. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous compounds and relevant patents to offer a valuable resource for research and development.

Core Compound Properties

This compound is a small molecule belonging to the class of 3-phenoxy-azetidine derivatives. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a degree of conformational rigidity, which can be advantageous for specific binding to biological targets. The 2-fluorophenoxy moiety influences the electronic and lipophilic properties of the molecule.

Physicochemical Data
PropertyValueSource
CAS Number 918831-13-7-
Molecular Formula C₉H₁₀FNO-
Molecular Weight 167.18 g/mol Calculated
Boiling Point ~230 °CPredicted
Density ~1.19 g/cm³Predicted
Solubility Soluble in many organic solvents; sparingly soluble in water.General observation for this class of compounds.
Stability Stable at room temperature.General observation for this class of compounds.

Potential Uses in Research and Drug Development

Based on patent literature, 3-phenoxy-azetidine derivatives are of significant interest as modulators of cortical catecholaminergic neurotransmission. Specifically, they have been investigated as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) , also known as triple reuptake inhibitors (TRIs).[1]

SNDRIs are a class of antidepressants that function by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This inhibition leads to an increase in the extracellular concentrations of these key neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This mechanism of action holds therapeutic potential for the treatment of major depressive disorder and other central nervous system (CNS) conditions.

Proposed Mechanism of Action and Signaling Pathway

The putative mechanism of action for this compound is the inhibition of SERT, NET, and DAT. By binding to these transporter proteins, the compound prevents the reuptake of serotonin, norepinephrine, and dopamine from the synapse back into the presynaptic neuron.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO Vesicle Synaptic Vesicle NT Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Vesicle->NT Release NT_synthesis Neurotransmitter Synthesis NT_synthesis->Vesicle Packaging Receptor Postsynaptic Receptors NT->Receptor Binding & Signal Transduction SERT SERT NT->SERT Reuptake NET NET NT->NET Reuptake DAT DAT NT->DAT Reuptake SERT->MAO Degradation NET->MAO Degradation DAT->MAO Degradation Compound This compound Compound->SERT Inhibition Compound->NET Inhibition Compound->DAT Inhibition G cluster_synthesis Synthetic Workflow start 1-Boc-3-hydroxyazetidine step1 Mitsunobu Reaction (or Williamson Ether Synthesis) start->step1 intermediate 1-Boc-3-(2-fluorophenoxy)azetidine step1->intermediate step2 Boc Deprotection intermediate->step2 product This compound step2->product purification Purification (e.g., Column Chromatography) product->purification G cluster_assay Monoamine Transporter Uptake Assay Workflow cell_seeding Seed HEK293 cells expressing a specific transporter compound_addition Add varying concentrations of This compound cell_seeding->compound_addition radioligand_addition Add radiolabeled substrate ([³H]5-HT, [³H]NE, or [³H]DA) compound_addition->radioligand_addition incubation Incubate at 37°C radioligand_addition->incubation termination Terminate uptake (e.g., rapid filtration and washing) incubation->termination measurement Measure radioactivity via scintillation counting termination->measurement analysis Data analysis to determine IC₅₀ measurement->analysis

References

Spectroscopic Characterization of 3-(2-Fluorophenoxy)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluorophenoxy)azetidine is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the azetidine motif and the fluorophenoxy group in bioactive molecules. The azetidine ring provides a rigid scaffold that can influence the conformational properties of a molecule, while the 2-fluorophenoxy moiety can modulate electronic properties and metabolic stability. Accurate structural elucidation and characterization are paramount for its application in drug discovery and development. This guide provides an in-depth overview of the expected spectroscopic data (NMR, IR, and MS) for this compound and the experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on its structural features: a 3-substituted azetidine ring and a 2-fluorophenoxy group. The chemical formula for this compound is C₉H₁₀FNO.[1]

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.10 - 6.90m4HAr-H
~4.95m1HO-CH (azetidine)
~4.20t2HCH₂ (azetidine)
~3.90t2HCH₂ (azetidine)
~2.60br s1HNH (azetidine)
Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
~154.0 (d, J ≈ 245 Hz)Ar-C-F
~146.0 (d, J ≈ 10 Hz)Ar-C-O
~124.5 (d, J ≈ 3 Hz)Ar-CH
~121.5 (d, J ≈ 7 Hz)Ar-CH
~117.0 (d, J ≈ 2 Hz)Ar-CH
~116.0 (d, J ≈ 20 Hz)Ar-CH
~70.0O-CH (azetidine)
~52.0CH₂ (azetidine)

Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz, arising from coupling with the ¹⁹F nucleus.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H Stretch
~3050MediumAromatic C-H Stretch
~2950, ~2870MediumAliphatic C-H Stretch
~1590, ~1490StrongAromatic C=C Stretch
~1250StrongAryl-O-Alkyl C-O Stretch
~1100StrongC-N Stretch
~750StrongOrtho-disubstituted benzene
Predicted Mass Spectrometry Data
TechniqueIonization ModePredicted m/zAssignment
HRMSESI+~168.0819[M+H]⁺
HRMSESI+~190.0638[M+Na]⁺

Spectroscopic Analysis Workflow

The structural elucidation of this compound relies on a combination of spectroscopic techniques to probe different aspects of its molecular structure. The logical workflow for this analysis is depicted below.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_NMR NMR Spectroscopy MS Mass Spectrometry (MS) Structure Proposed Structure of This compound MS->Structure Molecular Weight Elemental Formula IR Infrared (IR) Spectroscopy IR->Structure Functional Groups NMR Nuclear Magnetic Resonance (NMR) H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR H_NMR->Structure Proton Environment Connectivity C_NMR->Structure Carbon Skeleton

Caption: Workflow for the structural elucidation of this compound.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if the solvent does not contain a reference.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees.

  • Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.

  • Co-add 8 to 16 scans to improve the signal-to-noise ratio.

  • Process the resulting Free Induction Decay (FID) with a Fourier transform.

  • Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

  • Using the same sample, switch the spectrometer to the carbon channel.

  • Acquire a proton-decoupled ¹³C spectrum, which will render all carbon signals as singlets.

  • Use a pulse angle of 30 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Process the FID and phase the spectrum.

  • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

ATR-FTIR Acquisition:

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid or liquid sample directly onto the crystal surface.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to obtain a high-quality spectrum.

  • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the molecule.

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

HRMS-ESI Acquisition:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • The ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • The detector records the ions, generating a mass spectrum.

  • Acquire the spectrum in positive ion mode to observe the protonated molecule ([M+H]⁺) and other adducts like [M+Na]⁺. The high-resolution measurement allows for the determination of the accurate mass, which can be used to calculate the elemental formula.

References

Solubility and stability of 3-(2-Fluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of 3-(2-Fluorophenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to evaluate the aqueous solubility and chemical stability of this compound, a key intermediate in pharmaceutical research. Due to the limited availability of public data for this specific molecule, this document outlines standardized, industry-accepted experimental protocols for determining critical physicochemical properties. It details procedures for kinetic and thermodynamic solubility assessment, outlines a strategy for forced degradation studies in line with ICH guidelines, and discusses potential degradation pathways. This guide is intended to serve as a practical framework for researchers to generate reliable solubility and stability data, which is crucial for advancing drug discovery and development programs.

Physicochemical Properties

A summary of predicted and known properties for azetidine derivatives is presented below. Experimental determination of these properties for each new batch is recommended.

PropertyValue/InformationSource
Molecular Formula C₉H₁₀FNO[P&S Chemicals]
Molecular Weight 167.18 g/mol [ChemBK]
Appearance White to light yellow solid is typical for similar compounds.[ChemBK]
pKa (Predicted) 9.30 ± 0.40 (for the azetidine nitrogen)[ChemBK]
General Solubility Qualitative descriptions suggest poor water solubility but solubility in organic solvents for similar isomers.[ChemBK]
General Stability Azetidine-containing compounds are known to be stable at room temperature but may be susceptible to degradation under acidic conditions or due to intramolecular ring-opening.[ChemBK, NIH]

Aqueous Solubility Assessment

The aqueous solubility of a compound is a critical determinant of its absorption and bioavailability. Both kinetic and thermodynamic solubility assays are essential for a comprehensive profile.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, following its addition from a DMSO stock. This high-throughput method is valuable for early-stage discovery to quickly flag solubility liabilities.[1][2][3]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

  • Buffer Addition: Add 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 1%.

  • Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature (25°C).[1][4]

  • Analysis: Measure the light scattering or turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is reported as the kinetic solubility.[1][4]

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the true solubility of a compound when the dissolved and solid states are in equilibrium. This is a more accurate, albeit lower-throughput, measure crucial for later-stage development.[5][6][7]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing relevant aqueous buffers (e.g., pH 5.0, pH 7.4, pH 9.0).

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[8]

  • Phase Separation: After incubation, allow the vials to stand, permitting the undissolved solid to settle. Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.[1]

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated, stability-indicating HPLC-UV method against a standard curve.[5][9]

Expected Data Summary

The following table illustrates how solubility data for this compound should be structured.

Assay TypeBuffer/SolventpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS7.425[Experimental Value][Calculated Value]
ThermodynamicAcetate Buffer5.025[Experimental Value][Calculated Value]
ThermodynamicPhosphate Buffer7.425[Experimental Value][Calculated Value]
ThermodynamicBorate Buffer9.025[Experimental Value][Calculated Value]
ThermodynamicFaSSIF6.537[Experimental Value][Calculated Value]
ThermodynamicFeSSIF5.037[Experimental Value][Calculated Value]

FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid.

Solubility Testing Workflow Diagram

G cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Solubility (Nephelometry) cluster_2 Thermodynamic Solubility (Shake-Flask) compound This compound k_prep Prepare 10 mM Stock in DMSO compound->k_prep t_prep Add Excess Solid to Buffer compound->t_prep k_add Add Stock to Aqueous Buffer k_prep->k_add k_incubate Incubate & Mix (2 hours) k_add->k_incubate k_analyze Measure Turbidity (Nephelometer) k_incubate->k_analyze k_result Kinetic Solubility Value k_analyze->k_result t_incubate Equilibrate (24-48 hours) t_prep->t_incubate t_filter Filter Supernatant t_incubate->t_filter t_analyze Quantify by HPLC-UV t_filter->t_analyze t_result Thermodynamic Solubility Value t_analyze->t_result

Caption: Workflow for kinetic and thermodynamic solubility testing.

Stability Assessment and Degradation Pathway Analysis

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[10][11] These studies are performed under conditions more severe than standard accelerated stability testing.[10]

Forced Degradation Protocol (ICH Guideline Q1A(R2))

A solution of this compound (e.g., 1 mg/mL in acetonitrile/water) should be subjected to the following stress conditions. The goal is to achieve 5-20% degradation.[12]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solution stored at 80°C for 48 hours. Solid stored at 105°C for 24 hours.

  • Photostability: Expose solution to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Samples should be taken at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) and analyzed by a stability-indicating LC-MS/MS method to separate and identify the parent compound and any degradation products.

Potential Degradation Pathways

Based on the structure, two primary degradation pathways are plausible for this compound, particularly under hydrolytic (acidic or basic) conditions.

  • Azetidine Ring Opening: The strained four-membered azetidine ring can be susceptible to nucleophilic attack, leading to ring cleavage. Under acidic conditions, protonation of the azetidine nitrogen can activate the ring, making it vulnerable to attack by water, forming a β-amino alcohol derivative.[13][14]

  • Ether Bond Hydrolysis: The ether linkage between the phenoxy group and the azetidine ring could potentially be cleaved, although this is generally less likely than ring opening for a strained heterocycle. This would yield 2-fluorophenol and 3-hydroxyazetidine.

A study on a related azetidine-containing compound demonstrated a degradation mechanism involving the formation of an azetidinium ion, which subsequently leads to ring-opened products.[15][16]

Forced Degradation Workflow and Pathway Diagram

G cluster_0 Forced Degradation Workflow & Analysis cluster_1 Plausible Degradation Pathways compound This compound (1 mg/mL Solution) stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) compound->stress sampling Time Point Sampling (e.g., 0, 4, 8, 12, 24h) stress->sampling analysis LC-MS/MS Analysis sampling->analysis data Data Interpretation: - % Degradation - Identify Degradants - Elucidate Pathways analysis->data parent This compound path1 Pathway 1: Azetidine Ring Opening parent->path1 H⁺/OH⁻ path2 Pathway 2: Ether Hydrolysis parent->path2 H⁺/OH⁻ (Less likely) deg1 Ring-Opened Product (β-amino alcohol derivative) path1->deg1 deg2a 2-Fluorophenol path2->deg2a deg2b 3-Hydroxyazetidine path2->deg2b

Caption: Workflow for forced degradation studies and potential pathways.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not publicly available, the detailed protocols for kinetic and thermodynamic solubility, coupled with a systematic approach to forced degradation studies, will enable researchers to generate the critical data necessary for informed decision-making in the drug development process. Understanding these fundamental properties is paramount for optimizing formulations, predicting in vivo behavior, and ensuring the overall quality and efficacy of potential drug candidates.

References

Potential Therapeutic Targets of 3-(2-Fluorophenoxy)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structure in medicinal chemistry, recognized for imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This technical guide focuses on the potential therapeutic applications of 3-(2-Fluorophenoxy)azetidine, a derivative of the 3-phenoxyazetidine class. While direct experimental data for this specific molecule is limited in publicly available literature, extensive research on analogous 3-aryloxyazetidine compounds strongly suggests its primary mechanism of action is as a Triple Reuptake Inhibitor (TRI) . This guide will, therefore, explore the potential of this compound as a TRI, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. We will present quantitative data from closely related analogs, detail relevant experimental protocols, and provide visualizations of the underlying biological pathways and experimental workflows.

Introduction: The Promise of Triple Reuptake Inhibition

Major Depressive Disorder (MDD) is a complex psychiatric condition often associated with dysregulation of monoamine neurotransmitters.[1] While Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) have been the mainstay of treatment, they often suffer from limitations such as delayed onset of action and incomplete remission.[2][3] Triple reuptake inhibitors (TRIs), which simultaneously block the reuptake of serotonin, norepinephrine, and dopamine, have emerged as a promising next-generation antidepressant strategy.[2][3] By modulating all three key monoamines, TRIs are hypothesized to offer a broader spectrum of efficacy, potentially addressing a wider range of depressive symptoms, including anhedonia, which is linked to dopamine deficits.[3][4]

The 3-phenoxyazetidine scaffold has been identified as a promising chemotype for the development of potent TRIs.[5] The rigid azetidine ring provides a defined conformational constraint, while the phenoxy group allows for various substitutions to modulate potency and selectivity. The introduction of a fluorine atom at the 2-position of the phenoxy ring in this compound is a strategic modification. Fluorine substitution is a common tactic in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate binding affinity.

Potential Therapeutic Target: Monoamine Transporters (SERT, NET, DAT)

Based on extensive research into 3-aryloxyazetidine derivatives, the primary therapeutic targets for this compound are the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[5] By inhibiting these transporters, the compound would increase the synaptic concentrations of serotonin, norepinephrine, and dopamine, thereby enhancing neurotransmission.

Quantitative Data from Analogous Compounds

While specific IC50 values for this compound are not publicly available, data from a key study on a series of 3-aryloxyazetidine analogs provide a strong basis for its potential potency. The following table summarizes the in vitro inhibitory activities of two lead compounds from this series.[5]

Compound IDScaffold TypeSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Reference
6bd 3-Aryloxyazetidine1.28.325.1Han et al., 2012[5]
6be 3-Aryloxyazetidine0.96.519.8Han et al., 2012[5]

Table 1: In vitro inhibitory activities of representative 3-aryloxyazetidine analogs against human monoamine transporters.

These data demonstrate that the 3-aryloxyazetidine scaffold can yield highly potent inhibitors of all three monoamine transporters, with IC50 values in the low nanomolar range.[5] The substitution pattern on the phenoxy ring will be a critical determinant of the precise activity and selectivity profile of this compound.

Signaling Pathway and Experimental Workflow

Signaling Pathway of a Triple Reuptake Inhibitor

The therapeutic effect of a TRI is achieved by blocking the reuptake of monoamine neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their ability to bind to and activate postsynaptic receptors.

TRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Presynaptic Neuron serotonin Serotonin presynaptic->serotonin Release norepinephrine Norepinephrine presynaptic->norepinephrine Release dopamine Dopamine presynaptic->dopamine Release vesicle Vesicles with Neurotransmitters vesicle->presynaptic Release SERT SERT NET NET DAT DAT serotonin->SERT Reuptake receptors Postsynaptic Receptors serotonin->receptors Binds norepinephrine->NET Reuptake norepinephrine->receptors Binds dopamine->DAT Reuptake dopamine->receptors Binds postsynaptic Postsynaptic Neuron receptors->postsynaptic Signal Transduction compound This compound (TRI) compound->SERT Inhibits compound->NET Inhibits compound->DAT Inhibits

Mechanism of action of a Triple Reuptake Inhibitor.
Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the in vitro evaluation of a novel compound like this compound as a triple reuptake inhibitor.

Experimental_Workflow start Start: Synthesize This compound assay_dev Develop In Vitro Transporter Uptake Assays (SERT, NET, DAT) start->assay_dev ic50 Determine IC50 values for each transporter assay_dev->ic50 selectivity Assess Selectivity Profile (SERT vs NET vs DAT) ic50->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar off_target Off-Target Screening (e.g., GPCRs, ion channels) selectivity->off_target adme In Vitro ADME Profiling (Metabolic stability, permeability) sar->adme off_target->adme in_vivo In Vivo Efficacy Studies (e.g., animal models of depression) adme->in_vivo

Workflow for evaluating azetidine analogs.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available N-Boc-3-hydroxyazetidine, proceeding through a Williamson ether synthesis followed by deprotection.

Step 1: Synthesis of N-Boc-3-(2-Fluorophenoxy)azetidine

  • Materials: N-Boc-3-hydroxyazetidine, 2-fluorophenol, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.

    • Add a solution of 2-fluorophenol (1.1 eq) in anhydrous DMF.

    • Heat the reaction mixture to 60-70°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield N-Boc-3-(2-Fluorophenoxy)azetidine.

Step 2: Deprotection to yield this compound

  • Materials: N-Boc-3-(2-Fluorophenoxy)azetidine, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the purified N-Boc-3-(2-Fluorophenoxy)azetidine (1.0 eq) in DCM.

    • Add TFA (5-10 eq) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound. The final product can be further purified by conversion to a salt (e.g., hydrochloride) and recrystallization.

In Vitro Neurotransmitter Transporter Uptake Assay

This protocol is a standard method for determining the inhibitory activity of compounds on monoamine transporters.[5][6]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SERT, NET, and DAT.

  • Cell Culture:

    • Use human embryonic kidney 293 (HEK293) cells stably transfected with human SERT, NET, or DAT.

    • Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418).

    • Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cell Plating: Seed the transfected HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

    • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compound or vehicle control for 10-20 minutes at room temperature or 37°C.

    • Radioligand Addition: Initiate the uptake reaction by adding a mixture of a radiolabeled monoamine substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) and a fixed concentration of a reference inhibitor to define non-specific uptake.

    • Incubation: Incubate the plates for a short period (e.g., 10-15 minutes) at room temperature or 37°C to allow for transporter-mediated uptake of the radioligand.

    • Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

    • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Clinical Landscape and Future Directions

While several TRIs have entered clinical trials for depression, the results have been mixed, and as of now, no TRI has been approved by the FDA for this indication.[7] Some candidates have shown promise in early-phase trials, but have not demonstrated superior efficacy over existing treatments in larger studies.[7] However, the therapeutic potential of TRIs extends beyond depression, with investigations into their use for obesity, ADHD, and substance abuse disorders.[7]

The development of this compound and other novel 3-phenoxyazetidine derivatives should focus on achieving a balanced and optimized inhibitory profile. The relative potency at each transporter is a critical factor that can influence both efficacy and side-effect profiles. For instance, excessive dopamine transporter inhibition can be associated with abuse potential. Therefore, a careful structure-activity relationship (SAR) study will be essential to fine-tune the molecule's properties. The 2-fluoro substitution on the phenoxy ring is a rational starting point for this optimization, potentially offering improved metabolic stability and brain penetration compared to unsubstituted analogs.

Conclusion

While direct experimental data on this compound is currently lacking, the wealth of information on analogous 3-aryloxyazetidine compounds provides a strong rationale for its investigation as a novel triple reuptake inhibitor. The data from related compounds suggest the potential for high potency against SERT, NET, and DAT. The established synthetic routes and in vitro assays provide a clear path forward for its synthesis and characterization. Further research is warranted to elucidate the precise pharmacological profile of this compound and to explore its therapeutic potential for the treatment of major depressive disorder and other CNS-related conditions. The strategic incorporation of the fluorine atom may provide advantageous properties that could differentiate it from previous TRI candidates.

References

Methodological & Application

The Versatility of 3-(2-Fluorophenoxy)azetidine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has emerged as a privileged motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensionality to drug candidates.[1] The strategic incorporation of the 3-(2-fluorophenoxy)azetidine moiety, in particular, offers a versatile tool for fine-tuning a compound's interaction with a range of biological targets. The fluorine substitution on the phenoxy ring can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. This document provides a comprehensive overview of the applications of this compound and its analogs in drug discovery, complete with detailed experimental protocols and a summary of relevant biological data.

I. Biological Applications and Quantitative Data

While specific data for compounds containing the exact this compound moiety is limited in publicly available literature, the broader class of 3-phenoxyazetidine and 3-arylazetidine derivatives has demonstrated significant activity across several key biological targets. This section summarizes the quantitative data for representative analogs, providing a benchmark for the potential efficacy of this compound-containing compounds.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

VMAT2 is a crucial transporter responsible for packaging monoamine neurotransmitters into synaptic vesicles, making it a key target for neurological and psychiatric disorders.[2] Azetidine-containing compounds have been investigated as potent VMAT2 inhibitors.

Compound/DerivativeTargetAssay TypeKᵢ (nM)Reference(s)
cis-4-methoxy analog 22bVMAT2[³H]dopamine uptake24[3]
trans-methylenedioxy analog 15cVMAT2[³H]dopamine uptake31[3]
Tetrabenazine (reference)VMAT2[³H]dihydrotetrabenazine binding2[2]
Gamma-Aminobutyric Acid (GABA) Transporter (GAT) Inhibition

GABA transporters regulate the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft, and their inhibition is a therapeutic strategy for epilepsy and other neurological conditions.[4]

Compound/DerivativeTargetAssay TypeIC₅₀ (µM)Reference(s)
Azetidin-2-ylacetic acid derivativeGAT-1GABA uptake2.01 ± 0.77[5]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-1GABA uptake26.6 ± 3.3[5]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-3GABA uptake15.3 ± 4.5[5]
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition

STAT3 is a transcription factor that plays a critical role in cancer cell proliferation, survival, and metastasis.[6] Azetidine-based compounds have been identified as inhibitors of STAT3 activation.[6]

Compound/DerivativeCancer Cell Line(s)EndpointIC₅₀/EC₅₀ (µM)Putative Mechanism of ActionReference(s)
Azetidine-based STAT3 Inhibitors (H172 & H182)Triple-Negative Breast Cancer (TNBC) cellsSTAT3 Inhibition0.38 - 0.98Irreversible binding to STAT3, inhibiting its activation[6]

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of 3-(phenoxy)azetidine derivatives and key biological assays to evaluate their activity.

General Synthesis of 3-(Phenoxy)azetidine Derivatives

This protocol describes a general method for the synthesis of 3-(phenoxy)azetidine, which can be adapted for the synthesis of this compound by using 2-fluorophenol as the starting material. The synthesis typically involves the protection of the azetidine nitrogen, introduction of the phenoxy group via a Williamson ether synthesis or a Mitsunobu reaction, followed by deprotection.

Step 1: N-Protection of 3-Hydroxyazetidine

  • To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base (e.g., triethylamine, 2.2 eq) at 0 °C.

  • Add a protecting group reagent (e.g., di-tert-butyl dicarbonate (Boc₂O) for a Boc group, or benzyl bromide for a benzyl group, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-protected 3-hydroxyazetidine.

Step 2: Introduction of the Phenoxy Moiety (Williamson Ether Synthesis)

  • To a solution of N-protected 3-hydroxyazetidine (1.0 eq) in an anhydrous aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), add a strong base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes to form the alkoxide.

  • Add the desired phenol (e.g., 2-fluorophenol, 1.1 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-protected 3-(phenoxy)azetidine derivative.

Step 3: N-Deprotection

  • For Boc-protected azetidine: Dissolve the N-Boc-3-(phenoxy)azetidine derivative in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane. Stir at room temperature for 1-4 hours. Remove the solvent under reduced pressure to obtain the hydrochloride salt of the final product.

  • For Benzyl-protected azetidine: Dissolve the N-benzyl-3-(phenoxy)azetidine derivative in a suitable solvent (e.g., ethanol or methanol). Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenation (H₂ gas, balloon or Parr apparatus) until the reaction is complete (monitored by TLC). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product.

Radioligand Binding Assay for VMAT2 Affinity

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand that specifically binds to VMAT2, such as [³H]dihydrotetrabenazine ([³H]DTBZ).[7][8]

Materials:

  • Membrane preparations from cells or tissues expressing VMAT2 (e.g., rat striatum).[8]

  • Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ).[7]

  • Test compound (e.g., this compound derivative) at a range of concentrations.

  • Non-specific binding control: A high concentration of a known VMAT2 inhibitor (e.g., 10 µM tetrabenazine).[7]

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[8]

  • Glass fiber filters (e.g., GF/C), pre-soaked in polyethyleneimine.[8]

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue in lysis buffer and pellet the membranes by centrifugation.[8] Resuspend the membrane pellet in the assay buffer and determine the protein concentration.[8]

  • Assay Setup: In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and a fixed concentration of [³H]DTBZ.[8] For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.[7]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.[8]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.[8] Wash the filters multiple times with ice-cold wash buffer.[8]

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.[8] Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.[8]

In Vitro GABA Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters.[5]

Materials:

  • Cell line stably expressing the desired GABA transporter subtype (e.g., HEK293 cells expressing GAT-1).

  • Radiolabeled GABA ([³H]GABA).

  • Test compound (e.g., this compound derivative) at various concentrations.

  • Uptake buffer.

  • Wash buffer.

  • Scintillation counter.

Procedure:

  • Cell Culture: Plate the cells in a suitable multi-well plate and allow them to adhere overnight.

  • Assay: Wash the cells with uptake buffer.

  • Pre-incubate the cells with the test compound or vehicle at various concentrations for a specified time (e.g., 10-20 minutes) at room temperature.

  • Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]GABA.

  • Incubate for a short period (e.g., 1-5 minutes) at room temperature.

  • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold wash buffer.

  • Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of [³H]GABA uptake for each concentration of the test compound compared to the vehicle control. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which this compound-containing compounds may be involved is crucial for understanding their mechanism of action.

GABATransporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GABA_synthesis GAD Glutamate->GABA_synthesis GABA_vesicle GABA Vesicle Synaptic Vesicle GABA_vesicle->Vesicle Packaged GABA_synthesis->GABA_vesicle GABA_cleft GABA Vesicle->GABA_cleft Release GAT1_pre GAT1 GAT1_pre->GABA_vesicle Recycled GABA_cleft->GAT1_pre Reuptake GABA_R GABA Receptor GABA_cleft->GABA_R Binds GAT_glia GAT GABA_cleft->GAT_glia Uptake Ion_channel Ion Channel (e.g., Cl⁻) GABA_R->Ion_channel Activates Inhibition Neuronal Inhibition Ion_channel->Inhibition Leads to Inhibitor Azetidine GAT Inhibitor Inhibitor->GAT1_pre Blocks Inhibitor->GAT_glia Blocks

Caption: GABA Transporter Signaling Pathway and Inhibition.

p38_MAPK_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK, MLK) Stimuli->MAPKKK Activates MKK MKK3/6 MAPKKK->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, STAT1) p38->TranscriptionFactors Phosphorylates CellularResponse Cellular Response (Inflammation, Apoptosis) TranscriptionFactors->CellularResponse Regulates Inhibitor Azetidine-based p38 Inhibitor Inhibitor->p38 Inhibits

Caption: p38 MAPK Signaling Pathway and Inhibition.

Experimental_Workflow Start Start: Design & Synthesize This compound Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Start->Purification PrimaryScreening Primary Screening: In vitro Assays (e.g., Binding, Enzyme Inhibition) Purification->PrimaryScreening HitIdentification Hit Identification (Potency & Selectivity) PrimaryScreening->HitIdentification Data Analysis LeadOptimization Lead Optimization: Structure-Activity Relationship (SAR) Studies HitIdentification->LeadOptimization LeadOptimization->PrimaryScreening Iterative Design InVivo In vivo Studies: (Pharmacokinetics, Efficacy in Animal Models) LeadOptimization->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate Data Evaluation

Caption: Drug Discovery Workflow for Azetidine Derivatives.

References

Application Notes and Protocols: 3-(2-Fluorophenoxy)azetidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their inherent ring strain and well-defined three-dimensional structure make them valuable building blocks for the synthesis of novel therapeutic agents. The azetidine scaffold can impart desirable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and target-binding affinity.

This document provides detailed application notes and protocols for the use of 3-(2-Fluorophenoxy)azetidine as a versatile building block in organic synthesis. The presence of the 2-fluorophenoxy moiety offers opportunities for fluorine-specific interactions with biological targets, a common strategy in modern drug design to enhance binding affinity and modulate electronic properties. These protocols are based on established synthetic transformations of analogous azetidine derivatives and are intended to serve as a guide for the N-functionalization of this specific scaffold.

Key Applications

The secondary amine of the this compound ring serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Key applications include:

  • N-Alkylation: Introduction of alkyl, benzyl, and other substituted alkyl groups.

  • N-Acylation: Formation of amide derivatives with diverse functionalities.

  • Reductive Amination: Synthesis of N-substituted derivatives from carbonyl compounds.

  • Buchwald-Hartwig Amination: Formation of N-aryl and N-heteroaryl derivatives.

These reactions allow for the systematic exploration of the chemical space around the azetidine core, facilitating structure-activity relationship (SAR) studies in drug discovery programs.

Data Presentation: Representative N-Functionalization Reactions

The following tables summarize representative quantitative data for common N-functionalization techniques applied to azetidine derivatives, providing a baseline for expected outcomes with this compound. Note: This data is based on reactions with structurally similar azetidine derivatives and should be considered as representative examples. Optimization for this compound may be required.

Table 1: N-Alkylation of 3-(Aryloxy)azetidine Derivatives

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile801285-95
2Ethyl iodideEt₃NDichloromethane252470-85
3Propargyl bromideK₂CO₃DMF251680-90

Table 2: N-Acylation of 3-(Aryloxy)azetidine Derivatives

EntryAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Acetyl chlorideEt₃NDichloromethane0 to 25290-98
2Benzoyl chloridePyridineDichloromethane0 to 25488-95
3Acetic anhydrideEt₃NTHF25692-99

Table 3: Reductive Amination with 3-(Aryloxy)azetidine Derivatives

EntryCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1AcetoneNaBH(OAc)₃1,2-Dichloroethane251280-90
2BenzaldehydeNaBH(OAc)₃1,2-Dichloroethane251885-95
3CyclohexanoneNaBH(OAc)₃Dichloromethane252475-88

Table 4: Buchwald-Hartwig Amination of 3-(Aryloxy)azetidine Derivatives

EntryAryl HalideCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃XPhosCs₂CO₃Toluene1002470-85
22-ChloropyridinePd(OAc)₂RuPhosK₃PO₄Dioxane1101865-80
33-BromoanisolePd₂(dba)₃BINAPNaOt-BuToluene1002475-90

Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) should be used for moisture-sensitive reactions.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification of products should be performed using appropriate techniques such as column chromatography or crystallization.

Protocol 1: N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous acetonitrile or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile or dichloromethane.

  • Add the base (K₂CO₃, 2.0 eq or Et₃N, 1.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: N-Acylation with an Acyl Chloride

This protocol details the synthesis of N-acyl derivatives of this compound.

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (Et₃N) or pyridine (1.5 eq)

  • Anhydrous dichloromethane or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, dissolve this compound (1.0 eq) and the base (Et₃N or pyridine, 1.5 eq) in anhydrous dichloromethane or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acylating agent (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the N-acylated product.

Protocol 3: Reductive Amination with an Aldehyde or Ketone

This protocol outlines the reductive amination of this compound with a carbonyl compound.[1][2][3]

Materials:

  • This compound

  • Aldehyde or ketone (e.g., acetone, benzaldehyde) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[2]

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.2 eq).

  • Dissolve the components in anhydrous DCE or DCM. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-alkylated product.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.[4]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Anhydrous toluene or dioxane

  • Schlenk tube or other sealable reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 eq), palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (1.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene or dioxane, followed by this compound (1.2 eq).

  • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-arylated product.

Visualizations

G cluster_start Starting Material cluster_reactions N-Functionalization Reactions cluster_products Product Scaffolds cluster_application Application start This compound alkylation N-Alkylation start->alkylation Alkyl Halide, Base acylation N-Acylation start->acylation Acyl Halide, Base reductive_amination Reductive Amination start->reductive_amination Aldehyde/Ketone, Reducing Agent buchwald Buchwald-Hartwig Amination start->buchwald Aryl Halide, Pd Catalyst, Ligand, Base prod1 N-Alkyl Derivatives alkylation->prod1 prod2 N-Amide Derivatives acylation->prod2 prod3 N-Substituted Alkyl Derivatives reductive_amination->prod3 prod4 N-Aryl/Heteroaryl Derivatives buchwald->prod4 screening Screening for Biological Activity prod1->screening prod2->screening prod3->screening prod4->screening

Caption: Synthetic utility of this compound.

G cluster_workflow General Experimental Workflow A 1. Reaction Setup (Reagents & Solvents) B 2. Reaction (Stirring/Heating) A->B C 3. Monitoring (TLC/LC-MS) B->C D 4. Workup (Quenching & Extraction) C->D E 5. Purification (Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: General workflow for N-functionalization reactions.

Signaling Pathways and Biological Targets

While specific biological data for derivatives of this compound is not extensively available in the public domain, the azetidine scaffold is a known privileged structure in medicinal chemistry.[5] Compounds containing the azetidine moiety have shown a wide range of pharmacological activities, including but not limited to, activity as enzyme inhibitors and receptor modulators. The incorporation of the 2-fluorophenyl group suggests that derivatives may be designed to target proteins where fluorine-specific interactions, such as hydrogen bonding or dipole-dipole interactions, can be exploited to enhance binding affinity and selectivity.

The synthetic protocols provided herein enable the generation of diverse libraries of compounds derived from this compound. These libraries can be screened against various biological targets to identify novel bioactive molecules.

G cluster_building_block Core Building Block cluster_derivatives Chemical Diversification cluster_screening Biological Screening cluster_hit Outcome bb This compound derivatives Library of N-Functionalized Derivatives bb->derivatives Synthetic Protocols enzymes Enzymes derivatives->enzymes receptors Receptors derivatives->receptors ion_channels Ion Channels derivatives->ion_channels transporters Transporters derivatives->transporters hit Identification of Bioactive 'Hit' Molecules enzymes->hit receptors->hit ion_channels->hit transporters->hit

Caption: Role in discovery of bioactive molecules.

References

Experimental protocols for using 3-(2-Fluorophenoxy)azetidine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 3-(2-Fluorophenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-containing compounds are a class of synthetic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antibacterial, and central nervous system (CNS) effects.[1][2] The unique structural properties of the azetidine ring contribute to the biological activity of these compounds.[2][3] While specific experimental data for this compound is not extensively available in public literature, its structural similarity to known monoamine transporter inhibitors suggests it may interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[4][5][6]

These application notes provide a comprehensive set of detailed in vitro experimental protocols to characterize the pharmacological profile of this compound, with a primary focus on its potential activity as a monoamine transporter inhibitor. Additionally, a protocol for assessing general cytotoxicity is included to evaluate the compound's therapeutic window.

Data Presentation

The following table summarizes hypothetical in vitro activity data for this compound compared to well-characterized monoamine transporter inhibitors. This table is intended to serve as a template for organizing experimental findings.

CompoundTargetAssay TypeMetricValue (nM)
This compound DAT [³H]WIN 35,428 Binding Kᵢ (Experimental)
SERT [³H]Citalopram Binding Kᵢ (Experimental)
NET [³H]Nisoxetine Binding Kᵢ (Experimental)
DAT Dopamine Uptake IC₅₀ (Experimental)
SERT Serotonin Uptake IC₅₀ (Experimental)
NET Norepinephrine Uptake IC₅₀ (Experimental)
HEK293 Cells MTT Cytotoxicity CC₅₀ (Experimental)
CocaineDATDopamine UptakeIC₅₀450[4]
SERTSerotonin UptakeIC₅₀680[4]
NETNorepinephrine UptakeIC₅₀670[4]
FluoxetineSERTSerotonin UptakeIC₅₀26[7]
NomifensineDATDopamine UptakeIC₅₀15[8]

Experimental Protocols

Protocol 1: Radioligand Binding Assays for Monoamine Transporters

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

1.1. Materials and Reagents

  • Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific Ligands: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[9]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

1.2. Membrane Preparation

  • Culture HEK293 cells expressing the transporter of interest to confluency.

  • Harvest the cells and homogenize them in ice-cold binding buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[9]

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Resuspend the pellet in fresh binding buffer and repeat the centrifugation.

  • Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration using a BCA protein assay.

  • Store the membrane preparations in aliquots at -80°C.

1.3. Competitive Binding Assay

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of binding buffer (for total binding).

    • 50 µL of the appropriate non-specific ligand (e.g., 10 µM GBR 12909 for DAT) for non-specific binding.[9]

    • 50 µL of this compound at various concentrations.

    • 50 µL of the corresponding radioligand at a concentration near its Kₔ value.

    • 100 µL of the prepared cell membrane suspension (20-50 µg of protein).[9]

  • Incubate the plate at 4°C for 2-3 hours with gentle agitation.[9]

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

1.4. Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

  • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assays

This protocol measures the functional inhibitory potency (IC₅₀) of this compound on the uptake of neurotransmitters by DAT, SERT, and NET.

2.1. Materials and Reagents

  • Cell Lines: As in Protocol 1.

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

  • Uptake Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.[10]

  • Inhibitors for Control: Nomifensine (for DAT), Fluoxetine (for SERT), Nisoxetine (for NET).[7][9]

  • 96-well plates (poly-D-lysine coated). [11]

  • Scintillation counter.

2.2. Cell Plating

  • Seed the transporter-expressing HEK293 cells in poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells/well.[10]

  • Incubate overnight to allow for cell adherence.[10]

2.3. Uptake Inhibition Assay

  • On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed uptake buffer.[9]

  • Add 100 µL of uptake buffer containing varying concentrations of this compound to the wells.

  • For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known inhibitor (e.g., 10 µM nomifensine for DAT).[9]

  • Pre-incubate the plate at 37°C for 10-20 minutes.[9]

  • Initiate uptake by adding 50 µL of uptake buffer containing the respective radiolabeled neurotransmitter (final concentration ~10-20 nM).[9]

  • Incubate at 37°C for 5-10 minutes to measure the initial rate of uptake.[9]

  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.[9]

  • Lyse the cells and measure the radioactivity in a scintillation counter.

2.4. Data Analysis

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control (100% uptake).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the general cytotoxicity of this compound in a human cell line (e.g., HEK293 or HepG2).

3.1. Materials and Reagents

  • Cell Line: HEK293 or HepG2 cells.

  • Culture Medium: Appropriate for the chosen cell line.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.[12]

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • 96-well plates.

  • Plate reader.

3.2. Assay Protocol

  • Seed cells in a 96-well plate and allow them to adhere overnight.[12]

  • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.[12]

  • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will convert MTT to a purple formazan product.[12]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

3.3. Data Analysis

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Determine the CC₅₀ (50% cytotoxic concentration) value from the dose-response curve.

Visualizations

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine) dopamine Dopamine vesicle->dopamine Release dat Dopamine Transporter (DAT) dopamine->dat Reuptake receptor Dopamine Receptor dopamine->receptor Binding compound This compound compound->dat Inhibition signaling Downstream Signaling receptor->signaling Activation

Caption: Putative mechanism of action at a dopaminergic synapse.

cluster_setup Assay Setup cluster_uptake Uptake and Measurement cluster_analysis Data Analysis plate_cells Plate cells expressing monoamine transporters add_compound Add this compound (varying concentrations) plate_cells->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate add_radioligand Add [³H]Neurotransmitter (Dopamine, Serotonin, or Norepinephrine) pre_incubate->add_radioligand incubate_uptake Incubate for uptake (5-10 min at 37°C) add_radioligand->incubate_uptake wash_cells Wash cells to remove unbound radioligand incubate_uptake->wash_cells measure_radioactivity Lyse cells and measure intracellular radioactivity wash_cells->measure_radioactivity calculate_inhibition Calculate % inhibition vs. control measure_radioactivity->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC₅₀ value plot_curve->determine_ic50

Caption: Workflow for the neurotransmitter uptake inhibition assay.

References

Application Notes and Protocols for Cell-Based Assays Involving 3-(2-Fluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific biological data for 3-(2-Fluorophenoxy)azetidine is not extensively available in public literature. This document provides a framework for its potential evaluation based on the known activities of structurally related azetidine and phenoxy compounds. The primary hypothesized mechanism is the inhibition of monoamine transporters, a common target for compounds with these structural motifs.[1][2]

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that serve as valuable scaffolds in medicinal chemistry due to their unique conformational properties.[2] The compound this compound combines the azetidine ring with a fluorophenoxy moiety. This structure suggests potential interactions with biological targets in the central nervous system, particularly monoamine transporters, which are primary targets for a wide range of therapeutic drugs, including antidepressants.[3] These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Hypothesized Mechanism of Action: Monoamine Transporter Inhibition

Monoamine transporters are membrane proteins that regulate neurotransmission by mediating the reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine from the synaptic cleft into the presynaptic neuron.[3] Inhibition of these transporters increases the extracellular concentration of the respective neurotransmitter, thereby modulating neurotransmission. It is hypothesized that this compound may act as an inhibitor at one or more of these transporters.

Hypothesized_Mechanism_of_Action Vesicle Synaptic Vesicle (Neurotransmitter) Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (e.g., SERT, DAT, NET) Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signal Compound This compound Compound->Transporter Inhibition

Caption: Hypothesized inhibition of monoamine transporters by this compound.

Protocol 1: Radiotracer-Based Monoamine Transporter Uptake Assay

This protocol describes a gold-standard method to quantify the inhibitory potency of a compound on monoamine transporters using radiolabeled substrates.[3] The assay is performed in cells, such as Human Embryonic Kidney 293 (HEK293) cells, stably expressing a single human monoamine transporter (hSERT, hDAT, or hNET).[4]

A. Materials

  • Cells: HEK293 cells stably expressing hSERT, hDAT, or hNET.

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or Krebs-Henseleit buffer (KHB).[4] For dopamine uptake, supplement with 0.2 mg/ml ascorbic acid.[4]

  • Test Compound: this compound, prepared in serial dilutions (e.g., 1 nM to 100 µM).

  • Radiolabeled Substrates: [³H]-Serotonin (for SERT), [³H]-Dopamine (for DAT), or [³H]-Norepinephrine (for NET).

  • Reference Inhibitors: Fluoxetine (for SERT), Mazindol (for DAT), Nisoxetine (for NET) for determining non-specific uptake.[4]

  • Plates: 96-well cell culture plates (clear bottom, white walls).

  • Reagents: 1% Sodium Dodecyl Sulfate (SDS) for cell lysis, scintillation fluid.[4]

  • Equipment: Scintillation counter, multi-channel pipette, cell incubator.

B. Experimental Protocol

  • Cell Plating: Seed the transporter-expressing HEK293 cells into a 96-well plate at a density of 40,000-60,000 cells/well. Incubate overnight (approx. 20 hours) at 37°C and 5% CO₂ to allow for the formation of a confluent monolayer.[5]

  • Compound Preparation: Prepare 1:3 serial dilutions of this compound in assay buffer. Also prepare solutions for total uptake (buffer only) and non-specific uptake (a high concentration of a known selective inhibitor, e.g., 10 µM Fluoxetine for SERT).[3][4]

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cell monolayer once with 100 µL of pre-warmed assay buffer.[4]

    • Add 50 µL of the test compound dilutions, total uptake buffer, or non-specific uptake inhibitor to the appropriate wells.

    • Pre-incubate the plate for 10-20 minutes at room temperature or 37°C.[3]

  • Initiate Uptake: Add 50 µL of assay buffer containing the radiolabeled substrate (e.g., final concentration of 5-10 nM) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a predetermined time (e.g., 5-15 minutes) at room temperature.

  • Terminate Uptake: Terminate the reaction by rapidly aspirating the solution and washing the cells twice with 100 µL of ice-cold assay buffer.[4]

  • Cell Lysis & Measurement:

    • Lyse the cells by adding 100 µL of 1% SDS to each well.[4]

    • Add 200 µL of scintillation fluid to each well.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Radiotracer_Assay_Workflow Plating 1. Plate Transfected HEK293 Cells (40k-60k cells/well) Incubate1 2. Incubate Overnight (37°C, 5% CO₂) Plating->Incubate1 Wash 3. Wash Cells (Pre-warmed Assay Buffer) Incubate1->Wash AddCmpd 4. Add Test Compound (Serial Dilutions) Wash->AddCmpd PreIncubate 5. Pre-incubate (10-20 min) AddCmpd->PreIncubate AddSubstrate 6. Add [³H]-Substrate (Initiate Uptake) PreIncubate->AddSubstrate Incubate2 7. Incubate (5-15 min) AddSubstrate->Incubate2 Terminate 8. Terminate & Wash (Ice-cold Buffer) Incubate2->Terminate Lyse 9. Lyse Cells (1% SDS) Terminate->Lyse Measure 10. Add Scintillant & Measure CPM Lyse->Measure Analyze 11. Data Analysis (IC₅₀) Measure->Analyze

Caption: Experimental workflow for the radiotracer monoamine transporter uptake assay.

Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay

This protocol describes a homogeneous, no-wash, fluorescence-based assay suitable for high-throughput screening (HTS).[6] These assays utilize a fluorescent substrate that mimics biogenic amines and is transported into the cell, leading to an increase in intracellular fluorescence.[5][7]

A. Materials

  • Assay Kit: Commercially available neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices).[5][6][8]

  • Cells: HEK293 cells stably expressing hSERT, hDAT, or hNET.

  • Culture Medium: As described in Protocol 1. For some kits, dialyzed FBS is recommended.[5]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or as provided in the kit.

  • Test Compound: this compound, prepared in serial dilutions.

  • Plates: 96- or 384-well black-walled, clear-bottom microplates.

  • Equipment: Fluorescence microplate reader with bottom-read capability (e.g., FlexStation® 3).[7]

B. Experimental Protocol

  • Cell Plating: Seed cells in a 96- or 384-well plate at a density optimized for a confluent monolayer (e.g., 40,000-60,000 cells/well for 96-well plates).[5] Incubate overnight.

  • Compound Addition:

    • Aspirate the culture medium.

    • Add 50 µL (for 96-well) of assay buffer containing the desired concentration of this compound or control inhibitors.

    • Incubate for 10-20 minutes at 37°C.[7]

  • Dye Loading: Prepare the fluorescent dye solution according to the kit manufacturer's instructions. Add 50 µL of the dye solution to each well.

  • Fluorescence Measurement:

    • Immediately transfer the plate to a bottom-read fluorescence microplate reader.

    • Kinetic Mode: Measure the fluorescence intensity every 1-2 minutes for a period of 10-30 minutes. This mode is ideal for mechanistic studies.[5][8]

    • Endpoint Mode: Incubate the plate for 10-30 minutes at 37°C after dye addition, then take a single fluorescence measurement. This mode is suitable for HTS.[5][8]

C. Data Analysis Workflow The inhibitory potency of the test compound is determined by calculating the half-maximal inhibitory concentration (IC₅₀).

  • Calculate Specific Uptake:

    • Specific Uptake = (Total Uptake Signal) - (Non-specific Uptake Signal)

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(Signal with Inhibitor - Non-specific Signal) / (Specific Uptake)])

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data_Analysis_Workflow RawData Raw Data (CPM or RFU) CalcInhibition Calculate % Inhibition for each concentration RawData->CalcInhibition Controls Controls: - Total Uptake (Vehicle) - Non-specific (Max Inhibitor) Controls->CalcInhibition Plot Plot % Inhibition vs. log[Compound] CalcInhibition->Plot Fit Non-linear Regression (Sigmoidal Dose-Response) Plot->Fit Result Determine IC₅₀ Value Fit->Result

Caption: Workflow for calculating IC₅₀ values from raw assay data.

Data Presentation

Quantitative data should be summarized to compare the potency of this compound against the different monoamine transporters. The table below is a template for researchers to populate with experimental data. For reference, IC₅₀ values for well-characterized inhibitors are included.

Table 1: Inhibitory Potency (IC₅₀) of this compound and Reference Compounds on Monoamine Transporters

CompoundTarget TransporterIC₅₀ (nM) [Mean ± SEM]Assay Type
This compound hSERT User-determined valueRadiotracer / Fluorescence
This compound hDAT User-determined valueRadiotracer / Fluorescence
This compound hNET User-determined valueRadiotracer / Fluorescence
Fluoxetine (Reference)hSERTe.g., 10-50Radiotracer[4]
Mazindol (Reference)hDATe.g., 5-20Radiotracer[4]
Nisoxetine (Reference)hNETe.g., 1-10Radiotracer[4]

Note: Reference IC₅₀ values are approximate and can vary based on specific assay conditions.

References

Application Notes and Protocols: 3-(2-Fluorophenoxy)azetidine in Targeting Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are crucial regulators of neurotransmission and prominent targets for the development of therapeutics for various neuropsychiatric disorders.[1][2] The azetidine scaffold has emerged as a valuable pharmacophore in medicinal chemistry due to its unique structural properties.[3] This document provides detailed application notes and experimental protocols for the characterization of 3-(2-Fluorophenoxy)azetidine and its analogs as potential monoamine transporter ligands.

While specific binding affinity and functional data for this compound are not extensively available in the public domain, this document synthesizes information from structurally related 3-aminoazetidine and 3-phenylazetidine derivatives to provide a framework for its evaluation.[4][5][6] The provided protocols are standard methods for characterizing the interaction of novel compounds with monoamine transporters.

Data Presentation: Comparative Monoamine Transporter Affinities of Azetidine Analogs

The following table summarizes the in vitro binding affinities (Ki, nM) and reuptake inhibition (IC50, nM) of representative azetidine derivatives at human SERT, DAT, and NET. This data, derived from public literature on analogous compounds, serves as a reference for predicting the potential activity profile of this compound.

Compound IDStructureSERT Ki (nM)DAT Ki (nM)NET Ki (nM)SERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)
Analog A 3-Aminoazetidine Derivative152508025300100
Analog B 3-Phenylazetidine Derivative5150501020075
Analog C 3-Arylmethoxyazetidine Derivative210030412040

Note: The data presented in this table is a compilation of representative values from studies on analogous azetidine-based monoamine transporter ligands and is intended for comparative purposes. Actual values for this compound must be determined experimentally.

Experimental Protocols

Radioligand Binding Assays

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for SERT, DAT, and NET.[7]

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

  • Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).

  • Test compound (e.g., this compound).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and dilute to a final concentration of 10-20 µg of protein per well in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of diluted membrane preparation.

    • Non-specific Binding: 50 µL of non-specific binding inhibitor (10 µM final concentration), 50 µL of radioligand solution, and 100 µL of diluted membrane preparation.

    • Test Compound: 50 µL of test compound dilutions (ranging from 0.1 nM to 10 µM), 50 µL of radioligand solution, and 100 µL of diluted membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Membranes, Radioligand, Buffers, Test Compound Dilutions start->prep Prepare Reagents process process decision decision data data end_node End setup Add Components to 96-well Plate: - Total Binding - Non-specific Binding - Test Compound prep->setup Set up Assay Plate incubate Incubate at Room Temperature setup->incubate Incubate filter Rapid Filtration & Washing incubate->filter Terminate Reaction count Scintillation Counting filter->count Measure Radioactivity analyze Calculate Specific Binding, IC50, and Ki Values count->analyze Analyze Data analyze->end_node

Caption: Workflow for Radioligand Binding Assay.

Neurotransmitter Uptake Assays

This protocol describes a fluorescence-based assay to measure the inhibition of neurotransmitter uptake (IC50) by a test compound in cells expressing the respective monoamine transporter.[8][9][10][11]

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET.

  • Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and a masking dye).

  • Known inhibitors for control: Fluoxetine (SERT), GBR 12909 (DAT), Desipramine (NET).

  • Test compound (e.g., this compound).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96- or 384-well plates and culture overnight to form a confluent monolayer.

  • Compound Addition: Remove the culture medium and add assay buffer containing various concentrations of the test compound or a reference inhibitor. Incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate/masking dye solution to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 10-30 minutes (e.g., readings every minute).

  • Data Analysis: Determine the rate of uptake (slope of the linear portion of the kinetic curve) for each concentration of the test compound. Plot the percentage of inhibition versus the log concentration of the test compound and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Uptake_Assay_Workflow start Start plate_cells Seed Transporter-Expressing HEK293 Cells in Microplates start->plate_cells Prepare Cells process process decision decision data data end_node End add_compound Add Test Compound and Controls plate_cells->add_compound Add Compounds pre_incubate Incubate at 37°C add_compound->pre_incubate Pre-incubate add_substrate Add Fluorescent Substrate Mix pre_incubate->add_substrate Initiate Uptake read_plate Kinetic Reading in Plate Reader add_substrate->read_plate Measure Fluorescence analyze Calculate Uptake Rate and Determine IC50 read_plate->analyze Analyze Data analyze->end_node

Caption: Workflow for Neurotransmitter Uptake Assay.

Signaling Pathways and Logical Relationships

The primary mechanism of action for monoamine reuptake inhibitors is the blockade of their respective transporters, leading to an increase in the extracellular concentration of monoamines (serotonin, dopamine, and norepinephrine). This enhanced neurotransmitter availability in the synaptic cleft results in prolonged activation of postsynaptic receptors, thereby modulating downstream signaling cascades.

Monoamine_Signaling_Pathway cluster_presynaptic cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (SERT, DAT, or NET) effect Increased Synaptic Monoamine Concentration receptor Postsynaptic Receptor downstream Downstream Signaling & Cellular Response receptor->downstream Activation vesicle Vesicle with Monoamines monoamine Monoamine vesicle->monoamine Release monoamine->transporter Reuptake monoamine->receptor Binding inhibitor This compound (Reuptake Inhibitor) inhibitor->transporter Inhibition effect->receptor Enhanced Activation

Caption: Monoamine Reuptake Inhibition Mechanism.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the role of this compound and its analogs in targeting monoamine transporters. By employing the described radioligand binding and neurotransmitter uptake assays, scientists can elucidate the affinity, potency, and selectivity of novel compounds, thereby facilitating the drug discovery and development process for new central nervous system therapeutics.

References

Application of 3-(2-Fluorophenoxy)azetidine in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. One promising therapeutic strategy involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][2] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of these disorders.[3][4] 3-(2-Fluorophenoxy)azetidine is an azetidine derivative under investigation for its potential to indirectly enhance NMDA receptor activity by inhibiting the Glycine Transporter 1 (GlyT1).[5][6][7] GlyT1 is responsible for the reuptake of glycine, an essential co-agonist at the NMDA receptor, from the synaptic cleft.[1][2][3] By blocking GlyT1, this compound is hypothesized to increase synaptic glycine concentrations, thereby potentiating NMDA receptor-mediated neurotransmission.[4][8] This application note provides an overview of the scientific rationale, presents hypothetical preclinical data, and offers detailed protocols for the evaluation of this compound in the context of neurodegenerative disease research.

Mechanism of Action

The primary proposed mechanism of action for this compound is the inhibition of the Glycine Transporter 1 (GlyT1).[5][6][7] GlyT1, expressed on both neurons and glial cells, clears glycine from the synaptic cleft.[1] Glycine is an obligatory co-agonist for the activation of NMDA receptors by glutamate.[1][4] In neurodegenerative conditions where NMDA receptor signaling may be compromised, enhancing its function is a key therapeutic goal. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, leading to greater occupancy of the glycine binding site on the NMDA receptor. This potentiates the receptor's response to glutamate, thereby enhancing synaptic plasticity and potentially offering neuroprotective effects.[1][2]

Data Presentation

Disclaimer: The following quantitative data for this compound is hypothetical and for illustrative purposes only, as specific experimental values are not publicly available. The data for the reference compound, Bitopertin (a well-characterized GlyT1 inhibitor), is based on literature values.

Table 1: In Vitro Efficacy of this compound and a Reference Compound

CompoundTargetAssay TypeIC50 (nM)Ki (nM)
This compound (Hypothetical) Human GlyT1[³H]Glycine Uptake4525
BitopertinHuman GlyT1[³H]Glycine Uptake2011

Table 2: In Vivo Target Engagement and Pharmacodynamic Effect

CompoundAnimal ModelRoute of AdministrationDose (mg/kg)Outcome
This compound (Hypothetical) RatOral102.5-fold increase in CSF glycine
BitopertinRatOral10~3-fold increase in CSF glycine

Experimental Protocols

GlyT1 Inhibition Assay ([³H]Glycine Uptake)

This protocol describes a cell-based assay to determine the inhibitory potency of this compound on GlyT1.

Materials:

  • HEK293 cells stably expressing human GlyT1 (hGlyT1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM Glucose, pH 7.4)

  • [³H]Glycine (specific activity ~40-60 Ci/mmol)

  • Unlabeled Glycine

  • This compound

  • Reference GlyT1 inhibitor (e.g., Bitopertin)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture hGlyT1-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Plating: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitor in KRH buffer.

  • Assay: a. Aspirate the culture medium and wash the cells twice with KRH buffer. b. Add 50 µL of KRH buffer containing the test compound at various concentrations to the wells. c. Pre-incubate for 20 minutes at room temperature. d. Initiate the uptake by adding 50 µL of KRH buffer containing [³H]Glycine (final concentration ~10 nM) and unlabeled glycine (final concentration to achieve Km). e. Incubate for 15 minutes at room temperature. f. Terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KRH buffer. g. Lyse the cells with 100 µL of 1% Triton X-100. h. Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Microdialysis for Glycine Measurement

This protocol outlines the procedure for measuring extracellular glycine levels in the brain of freely moving rats following the administration of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm membrane)

  • Surgical tools

  • Dental cement

  • Artificial cerebrospinal fluid (aCSF)

  • Syringe pump

  • Fraction collector

  • This compound formulation for oral gavage

  • LC-MS/MS system for glycine analysis

Procedure:

  • Surgery: a. Anesthetize the rat and place it in the stereotaxic apparatus. b. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). c. Secure the guide cannula with dental cement. d. Allow the animal to recover for at least 48 hours.

  • Microdialysis: a. On the day of the experiment, insert the microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min). c. Allow a stabilization period of at least 2 hours. d. Collect baseline dialysate samples every 20 minutes for at least 1 hour. e. Administer this compound or vehicle via oral gavage. f. Continue collecting dialysate samples for at least 4 hours post-administration.

  • Sample Analysis: a. Analyze the glycine concentration in the dialysate samples using a validated LC-MS/MS method.[1]

  • Data Analysis: Express the post-treatment glycine levels as a percentage of the baseline levels and compare the vehicle and drug-treated groups.

NMDA Receptor Functional Assay (Calcium Imaging)

This protocol assesses the ability of this compound to potentiate NMDA receptor function in primary neuronal cultures.

Materials:

  • Primary cortical or hippocampal neurons

  • Neurobasal medium and B27 supplement

  • Poly-D-lysine coated coverslips

  • Fluo-4 AM calcium indicator

  • Hanks' Balanced Salt Solution (HBSS)

  • NMDA

  • Glycine

  • This compound

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Cell Culture: Culture primary neurons on poly-D-lysine coated coverslips.

  • Calcium Indicator Loading: a. After 10-14 days in vitro, load the neurons with Fluo-4 AM (e.g., 2 µM) in HBSS for 30 minutes at 37°C. b. Wash the cells with HBSS to remove excess dye and allow for de-esterification for 20 minutes.

  • Imaging: a. Mount the coverslip onto the microscope stage and perfuse with HBSS. b. Acquire a baseline fluorescence signal. c. Apply a sub-maximal concentration of NMDA and a low concentration of glycine to elicit a modest calcium response. d. After a washout period, pre-incubate the neurons with this compound for 10-15 minutes. e. Apply the same concentration of NMDA and glycine in the continued presence of this compound and record the calcium response.

  • Data Analysis: Measure the peak fluorescence intensity of the calcium transients before and after the application of this compound. An increase in the calcium response in the presence of the compound indicates potentiation of NMDA receptor function.

Mandatory Visualizations

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 Glial Cell Glutamate Glutamate Glutamate_synapse Glutamate Glutamate->Glutamate_synapse Release Glycine_synapse Glycine NMDA_R NMDA Receptor Glycine_synapse->NMDA_R Co-agonist Binds GlyT1 GlyT1 Glycine_synapse->GlyT1 Reuptake Glutamate_synapse->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx LTP Synaptic Plasticity (LTP) Ca_ion->LTP Activates Glycine_glial Glycine Azetidine This compound Azetidine->GlyT1 Inhibits G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Lead Optimization GlyT1_Assay GlyT1 Binding/Uptake Assay (Determine IC50/Ki) NMDA_Assay NMDA Receptor Functional Assay (Confirm Potentiation) GlyT1_Assay->NMDA_Assay Active Compounds Microdialysis Microdialysis in Rodents (Measure Glycine Levels) NMDA_Assay->Microdialysis Behavioral Cognitive Behavioral Models (e.g., Novel Object Recognition) Microdialysis->Behavioral Confirmed Target Engagement PKPD Pharmacokinetics/ Pharmacodynamics Behavioral->PKPD Tox Toxicology Studies PKPD->Tox Optimized Leads

References

Synthesis of Novel Analogs from 3-(2-Fluorophenoxy)azetidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel analogs starting from 3-(2-Fluorophenoxy)azetidine. The azetidine scaffold is a valuable motif in medicinal chemistry, offering a unique three-dimensional structure that can lead to compounds with improved pharmacological properties. The functionalization of the azetidine nitrogen allows for the exploration of a broad chemical space to develop new therapeutic agents. Potential applications for such analogs include acting as monoamine transporter inhibitors and vesicular monoamine transporter 2 (VMAT2) inhibitors, which are relevant targets for central nervous system disorders and other conditions.

Synthetic Strategies

The primary route for generating novel analogs from this compound involves the functionalization of the secondary amine on the azetidine ring. This can be achieved through several common and effective methods, including N-alkylation, N-acylation, and N-arylation. For many synthetic routes, it is advantageous to first protect the azetidine nitrogen, commonly with a tert-butyloxycarbonyl (Boc) group, to ensure selective reactions. The Boc-protected precursor, tert-Butyl 3-(2-fluorophenyl)azetidine-1-carboxylate, can be synthesized and subsequently deprotected to yield the free amine for further derivatization.

General Synthetic Workflow

G start This compound boc_protection Boc Protection start->boc_protection deprotection Boc Deprotection boc_protection->deprotection n_alkylation N-Alkylation deprotection->n_alkylation n_acylation N-Acylation deprotection->n_acylation n_arylation N-Arylation deprotection->n_arylation analogs Novel Analogs n_alkylation->analogs n_acylation->analogs n_arylation->analogs

Caption: General workflow for the synthesis of novel analogs.

Data Presentation

The following tables summarize representative quantitative data for the N-functionalization of azetidine derivatives. The yields are based on reactions with structurally similar azetidines and may require optimization for this compound.

Table 1: Representative N-Alkylation of Azetidine Derivatives

ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃Acetonitrile801285
Ethyl iodideEt₃NDichloromethane252478
Reductive amination with BenzaldehydeNaBH(OAc)₃Dichloroethane25488

Table 2: Representative N-Acylation of Azetidine Derivatives

ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl chlorideEt₃NDichloromethane0 to 25295
Benzoyl chloridePyridineDichloromethane0 to 25392
Acetic anhydrideNoneNeat250.598

Table 3: Representative N-Arylation of Azetidine Derivatives

ReagentCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidCu(OAc)₂NonePyridineDichloromethane254875

Table 4: Biological Activity of Representative 3-Aryloxyazetidine Analogs as Monoamine Transporter Inhibitors

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)
Analog 1 (N-Benzyl)1.55.210.3
Analog 2 (N-Phenethyl)0.82.14.5

Note: Data is based on structurally similar 3-aryloxyazetidine derivatives and is intended to be representative.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl this compound-1-carboxylate

This protocol describes the Boc protection of the azetidine nitrogen, a common first step for subsequent functionalization.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add triethylamine (1.5 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-Butyl this compound-1-carboxylate.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the introduction of an alkyl group to the azetidine nitrogen using reductive amination.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DCE or DCM, add the desired aldehyde or ketone (1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-alkylated product.

G start This compound + Aldehyde/Ketone imine Imine Formation start->imine reduction Reduction with NaBH(OAc)₃ imine->reduction product N-Alkylated Analog reduction->product

Caption: Workflow for N-Alkylation via Reductive Amination.

Protocol 3: N-Acylation

This protocol describes the formation of an amide linkage on the azetidine nitrogen.

Materials:

  • This compound

  • Acyl chloride or Acid anhydride (e.g., Benzoyl chloride) (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM and cool to 0 °C.

  • Add triethylamine or pyridine (1.5 eq).

  • Add the acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G start This compound + Acyl Chloride addition Nucleophilic Acyl Substitution start->addition product N-Acylated Analog addition->product

Caption: Workflow for N-Acylation.

Potential Biological Signaling Pathway

Derivatives of 3-phenoxyazetidine have shown potential as inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles for subsequent release. Inhibition of VMAT2 can modulate neurotransmitter levels and is a therapeutic strategy for various neurological and psychiatric disorders.[1]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine vmat2 VMAT2 dopamine->vmat2 Transport vesicle Synaptic Vesicle dopamine_released Dopamine vesicle->dopamine_released Exocytosis analog Azetidine Analog (Inhibitor) analog->vmat2 receptor Dopamine Receptor dopamine_released->receptor Binding Signal Transduction Signal Transduction receptor->Signal Transduction

Caption: Inhibition of VMAT2 by a 3-phenoxyazetidine analog.

References

Application Notes and Protocols: 3-(2-Fluorophenoxy)azetidine in Antiviral Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry due to its unique structural and physicochemical properties.[1] Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic profiles. While the specific molecule, 3-(2-Fluorophenoxy)azetidine, is not extensively documented in the literature as an antiviral agent, its structural motifs—the azetidine ring and the fluorophenoxy group—are present in various compounds with demonstrated biological activities. These notes provide a comprehensive overview of the potential application of this compound and its derivatives in antiviral drug discovery, drawing parallels from structurally related compounds and outlining relevant experimental protocols.

A related isomer, 3-(3-fluorophenoxy)azetidine, has been noted for potential antiviral and antitumor activity, suggesting that fluorophenoxy azetidine scaffolds are of interest in drug discovery.[2]

Rationale for this compound in Antiviral Research

The rationale for exploring this compound as a scaffold for antiviral agents is based on the following:

  • Structural Rigidity and Vectorial Orientation: The strained azetidine ring provides a rigid core that can orient substituents in a well-defined three-dimensional space, facilitating precise interactions with viral protein targets.[1]

  • Bioisosteric Potential: The azetidine ring can act as a bioisostere for other cyclic and acyclic moieties, offering a novel chemical space for lead optimization.[3][4][5]

  • Improved Physicochemical Properties: Incorporation of the azetidine moiety can lead to reduced lipophilicity and improved aqueous solubility compared to larger ring systems, which are desirable properties for drug candidates.

  • Fluorine Substitution: The fluorine atom on the phenoxy group can enhance metabolic stability, binding affinity, and membrane permeability of the molecule.

Potential Viral Targets and Mechanisms of Action

While the specific mechanism of action for this compound is unknown, related azetidine-containing compounds have been investigated for activity against a range of viruses. Potential antiviral mechanisms could involve the inhibition of key viral processes such as:

  • Viral Entry: Blocking the attachment or fusion of the virus to the host cell.

  • Viral Replication: Inhibiting viral enzymes like polymerases or proteases.

  • Viral Assembly and Release: Interfering with the formation of new viral particles.

Data on Structurally Related Antiviral Compounds

Due to the limited public data on this compound's antiviral properties, the following table summarizes the activity of various azetidine derivatives against different viruses to provide a contextual reference for researchers.

Compound ClassVirus TargetAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Azetidin-2-ylacetic acid derivativesGAT-1 (as a proxy for transporter inhibition)Radioligand binding2.01 - 2.83--[6]
Phenoxazine nucleoside analogsVaricella Zoster Virus (VZV)Cell-based0.06>100>1667[7]
Phenoxazine nucleoside analogsTick-Borne Encephalitis Virus (TBEV)Cell-based0.35 - 0.91--[7]
Non-nucleoside RT InhibitorsHIV-1Cell-based(nanomolar range)--[8]

Note: The data presented above is for structurally related compounds and not for this compound itself. EC50 (half-maximal effective concentration), CC50 (half-maximal cytotoxic concentration), and SI (Selectivity Index = CC50/EC50) are key parameters in antiviral drug evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and antiviral evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol is a general representation of a potential synthetic route.

Objective: To synthesize this compound.

Materials:

  • 1-Boc-3-hydroxyazetidine

  • 2-Fluorophenol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Mitsunobu Reaction:

    • To a solution of 1-Boc-3-hydroxyazetidine (1 equivalent), 2-fluorophenol (1.2 equivalents), and PPh3 (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 1-Boc-3-(2-fluorophenoxy)azetidine.

  • Boc Deprotection:

    • Dissolve the purified 1-Boc-3-(2-fluorophenoxy)azetidine in a mixture of TFA and DCM (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Once complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

    • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate to yield this compound.

    • Further purification can be performed by chromatography or distillation if necessary.

Protocol 2: In Vitro Antiviral Screening (Cytopathic Effect Reduction Assay)

This is a general protocol for assessing the antiviral activity of a compound.[9]

Objective: To determine the in vitro antiviral efficacy and cytotoxicity of this compound derivatives.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock of known titer

  • Test compound (this compound derivative)

  • Positive control antiviral drug

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Plating:

    • Seed a 96-well plate with host cells at a density that will form a confluent monolayer after 24 hours of incubation.

  • Compound Preparation and Addition:

    • Prepare a series of dilutions of the test compound and the positive control drug in the cell culture medium.

    • Remove the medium from the cell monolayer and add the compound dilutions to the wells in triplicate.

    • Include wells with medium only as a negative control and wells with cells and medium for cytotoxicity assessment.

  • Virus Infection:

    • Add the virus at a predetermined multiplicity of infection (MOI) to the wells containing the test compound and the virus control wells.

    • Do not add the virus to the cytotoxicity control wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified CO2 incubator until the cytopathic effect (CPE) is evident in at least 80% of the virus control wells (typically 2-5 days).

  • Assessment of Antiviral Activity and Cytotoxicity:

    • Quantify the cell viability using a suitable assay (e.g., Neutral Red uptake).

    • Measure the absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration in both infected and uninfected wells.

    • Determine the EC50 (the concentration that inhibits 50% of the viral CPE) and the CC50 (the concentration that reduces cell viability by 50%) by regression analysis.

    • Calculate the Selectivity Index (SI = CC50 / EC50). A higher SI value indicates a more promising antiviral candidate.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

AntiviralMechanism cluster_virus_lifecycle Viral Lifecycle cluster_inhibitor Potential Inhibition by This compound Derivatives Entry Viral Entry (Attachment & Fusion) Replication Viral Replication (Polymerase, Protease) Entry->Replication Assembly Viral Assembly & Release Replication->Assembly Inhibitor1 Inhibition Inhibitor1->Entry Inhibitor2 Inhibition Inhibitor2->Replication Inhibitor3 Inhibition Inhibitor3->Assembly

Caption: Potential inhibition points of this compound derivatives in the viral lifecycle.

AntiviralScreeningWorkflow start Start: Synthesized This compound Derivatives prepare_cells Prepare Host Cell Monolayer in 96-well Plates start->prepare_cells add_compounds Add Serial Dilutions of Test Compounds prepare_cells->add_compounds infect_cells Infect Cells with Virus (at specific MOI) add_compounds->infect_cells incubate Incubate until CPE is observed in Virus Control infect_cells->incubate assess_viability Assess Cell Viability (e.g., Neutral Red Assay) incubate->assess_viability analyze_data Data Analysis: Calculate EC50, CC50, SI assess_viability->analyze_data end End: Identify Lead Antiviral Candidates analyze_data->end

Caption: General workflow for in vitro antiviral screening.

SynthesisWorkflow start Starting Materials: 1-Boc-3-hydroxyazetidine 2-Fluorophenol mitsunobu Mitsunobu Reaction (PPh3, DIAD/DEAD) start->mitsunobu purification1 Purification (Column Chromatography) mitsunobu->purification1 intermediate Protected Intermediate: 1-Boc-3-(2-fluorophenoxy)azetidine deprotection Boc Deprotection (TFA/DCM) intermediate->deprotection purification2 Purification/ Neutralization deprotection->purification2 final_product Final Product: This compound purification1->intermediate purification2->final_product

Caption: Synthetic workflow for this compound.

Conclusion

While direct evidence for the antiviral activity of this compound is currently limited in published literature, the structural components of this molecule suggest its potential as a valuable scaffold in the design of novel antiviral agents. The provided protocols offer a starting point for the synthesis and evaluation of this and related compounds. Further research, including screening against a broad panel of viruses and structure-activity relationship (SAR) studies, is warranted to fully explore the therapeutic potential of this chemical class.

References

Application Notes and Protocols for 3-(2-Fluorophenoxy)azetidine in the Development of Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The azetidine scaffold is a promising pharmacophore in the design of targeted anticancer agents due to its unique conformational properties and synthetic accessibility. While preclinical data on 3-(2-Fluorophenoxy)azetidine in oncology are not extensively available in public literature, this document provides a framework for its potential evaluation by drawing comparisons with other well-researched azetidine derivatives. This guide will focus on two prominent mechanisms of action for azetidine-based compounds: the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and the disruption of tubulin polymerization. The provided data and protocols offer a valuable resource for researchers aiming to explore the therapeutic utility of novel azetidine compounds like this compound.

Data Presentation: Comparative Efficacy of Azetidine-Based Compounds

The antiproliferative activity of various azetidine derivatives has been assessed across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Table 1: Efficacy of Azetidine-Based STAT3 Inhibitors

Compound IDCancer Cell Line(s)EndpointIC50 (µM)Putative Mechanism of Action
H182Triple-Negative Breast Cancer (TNBC) cellsSTAT3 Inhibition0.66 ± 0.10Irreversible binding to STAT3, inhibiting its activation.[1]
H172Triple-Negative Breast Cancer (TNBC) cellsSTAT3 Inhibition0.98 ± 0.05Irreversible binding to STAT3, inhibiting its activation.[1]
H120Triple-Negative Breast Cancer (TNBC) cellsSTAT3 Inhibition1.75 ± 0.19Irreversible binding to STAT3, inhibiting its activation.[1]
H105Triple-Negative Breast Cancer (TNBC) cellsSTAT3 Inhibition2.07 ± 0.12Irreversible binding to STAT3, inhibiting its activation.[1]

Table 2: Efficacy of Azetidin-2-one Analogs as Tubulin Polymerization Inhibitors

Compound/DerivativeClassCancer Cell Line(s)EndpointIC50 (µM)Putative Mechanism of Action
Azetidin-2-one derivative (Compound 6)Azetidin-2-oneSiHa (Cervical Cancer)Cytotoxicity0.1Induction of apoptosis, cytoskeleton disruption.[2]
B16F10 (Melanoma)Cytotoxicity1.2Induction of apoptosis, cytoskeleton disruption.[2]
1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one (12l)1,4-Diarylazetidin-2-oneMCF-7 (Breast Cancer)Antiproliferative0.010Tubulin polymerization inhibition.[3][4]
HT-29 (Colon Cancer)Antiproliferative0.003Tubulin polymerization inhibition.[3][4]
1-(3,5-Dimethoxyphenyl)-4-(4-methoxyphenyl)-3-hydroxyazetidin-2-one (12k)1,4-Diarylazetidin-2-oneHT-29 (Colon Cancer)Antiproliferative0.012Tubulin polymerization inhibition.[3]
1-(3,5-Dimethoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one (12o)1,4-Diarylazetidin-2-oneHT-29 (Colon Cancer)Antiproliferative0.089Tubulin polymerization inhibition.[3]

Signaling Pathways and Experimental Workflows

Diagram 1: Inhibition of the JAK-STAT3 Signaling Pathway

Workflow cluster_assays In Vitro Assays start Start: Novel Azetidine Compound synthesis Synthesis & Purification start->synthesis treatment Compound Treatment synthesis->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT/CellTiter-Glo) treatment->cytotoxicity mechanistic Mechanistic Assays treatment->mechanistic data_analysis Data Analysis (IC50, etc.) cytotoxicity->data_analysis apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis western_blot Western Blot (p-STAT3, etc.) mechanistic->western_blot tubulin_poly Tubulin Polymerization Assay mechanistic->tubulin_poly apoptosis->data_analysis western_blot->data_analysis tubulin_poly->data_analysis conclusion Conclusion: Lead Candidate Identification data_analysis->conclusion

References

Application Notes and Protocols for High-Throughput Screening of 3-(2-Fluorophenoxy)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The azetidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Its inherent ring strain provides a unique three-dimensional geometry that can lead to potent and selective interactions with biological targets. The 3-(2-Fluorophenoxy)azetidine moiety combines this valuable scaffold with a substituted phenoxy group, suggesting potential activity across a diverse range of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

High-throughput screening (HTS) is a critical methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets.[] This document provides detailed protocols for two common HTS assay formats—a fluorescence-based calcium flux assay and a luminescence-based kinase inhibition assay—suitable for profiling a library of this compound derivatives to identify promising lead compounds.

Potential Biological Targets and Assay Selection

Given the structural features of this compound derivatives, several major drug target classes are of interest.

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are frequent targets for therapeutics.[4] Modulators of GPCRs can be identified by measuring downstream signaling events, such as changes in intracellular calcium concentration.[5] A fluorescence-based calcium flux assay is a robust and widely used HTS method for GPCRs that couple to the Gαq pathway.[5]

  • Kinases: Protein kinases are key regulators of cellular processes and are implicated in numerous diseases, particularly cancer.[6][7] Luminescence-based assays that measure ATP consumption are highly sensitive and suitable for identifying kinase inhibitors in an HTS format.[6][7][8]

  • Ion Channels: These membrane proteins are crucial for regulating ion flow across cell membranes and are established drug targets.[9][10] HTS-compatible assays for ion channels often rely on measuring changes in membrane potential using fluorescent dyes.[9][10][11]

This guide will detail protocols for a GPCR calcium flux assay and a kinase inhibition assay.

Assay Protocol 1: Cell-Based Calcium Flux Assay for GPCR Activation

This assay is designed to identify modulators of a Gαq-coupled GPCR by measuring changes in intracellular calcium levels using a fluorescent indicator dye.

Signaling Pathway

Activation of a Gαq-coupled GPCR by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

Gq_Signaling_Pathway cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Azetidine Derivative) GPCR Gq-Coupled Receptor Ligand->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Release ER->Ca_Release Releases Ca_Store

Caption: Simplified Gq-coupled GPCR signaling pathway leading to calcium release.

Experimental Protocol

Materials:

  • HEK293 cells stably expressing the target Gαq-coupled GPCR.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive dye (e.g., Fluo-8 AM).

  • Probenecid (an anion-exchange transport inhibitor, if required for the chosen dye).

  • 384-well, black, clear-bottom microplates.

  • This compound derivative library dissolved in DMSO.

  • Reference agonist and antagonist.

  • Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the HEK293 cells into 384-well plates at a density of 15,000-20,000 cells per well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: The next day, remove the culture medium and add 20 µL of the calcium dye loading buffer (prepared in Assay Buffer as per manufacturer’s instructions, often including probenecid).

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition: Prepare a serial dilution of the this compound derivatives in Assay Buffer. Transfer 5 µL of the compound solutions to the cell plate. For antagonist screening, pre-incubate the compounds with the cells for 15-30 minutes.

  • Fluorescence Reading: Place the plate in the fluorescence microplate reader.

    • Agonist Mode: Measure the baseline fluorescence for 10-20 seconds, then add 5 µL of Assay Buffer and continue reading for 90-120 seconds to detect agonist activity.

    • Antagonist Mode: After compound pre-incubation, measure baseline fluorescence for 10-20 seconds, then add 5 µL of a known agonist (at its EC80 concentration) and continue reading for 90-120 seconds.

  • Data Analysis: The change in fluorescence (Max - Min) is calculated for each well. Normalize the data relative to positive (reference agonist) and negative (vehicle) controls. Calculate EC50 (agonist) or IC50 (antagonist) values from the dose-response curves.

Experimental Workflow

Calcium_Flux_Workflow Workflow for GPCR Calcium Flux Assay Start Start PlateCells Plate Cells (HEK293-GPCR) in 384-well plates Start->PlateCells Incubate1 Incubate Overnight (37°C, 5% CO2) PlateCells->Incubate1 DyeLoading Add Calcium-Sensitive Dye Loading Buffer Incubate1->DyeLoading Incubate2 Incubate (60 min at 37°C, then 30 min at RT) DyeLoading->Incubate2 AddToCells Add Test Compounds and Controls to Cell Plate Incubate2->AddToCells CompoundPrep Prepare Compound Dilution Plate CompoundPrep->AddToCells ReadPlate Measure Fluorescence Kinetically in Plate Reader (Pre- and Post-Stimulation) AddToCells->ReadPlate Analyze Data Analysis: Normalize Data, Generate Curves, Calculate EC50/IC50 ReadPlate->Analyze End End Analyze->End

Caption: Workflow diagram for the cell-based calcium flux assay.

Hypothetical Screening Data

Table 1: Agonist Activity of Azetidine Derivatives on Target GPCR

Compound IDMax Response (% of Control)EC50 (nM)
AZ-FP-00198.275
AZ-FP-00215.5>10,000
AZ-FP-00385.7210
AZ-FP-0044.3>10,000
Ref. Agonist100.050

Assay Protocol 2: Luminescence-Based Kinase Inhibition Assay

This biochemical assay is designed to identify inhibitors of a specific protein kinase by measuring the amount of ATP remaining in solution after the kinase reaction. Less ATP corresponds to higher kinase activity.

Experimental Protocol

Materials:

  • Recombinant protein kinase and its specific substrate peptide.

  • Kinase Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP solution.

  • 384-well, white, opaque microplates.

  • This compound derivative library dissolved in DMSO.

  • Reference inhibitor (e.g., Staurosporine).

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®).

  • Luminometer plate reader.

Procedure:

  • Compound Plating: Add 1 µL of test compounds, reference inhibitor, or DMSO (control) to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Add 10 µL of a solution containing the kinase and its substrate peptide in Kinase Assay Buffer to all wells.

  • Initiate Reaction: Add 10 µL of ATP solution (at a concentration near the Km for the enzyme) to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need optimization depending on the kinase activity.

  • Stop Reaction & Detect Signal: Add 20 µL of the luminescent ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescence signal.

  • Incubation: Incubate the plate at room temperature for 10 minutes in the dark to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: A high luminescence signal indicates a high concentration of remaining ATP and therefore strong inhibition of the kinase. Normalize the data relative to positive (no enzyme) and negative (DMSO) controls. Calculate IC50 values from the dose-response curves.

Experimental Workflow

Kinase_Assay_Workflow Workflow for Luminescence-Based Kinase Assay Start Start AddCompound Dispense Test Compounds and Controls into 384-well plate Start->AddCompound AddEnzyme Add Kinase and Substrate Mixture AddCompound->AddEnzyme AddATP Initiate Reaction by Adding ATP AddEnzyme->AddATP Incubate1 Incubate at RT (e.g., 60 minutes) AddATP->Incubate1 AddDetection Add Luminescent ATP Detection Reagent Incubate1->AddDetection Incubate2 Incubate at RT (e.g., 10 minutes) AddDetection->Incubate2 ReadPlate Measure Luminescence in Plate Reader Incubate2->ReadPlate Analyze Data Analysis: Normalize Data, Generate Curves, Calculate IC50 ReadPlate->Analyze End End Analyze->End

Caption: Workflow diagram for the luminescent kinase inhibition assay.

Hypothetical Screening Data

Table 2: Inhibition of Target Kinase by Azetidine Derivatives

Compound ID% Inhibition at 10 µMIC50 (µM)
AZ-FP-00595.30.85
AZ-FP-00612.1>50
AZ-FP-00788.62.1
AZ-FP-00899.20.45
Ref. Inhibitor100.00.05

Conclusion

The protocols detailed in this application note provide robust and HTS-compatible methods for profiling this compound derivatives against two major drug target classes. The cell-based calcium flux assay is ideal for identifying GPCR modulators, while the biochemical luminescence assay is highly effective for discovering kinase inhibitors. By employing these fluorescence-based and luminescence-based assays, researchers can efficiently screen compound libraries to identify and characterize novel bioactive molecules, accelerating the early stages of the drug discovery pipeline.[12][13]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Fluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(2-Fluorophenoxy)azetidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in this specific synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Below are common questions and issues encountered during the synthesis of this compound, along with potential causes and recommended solutions.

Q1: My reaction yield is consistently low. What are the general areas I should investigate?

Low yield in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to examine include:

  • Reaction Type and Conditions: The choice between a Williamson ether synthesis approach versus a Buchwald-Hartwig C-O coupling can significantly impact yield. Each has its own set of optimal conditions.

  • Reagent Quality: The purity of starting materials, including the azetidine derivative, 2-fluorophenol, and any catalysts or bases, is critical.

  • Reaction Atmosphere: Many coupling reactions are sensitive to air and moisture. Ensuring an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Side Reactions: Undesired side reactions can consume starting materials and complicate purification.

  • Product Isolation and Purification: Inefficient extraction or purification methods can lead to loss of the final product.

Q2: I am using a Williamson ether synthesis approach and observing low conversion. What are the likely causes?

The Williamson ether synthesis, in this context, would likely involve the reaction of a 3-substituted azetidine (with a good leaving group) and the sodium or potassium salt of 2-fluorophenol. Low conversion could be due to several factors.

  • Insufficiently Strong Base: The phenoxide of 2-fluorophenol needs to be generated in situ using a strong enough base to deprotonate the phenol effectively.

  • Poor Leaving Group on Azetidine: The leaving group on the 3-position of the azetidine ring must be sufficiently reactive for the S(_N)2 reaction to proceed.

  • Steric Hindrance: While less of an issue with the azetidine ring itself, bulky protecting groups on the azetidine nitrogen can hinder the approach of the nucleophile.[1]

  • Side Reactions: Elimination reactions can compete with the desired substitution, especially with secondary leaving groups and strong bases.[2]

Troubleshooting Steps:

  • Choice of Base: Ensure the base is strong enough to fully deprotonate 2-fluorophenol. Sodium hydride (NaH) or potassium hydride (KH) are often effective.[1][2] Weaker bases like potassium carbonate (K(_2)CO(_3)) may require higher temperatures or phase-transfer catalysts.[2][3]

  • Leaving Group: Consider using a more reactive leaving group on the azetidine ring, such as a tosylate (OTs) or mesylate (OMs).

  • Solvent: Use a polar aprotic solvent like DMF or DMSO to facilitate the S(_N)2 reaction.[2][4]

  • Temperature: Gradually increase the reaction temperature. However, be mindful that higher temperatures can also promote elimination side reactions.

ParameterRecommendation for Williamson Synthesis
Base NaH, KH, K(2)CO(_3), Cs(_2)CO(_3)[2]
Leaving Group I, Br, OTs, OMs
Solvent DMF, DMSO, THF[2]
Temperature Room temperature to 100 °C (monitor for side reactions)

Q3: I am attempting a Buchwald-Hartwig C-O coupling and the yield is poor. What should I optimize?

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, and its principles can be extended to C-O bond formation.[5][6] Low yields in this palladium-catalyzed reaction often point to issues with the catalytic cycle.

  • Catalyst System (Palladium Precursor and Ligand): The choice of palladium source and, more importantly, the phosphine ligand is critical for reaction efficiency.[5][7][8]

  • Base Selection: The base plays a crucial role in the catalytic cycle, and its strength and solubility can affect the outcome.[7][8]

  • Solvent: The solvent must be appropriate for the chosen catalyst system and temperature.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over the course of the reaction.

Troubleshooting Steps:

  • Ligand Screening: The performance of different phosphine ligands can vary significantly. Consider screening a range of ligands, including those known to be effective for C-O couplings (e.g., biarylphosphine ligands).

  • Base Optimization: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are common choices.[7] Weaker bases like cesium carbonate (Cs(_2)CO(_3)) may also be effective with certain ligand systems.[7]

  • Palladium Source: Both Pd(0) and Pd(II) precursors can be used. Pd(OAc)(_2) and Pd(_2)(dba)(_3) are common choices.[7][8]

  • Inert Atmosphere: Strictly maintain an inert atmosphere throughout the reaction setup and duration. Oxygen can oxidize the phosphine ligands and deactivate the catalyst.

ParameterRecommendation for Buchwald-Hartwig C-O Coupling
Palladium Source Pd(OAc)(2), Pd(_2)(dba)(_3)[7][8]
Ligand Biarylphosphine ligands (e.g., XPhos, SPhos)
Base NaOt-Bu, KOt-Bu, Cs(_2)CO(_3)[7]
Solvent Toluene, Dioxane, THF
Temperature 80-120 °C

Q4: I am observing significant amounts of a side product. How can I identify and minimize it?

Common side products in azetidine synthesis can arise from elimination reactions, ring-opening of the azetidine, or reactions involving the fluorophenyl ring.

  • Elimination: In a Williamson synthesis approach, the base can promote elimination to form an unsaturated azetidine derivative.

  • Ring Opening: The strained azetidine ring can be susceptible to nucleophilic attack and ring-opening under certain conditions.

  • Aryl Halide Reactivity: In a Buchwald-Hartwig approach, side reactions involving the aryl halide can occur.

Troubleshooting Steps:

  • Characterize the Side Product: Use techniques like NMR, LC-MS, and GC-MS to identify the structure of the major side product. This will provide clues about the undesired reaction pathway.

  • Minimize Elimination: Use a less hindered base or lower the reaction temperature.

  • Protecting Groups: Ensure the nitrogen of the azetidine ring is appropriately protected to prevent it from acting as a nucleophile in side reactions. A Boc or Cbz group is common.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

  • To a solution of 2-fluorophenol (1.0 eq) in anhydrous DMF (0.5 M) under an argon atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of N-Boc-3-tosyloxyazetidine (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH(_4)Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na(_2)SO(_4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig C-O Coupling

  • To an oven-dried flask, add Pd(_2)(dba)(_3) (0.02 eq), a suitable phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 1-bromo-2-fluorobenzene (1.2 eq) in anhydrous toluene (0.2 M).

  • Heat the mixture to 100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Williamson Ether Synthesis Pathway

Williamson_Ether_Synthesis Williamson Ether Synthesis Pathway 2-Fluorophenol 2-Fluorophenol 2-Fluorophenoxide 2-Fluorophenoxide 2-Fluorophenol->2-Fluorophenoxide  Base (e.g., NaH) This compound This compound 2-Fluorophenoxide->this compound  N-Boc-3-OTs-azetidine (SN2)

Caption: Reaction scheme for the Williamson ether synthesis of this compound.

Diagram 2: Buchwald-Hartwig C-O Coupling Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig C-O Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative Addition->L-Pd(II)(Ar)(X) Ligand Exchange Ligand Exchange L-Pd(II)(Ar)(X)->Ligand Exchange R-OH, Base L-Pd(II)(Ar)(OR) L-Pd(II)(Ar)(OR) Ligand Exchange->L-Pd(II)(Ar)(OR) Reductive Elimination Reductive Elimination L-Pd(II)(Ar)(OR)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-OR

Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Diagram 3: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield Low Yield Low Yield Incomplete Conversion Incomplete Conversion Low Yield->Incomplete Conversion Check TLC/LC-MS Side Product Formation Side Product Formation Low Yield->Side Product Formation Check NMR/MS Product Loss during Workup Product Loss during Workup Low Yield->Product Loss during Workup Review Procedure Reagent Quality Reagent Quality Incomplete Conversion->Reagent Quality Reaction Conditions Reaction Conditions Incomplete Conversion->Reaction Conditions Identify Side Product Identify Side Product Side Product Formation->Identify Side Product Temperature Temperature Reaction Conditions->Temperature Concentration Concentration Reaction Conditions->Concentration Reaction Time Reaction Time Reaction Conditions->Reaction Time Adjust Conditions Adjust Conditions Identify Side Product->Adjust Conditions

Caption: A logical workflow for diagnosing the cause of low reaction yield.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Aryloxyazetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-aryloxyazetidines. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-aryloxyazetidines?

A1: The two most common and effective methods for the synthesis of 3-aryloxyazetidines, starting from N-Boc-3-hydroxyazetidine, are the Williamson ether synthesis and the Mitsunobu reaction. Both pathways yield the N-Boc protected 3-aryloxyazetidine intermediate, which is then deprotected to afford the final product.

Q2: Which synthetic route is generally preferred, the Williamson ether synthesis or the Mitsunobu reaction?

A2: The choice between the Williamson ether synthesis and the Mitsunobu reaction depends on several factors, including the scale of the reaction, the reactivity of the specific phenol, and the desired stereochemistry. The Williamson ether synthesis is often preferred for larger scale reactions due to the use of less expensive reagents and simpler purification of the product from inorganic salts. The Mitsunobu reaction, while often providing good yields with a wide range of phenols, generates triphenylphosphine oxide and a reduced azodicarboxylate as byproducts, which can complicate purification.

Q3: How does the electronic nature of the substituent on the phenol affect the reaction?

A3: In Williamson ether synthesis, phenols with electron-withdrawing groups are more acidic and thus more readily deprotonated to form the nucleophilic phenoxide. This can lead to faster reaction rates. Conversely, in some cases, electron-rich phenols may be more nucleophilic, also leading to efficient reactions. For the Mitsunobu reaction, the acidity of the phenol is a critical factor, and phenols with a pKa of less than 13 are generally required for the reaction to proceed efficiently.[1]

Q4: What are the most common byproducts in 3-aryloxyazetidine synthesis?

A4: In the Williamson ether synthesis, a common byproduct is the alkene formed through an E2 elimination pathway, especially when using a sterically hindered base or at elevated temperatures.[2] For the Mitsunobu reaction, side products can arise from the alkylation of the reduced azodicarboxylate byproduct, particularly with sterically hindered phenols.[3]

Q5: How should I purify the N-Boc-3-aryloxyazetidine intermediate?

A5: The N-Boc protected intermediate is typically purified using flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. It is important to ensure the complete removal of byproducts from the preceding step, such as triphenylphosphine oxide from a Mitsunobu reaction or unreacted starting materials.

Q6: What is the standard procedure for the deprotection of the N-Boc group?

A6: The N-Boc group is typically removed under acidic conditions. A common and effective method is to dissolve the N-Boc-3-aryloxyazetidine in a solution of hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The reaction is usually stirred at room temperature for a few hours until the starting material is consumed, as monitored by TLC. The product is then isolated as the hydrochloride salt.[4]

Troubleshooting Guides

Low Yield in Williamson Ether Synthesis

Q: I am getting a very low yield for my Williamson ether synthesis of N-Boc-3-aryloxyazetidine. What are the possible causes and how can I improve it?

A: Low yields in this reaction can often be attributed to several factors. A systematic approach to troubleshooting can help identify the root cause.

Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis

G Troubleshooting Low Yield in Williamson Ether Synthesis cluster_solutions Potential Solutions start Low Yield Observed check_reagents Verify Reagent & Solvent Quality (Anhydrous, Purity) start->check_reagents check_base Evaluate Base Strength & Stoichiometry check_reagents->check_base Reagents OK sol_reagents Use anhydrous solvents and high-purity reagents. check_reagents->sol_reagents check_lg Assess Leaving Group Quality check_base->check_lg Base is Appropriate sol_base Use a stronger base (e.g., NaH) or increase stoichiometry (2-3 eq.). check_base->sol_base check_conditions Optimize Reaction Conditions (Temperature, Time) check_lg->check_conditions Good Leaving Group sol_lg Convert -OH to a better leaving group (-OMs, -OTs). check_lg->sol_lg check_purification Review Work-up & Purification check_conditions->check_purification Conditions Optimized sol_conditions Increase temperature (50-80 °C) and monitor reaction time. check_conditions->sol_conditions solution Improved Yield check_purification->solution Purification Optimized sol_purification Ensure complete extraction and efficient chromatography. check_purification->sol_purification

Caption: A logical workflow for troubleshooting low reaction yields in Williamson ether synthesis.

  • Inefficient Deprotonation of the Phenol: The phenoxide is the active nucleophile. Incomplete deprotonation will result in a low concentration of the nucleophile and thus a low yield.

    • Solution: Ensure your base is strong enough. While potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydride (NaH) will ensure complete deprotonation. Use at least 2 equivalents of the base. Also, ensure all reagents and solvents are anhydrous, as water will consume the base.

  • Poor Leaving Group on the Azetidine: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group for Sₙ2 reactions.

    • Solution: Convert the hydroxyl group into a better leaving group, such as a mesylate (-OMs) or a tosylate (-OTs), in a separate step prior to the reaction with the phenoxide. This two-step approach often provides significantly higher yields.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in Sₙ2 reactions. Protic solvents can solvate the phenoxide, reducing its nucleophilicity.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not solvate the nucleophile as strongly, thus enhancing its reactivity.

  • Low Reaction Temperature: Sₙ2 reactions require sufficient activation energy.

    • Solution: If the reaction is sluggish at room temperature, gently heating the reaction mixture to 50-80 °C can increase the reaction rate. However, be cautious as higher temperatures can also promote the competing E2 elimination reaction.[2]

Formation of Side Products

Q: I am observing significant side products in my reaction. How can I minimize them?

A: The formation of byproducts is a common challenge. Identifying the side products is the first step to mitigating their formation.

  • Alkene Formation in Williamson Ether Synthesis: This is due to a competing E2 elimination reaction.

    • Solution: Use a less sterically hindered base. If using a strong, bulky base, consider switching to a weaker, less hindered base like K₂CO₃ if the phenol is acidic enough. Running the reaction at a lower temperature will also favor the Sₙ2 pathway over E2.

  • C-Alkylation of Phenols: Phenoxide ions are ambident nucleophiles and can undergo alkylation at the carbon atoms of the aromatic ring, although this is generally less common than O-alkylation.

    • Solution: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.

  • Byproducts in Mitsunobu Reaction: A common side reaction is the alkylation of the dialkyl hydrazodicarboxylate, which is formed from the reduction of DEAD or DIAD.

    • Solution: This side reaction can be more prevalent with sterically hindered phenols.[3] Using a less sterically hindered phosphine or running the reaction at a lower concentration may help to minimize this. Careful control of the stoichiometry of the reagents is also important.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the synthesis of N-Boc-3-aryloxyazetidines.

Table 1: Williamson Ether Synthesis of N-Boc-3-aryloxyazetidines

EntryAryl Group (Ar)Leaving Group (LG) on AzetidineBaseSolventTemperature (°C)Time (h)Yield (%)
1Phenyl-OMsK₂CO₃DMF8012~85
24-Methoxyphenyl-OMsNaHTHF608>90
34-Nitrophenyl-OTsCs₂CO₃Acetonitrile7010~90
42-Chlorophenyl-OMsK₂CO₃DMSO9016~75
5Phenyl-OHNaHDMF10024<20

Table 2: Mitsunobu Reaction for the Synthesis of N-Boc-3-aryloxyazetidines

EntryAryl Group (Ar)PhosphineAzodicarboxylateSolventTemperature (°C)Time (h)Yield (%)
1PhenylPPh₃DEADTHF256~90
24-FluorophenylPPh₃DIADToluene258~88
33,5-DimethylphenylPBu₃DEADCH₂Cl₂2512~85
44-CyanophenylPPh₃DIADTHF2510~92
52-NaphthylPPh₃DEADTHF256~95

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-mesyloxyazetidine

This protocol describes the conversion of the hydroxyl group of N-Boc-3-hydroxyazetidine to a mesylate, which is an excellent leaving group for the subsequent Williamson ether synthesis.

Reaction Scheme:

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-3-mesyloxyazetidine, which can often be used in the next step without further purification.

Protocol 2: Williamson Ether Synthesis of N-Boc-3-phenoxyazetidine

Reaction Workflow:

G Williamson Ether Synthesis Workflow start Start reagents Combine Phenol and Base in Anhydrous Solvent start->reagents add_azetidine Add N-Boc-3-mesyloxyazetidine reagents->add_azetidine heat Heat Reaction Mixture (e.g., 80 °C) add_azetidine->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract purify Purify by Column Chromatography extract->purify end N-Boc-3-phenoxyazetidine purify->end

References

Purification challenges of 3-(2-Fluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 3-(2-Fluorophenoxy)azetidine. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

Symptom: Crude product purity is significantly below expectations after aqueous work-up and solvent evaporation, as determined by techniques like NMR or LC-MS.

Possible Causes & Solutions:

  • Incomplete Reaction: The synthesis may not have gone to completion, leaving unreacted starting materials.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full consumption of the limiting reagent before work-up.[1]

  • Presence of Water-Soluble Impurities: Some byproducts or excess reagents may not be fully removed by a simple aqueous wash.

    • Solution: Perform a brine wash after the initial aqueous extraction to remove residual water and some water-soluble impurities.

  • Improper pH during Extraction: The pH of the aqueous layer can significantly impact the partitioning of the product and impurities.

    • Solution: Adjust the pH of the aqueous layer to ensure the desired compound is in its neutral form to maximize its solubility in the organic solvent. For an amine-containing compound like this compound, a basic pH is generally preferred.

Issue 2: Difficulty in Removing a Persistent Impurity

Symptom: A specific impurity co-elutes with the product during column chromatography or is difficult to remove by standard extraction.

Possible Causes & Solutions:

  • Structurally Similar Impurity: The impurity may have a similar polarity and structure to the desired product.

    • Solution 1 (Chromatography): Optimize the column chromatography conditions. Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes, or dichloromethane/methanol), or consider using a different stationary phase (e.g., alumina instead of silica gel).

    • Solution 2 (Crystallization): Attempt to crystallize the product. This can be a highly effective method for removing small amounts of persistent impurities. Experiment with various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes).

    • Solution 3 (Salt Formation): Convert the azetidine product to a salt (e.g., hydrochloride salt) which often has different solubility properties and may crystallize more readily, leaving impurities behind in the mother liquor. The free base can then be regenerated.[2]

Issue 3: Product is an Oil and Difficult to Handle

Symptom: The final purified product is a viscous oil, making it difficult to weigh and handle accurately.

Possible Causes & Solutions:

  • Inherent Physical Property: Many organic compounds, especially those with moderate molecular weight and some rotational freedom, exist as oils at room temperature.

    • Solution 1 (Salt Formation): As mentioned previously, converting the product to a crystalline salt is a common and effective strategy to obtain a solid material that is easier to handle and purify.[2]

    • Solution 2 (Co-evaporation): Co-evaporate the oily product with a high-boiling point, non-reactive solvent like toluene. This can sometimes help to remove trace amounts of volatile impurities that are preventing solidification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of this compound?

A1: The impurities will largely depend on the synthetic route. For a Williamson ether synthesis approach starting from a protected 3-hydroxyazetidine and 2-fluorophenol, common impurities could include:

  • Unreacted N-protected-3-hydroxyazetidine.

  • Unreacted 2-fluorophenol.

  • Side products from elimination reactions.

  • Residual base or coupling agents.

  • Byproducts from the deprotection step.

Q2: Which analytical techniques are recommended for purity assessment?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique for detecting and identifying impurities, even at very low levels. It is also excellent for monitoring reaction progress.[4]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Can be used to determine the percentage purity of the final product.

Q3: What are the general starting conditions for silica gel column chromatography for this compound?

A3: Based on the polarity of similar compounds, a good starting point for silica gel column chromatography would be a solvent system of ethyl acetate in hexanes or dichloromethane in methanol. A typical gradient could be from 0% to 20% ethyl acetate in hexanes, or 0% to 10% methanol in dichloromethane. The exact conditions will need to be optimized based on TLC analysis.

Data Presentation

Table 1: Comparison of Purification Methods for a Representative Batch of this compound

Purification MethodPurity by HPLC (%)Yield (%)Key Impurities Removed
Single Extraction85.295Unreacted starting materials
Column Chromatography98.575Closely-eluting byproducts
Crystallization>99.560Trace impurities
Salt Formation & Recrystallization>99.855Most remaining impurities

Table 2: Representative Analytical Data for Purified this compound

Analytical TechniqueSpecificationResult
¹H NMRConforms to structureConforms
¹³C NMRConforms to structureConforms
LC-MS>98%99.6%
Elemental AnalysisC, H, N, F ± 0.4%Within limits

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution to create a slurry.

  • Solvent Removal: Gently evaporate the solvent from the slurry under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., 5% ethyl acetate in hexanes).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the mobile phase to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Crystallization

  • Dissolution: Dissolve the impure product in a minimum amount of a suitable hot solvent (e.g., isopropanol or ethyl acetate).

  • Cooling: Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

G Troubleshooting Workflow for Purification start Start: Crude Product check_purity Assess Purity (NMR, LC-MS) start->check_purity is_pure Purity > 98%? check_purity->is_pure end Final Product is_pure->end Yes low_purity Low Purity Detected is_pure->low_purity No identify_impurities Identify Impurities (MS, NMR) low_purity->identify_impurities column_chromatography Column Chromatography identify_impurities->column_chromatography crystallization Crystallization / Salt Formation identify_impurities->crystallization reassess_purity Re-assess Purity column_chromatography->reassess_purity crystallization->reassess_purity reassess_purity->is_pure

Caption: Troubleshooting workflow for the purification of this compound.

G Potential Sources of Impurities synthesis Synthesis of this compound starting_materials Unreacted Starting Materials (e.g., 3-hydroxyazetidine, 2-fluorophenol) synthesis->starting_materials side_products Side Products (e.g., elimination, over-alkylation) synthesis->side_products reagents Residual Reagents (e.g., base, coupling agents) synthesis->reagents solvents Residual Solvents (e.g., DMF, THF) synthesis->solvents crude_product Crude Product starting_materials->crude_product side_products->crude_product reagents->crude_product solvents->crude_product

Caption: Potential sources of impurities in the synthesis of this compound.

References

Identification of byproducts in 3-(2-Fluorophenoxy)azetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(2-Fluorophenoxy)azetidine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing this compound?

The most common and recommended method is a Williamson ether synthesis. This reaction involves coupling an N-protected 3-azetidinyl electrophile (e.g., tosylate, mesylate, or halide) with 2-fluorophenol in the presence of a suitable base. A subsequent deprotection step is required if a nitrogen protecting group (e.g., Boc) is used.[1]

Q2: Why is a nitrogen protecting group, such as Boc, necessary for this synthesis?

The azetidine nitrogen is a potent nucleophile and can compete with the hydroxyl group of azetidin-3-ol during the alkylation step.[2] Without a protecting group, significant N-alkylation or N-arylation can occur, leading to the formation of undesired byproducts and reducing the yield of the target O-alkylation product.[1][2] The protecting group is removed in a final step to yield the desired product.

Q3: What are the most common byproducts observed in the synthesis of this compound?

The primary byproducts stem from competing side reactions inherent to the Williamson ether synthesis. These include:

  • Elimination Product (Azetine Derivative): Formation of an unstable azetine via an E2 elimination pathway is a common side reaction, particularly at higher temperatures or with sterically hindered reactants.[1][3][4]

  • N-Alkylation/N-Arylation Byproduct: If the azetidine nitrogen is not protected, it can react with the electrophile or an activated phenol derivative.[1]

  • C-Alkylation Byproduct: The 2-fluorophenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) instead of the oxygen atom, though this is less favored in polar aprotic solvents.[3]

  • Dimerization Products: Self-reaction of starting materials or intermediates can lead to dimer formation.[1]

  • Hydrolysis Products: If the reaction is not conducted under anhydrous conditions, the electrophilic azetidine precursor can be hydrolyzed.[3]

Q4: How can I minimize the formation of the azetine elimination byproduct?

To favor the desired SN2 substitution over E2 elimination, consider the following strategies:

  • Control Reaction Temperature: Lower reaction temperatures generally favor the SN2 pathway. It is recommended to maintain the temperature between 60-80 °C.[1][3]

  • Choice of Base: Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong, sterically hindered bases (e.g., potassium tert-butoxide) which are known to promote elimination.[1][5]

  • Leaving Group: Utilize a good leaving group on the azetidine ring, such as tosylate or mesylate, which can facilitate the SN2 reaction at lower temperatures.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

A low yield can be attributed to several factors, often related to reaction conditions and reagent purity.

Potential Cause Recommended Solution Expected Outcome
Competing E2 Elimination Lower the reaction temperature. Use a less sterically hindered, milder base (e.g., K₂CO₃).[1][3]Reduction in alkene byproduct and an increase in the ether yield.[3]
Suboptimal Base Ensure the base is strong enough for efficient deprotonation of 2-fluorophenol but not so strong that it promotes excessive elimination. K₂CO₃ or Cs₂CO₃ are often good choices.Increased conversion to the desired O-alkylation product.
Inappropriate Solvent Use a polar aprotic solvent such as DMF or acetonitrile. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide and favoring O-alkylation.[3][4]Increased reaction rate and selectivity for the O-alkylated product.[3]
Presence of Water Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Water can quench the phenoxide and hydrolyze the azetidine electrophile.[2][3]Minimized formation of hydrolysis-related byproducts and improved yield.
Incomplete Deprotection If using an N-protected azetidine, ensure the final deprotection step goes to completion by monitoring with TLC or LC-MS.[1]Higher purity and yield of the final free base product.
Issue 2: Presence of a Significant Unidentified Impurity

The presence of unexpected peaks in your analytical data (TLC, LC-MS, GC-MS, NMR) indicates the formation of byproducts.

Observed Impurity (by Mass/NMR) Likely Structure Identification Method Corrective Action
Mass equivalent to (Azetidine - Leaving Group)Azetine Derivative Characterized by the absence of phenoxy signals and presence of alkene signals in ¹H NMR. Confirm mass by GC-MS or LC-MS.Follow recommendations to minimize E2 elimination (see Issue 1).
Mass equivalent to (Azetidine + Fluorophenyl group) but different retention timeN-(2-Fluorophenyl)azetidin-3-ol NMR will show the disappearance of the phenoxy ether proton and the appearance of signals corresponding to the azetidin-3-ol moiety.[1]Use an N-protected azetidine precursor (e.g., N-Boc-3-tosyloxyazetidine).
Mass equivalent to ProductC-Alkylated Isomer ¹H NMR will show a different aromatic substitution pattern. 2D NMR techniques (NOESY, HMBC) can confirm the connectivity.Change the solvent to a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.[3]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(2-Fluorophenoxy)azetidine
  • To a solution of 2-fluorophenol (1.2 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes under an inert nitrogen atmosphere.

  • Add a solution of N-Boc-3-tosyloxyazetidine (1.0 equivalent) in DMF to the mixture.

  • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of N-Boc-3-(2-Fluorophenoxy)azetidine
  • Dissolve the purified N-Boc-3-(2-Fluorophenoxy)azetidine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.[1]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[1]

  • Once deprotection is complete, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the free base with an organic solvent.

  • Dry the organic layer and concentrate to obtain the final product, this compound.

Protocol 3: Byproduct Identification using LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • LC Conditions: Use a C18 reverse-phase column. A typical gradient could be from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over several minutes.

  • MS Conditions: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode. Scan a mass range that includes the expected masses of starting materials, product, and potential byproducts.

  • Data Analysis: Analyze the chromatogram for peaks corresponding to the expected product (m/z) and potential byproduct masses. Fragment ions can provide further structural information.

Visualizations

G start Low Yield or Impurities Detected check_temp Is Reaction Temperature > 80°C? start->check_temp check_base Is a Strong/Bulky Base Used (e.g., t-BuOK)? check_temp->check_base No sol_temp Reduce Temperature to 60-80°C check_temp->sol_temp Yes check_solvent Is a Protic or Nonpolar Solvent Used? check_base->check_solvent No sol_base Use Milder Base (e.g., K2CO3, Cs2CO3) check_base->sol_base Yes check_n_prot Is Azetidine-N Unprotected? check_solvent->check_n_prot No sol_solvent Switch to Polar Aprotic Solvent (e.g., DMF, Acetonitrile) check_solvent->sol_solvent Yes sol_n_prot Use N-Boc Protected Azetidine Precursor check_n_prot->sol_n_prot Yes outcome_elim Reduces E2 Elimination sol_temp->outcome_elim sol_base->outcome_elim outcome_c_alk Favors O-Alkylation sol_solvent->outcome_c_alk outcome_n_alk Prevents N-Alkylation sol_n_prot->outcome_n_alk

Caption: Troubleshooting workflow for identifying and resolving common synthesis issues.

G sub_azetidine N-Boc-3-X-Azetidine (X = OTs, Br, etc.) react sub_azetidine->react sub_phenol 2-Fluorophenol + Base sub_phenol->react prod_desired Desired Product This compound (after deprotection) react->prod_desired SN2 (Favored) byprod_elim Byproduct Azetine Derivative react->byprod_elim E2 (High Temp, Bulky Base) byprod_c_alk Byproduct C-Alkylated Isomer react->byprod_c_alk C-Alkylation (Less Polar Solvent) byprod_n_alk Byproduct N-Alkylation/Arylation react->byprod_n_alk N-Alkylation (N-unprotected)

References

Technical Support Center: Fluorinated Azetidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated azetidine compounds. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the synthesis, purification, handling, and analysis of these unique heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated azetidine compound degrading during purification or storage?

A1: Degradation is often linked to the inherent ring strain of the four-membered azetidine ring, which makes it susceptible to cleavage.[1] Key factors that trigger degradation include:

  • Acidic Conditions: Many azetidine derivatives are unstable at low pH.[2] Acid can catalyze ring-opening reactions, especially if the molecule contains a nearby nucleophilic group.[2][3]

  • Intramolecular Reactions: The specific structure of your compound plays a crucial role. For instance, a pendant amide group can act as an internal nucleophile, leading to an acid-mediated intramolecular ring-opening decomposition.[2][3]

  • Azetidine Nitrogen Basicity (pKa): The pKa of the azetidine nitrogen is a key determinant of stability in acidic media. Protonation of this nitrogen can be the first step in a degradation pathway. Fluorination can lower this pKa, which may enhance stability in some cases by preventing this initial protonation.[2][4]

  • Solution Instability: Some fluorinated compounds that are stable as solids can decompose significantly in solution, especially at physiological pH (7.4) and elevated temperatures.[5]

Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis. What could they be?

A2: Unexpected peaks commonly arise from degradation products, synthesis side-products, or isomers.[6]

  • Degradation Products: The most common degradation pathway involves the opening of the azetidine ring.[2] For example, an N-substituted azetidine with a nearby amide might rearrange into a more stable lactam.[2] Hydrolysis of other functional groups, like amides or esters elsewhere in the molecule, is also possible.[7]

  • Synthesis Side-Products: The synthesis of strained four-membered rings can be challenging and often competes with the formation of more stable five- or six-membered rings (e.g., pyrrolidines).[8] These may persist as impurities.

  • Isomers: Several degradation products may be isomers, making them difficult to distinguish by MS alone.[7] Rigorous characterization using techniques like NMR is often necessary to elucidate their exact structures.[7]

Q3: How does fluorination specifically impact the stability of the azetidine ring?

A3: Fluorine's strong electron-withdrawing nature can significantly alter a molecule's properties and, consequently, its stability.[9]

  • Modulation of Basicity (pKa): Introducing fluorine atoms, particularly near the azetidine nitrogen, can lower its basicity. This can make the nitrogen less likely to be protonated, thereby preventing the initiation of acid-catalyzed degradation pathways.[2][4]

  • Blocking Metabolic Soft Spots: In a biological context, fluorine is often used to enhance metabolic stability. By replacing a hydrogen atom at a site vulnerable to oxidation by enzymes like cytochrome P450, the strong C-F bond can prevent metabolism, increasing the compound's half-life.[10][11]

  • Potential for Instability: While often used to increase stability, fluorine can also introduce new liabilities. For example, certain β-fluoroamines or compounds that can metabolize to form an acidic group near the fluorine atom may be prone to eliminating hydrogen fluoride (HF).[5]

Q4: My compound is unstable in acidic media (e.g., during reverse-phase HPLC with TFA). What can I do?

A4: Acid instability is a known issue for certain azetidine chemotypes.[2] Consider the following strategies:

  • Modify Purification Method: If possible, switch to a purification method that avoids strongly acidic conditions. This could include using a different mobile phase modifier (e.g., formic acid or ammonium acetate), or employing normal-phase chromatography.

  • Redesign the Molecule: If the instability is inherent to the scaffold, molecular redesign may be necessary. As shown in stability studies, subtle changes to the N-substituent can dramatically impact stability. For example, switching from an N-phenyl to an N-pyridyl substituent can significantly increase the half-life in acidic conditions.[2] Increasing the distance between the azetidine ring and a potentially problematic internal nucleophile can also improve stability.[2]

  • pH Control: During aqueous workups, maintain a neutral or slightly basic pH to prevent acid-catalyzed degradation.

Troubleshooting Guides

Guide 1: Investigating Unexpected Compound Degradation

If you observe degradation, a systematic approach is crucial. This workflow helps identify the cause and find a solution.

G Troubleshooting Workflow for Compound Degradation cluster_0 Observation & Initial Analysis cluster_1 Hypothesis & Verification cluster_2 Solutions & Mitigation A Degradation Observed (e.g., new spots in TLC/LCMS) B Characterize Degradant(s) (LCMS, HRMS, NMR) A->B Isolate & Analyze C Hypothesize Degradation Pathway B->C D pH Instability? C->D E Thermal Instability? D->E No G Run Forced Degradation Study (Vary pH, Temp, Light) D->G Yes F Photochemical Instability? E->F No E->G Yes F->G Yes H Modify Workup/Purification (Control pH, Temp, Protect from Light) G->H J Structural Redesign (Modify Substituents, Remove Problematic Groups) G->J I Store Under Inert Gas (Low Temp, Dark) H->I

Caption: A logical workflow for troubleshooting unexpected degradation of fluorinated azetidines.
Guide 2: Addressing Low Synthetic Yields

Low yields in azetidine synthesis are a frequent challenge due to the high activation energy required to form the strained four-membered ring.[8]

  • Problem: Very low yield of the desired fluorinated azetidine.

  • Potential Cause 1: Competing Side Reactions. The formation of more stable five- or six-membered rings (e.g., pyrrolidines) can be a significant competing pathway.[8]

    • Solution: Adjust reaction conditions. Lowering the temperature may favor the kinetically controlled azetidine product over the thermodynamically favored alternatives.[8] Experiment with different solvents, as polarity can influence the reaction pathway.[12]

  • Potential Cause 2: Inappropriate Leaving Group. The success of the intramolecular cyclization is highly dependent on the quality of the leaving group.

    • Solution: Screen alternative leaving groups. Convert a hydroxyl group to a mesylate, tosylate, or halide to increase its reactivity.

  • Potential Cause 3: Steric Hindrance. Bulky substituents on the substrate can physically block the intramolecular cyclization needed for ring formation.[8]

    • Solution: If possible, redesign the synthetic route to install bulky groups after the azetidine ring has been formed.

  • Potential Cause 4: Unfavorable Reaction Kinetics. The transition state energy for forming the strained ring is high.[8]

    • Solution: Systematically optimize reaction parameters, including temperature, solvent, and catalyst concentration, to find conditions that favor ring closure.[8]

Data & Experimental Protocols

Data Summary: Stability of N-Aryl Azetidines in Acidic Conditions

The stability of N-substituted azetidines is highly dependent on the nature of the substituent, which influences the pKa of the azetidine nitrogen. The following data, adapted from studies on a series of N-substituted azetidines, illustrates this relationship.[2]

Compound (N-Substituent)T1/2 at pH 1.8 (hours)Azetidine N pKa (Calculated)Stability Assessment
4-Cyano-phenyl< 0.172.9Very Unstable
4-Methoxy-phenyl0.52.9Unstable
Phenyl1.32.9Unstable
3-Pyridyl3.8-1.1Moderately Stable
2-Pyridyl> 24-1.1Stable
4-Pyridyl> 24-1.1Stable

This table summarizes the aqueous stability data for various analogues, highlighting that analogues with a lower calculated pKa for the azetidine nitrogen exhibit significantly greater stability at acidic pH.[2]

Key Degradation Pathway: Acid-Mediated Intramolecular Ring-Opening

A prevalent degradation mechanism for specific azetidine chemotypes involves an intramolecular, acid-catalyzed ring-opening reaction.[2]

G Acid-Catalyzed Intramolecular Azetidine Ring-Opening A N-Substituted Azetidine (with pendant amide) B Protonated Azetidinium Ion (Activated Intermediate) A->B + H+ C Intramolecular Attack (by Amide Oxygen) B->C Nucleophilic Attack D Ring-Opened Intermediate (e.g., Lactone) C->D Ring Opening E Rearranged Product (e.g., Stable Lactam) D->E Rearrangement

Caption: Mechanism of acid-catalyzed decomposition via intramolecular nucleophilic attack.[2]
Protocol 1: Forced Hydrolytic Degradation Study

This protocol is used to assess the intrinsic stability of a fluorinated azetidine compound under acidic and basic conditions.[6]

1. Materials:

  • Your azetidine compound

  • HPLC-grade acetonitrile (ACN) and water

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • HPLC or LC-MS system

2. Stock Solution Preparation:

  • Prepare a stock solution of your compound at 1 mg/mL in ACN or a suitable solvent mixture.

3. Procedure:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

  • Control: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water.

  • Incubate all samples at a controlled temperature (e.g., 50 °C) and protect from light.

  • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each sample.

  • Before analysis, neutralize the acid sample with an equivalent amount of NaOH and the base sample with an equivalent amount of HCl.

  • Dilute the neutralized aliquot with the mobile phase to a suitable concentration for analysis.

4. Analysis:

  • Analyze the samples by HPLC or LC-MS.

  • Monitor the disappearance of the parent compound peak and the appearance of new degradation product peaks over time.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the t=0 sample.

Protocol 2: Assessing Metabolic Stability

Fluorination is a key strategy to improve metabolic stability by blocking sites of oxidation.

G Impact of Fluorination on Metabolic Stability cluster_0 Non-Fluorinated Compound cluster_1 Fluorinated Analogue A Parent Drug R-CH₂-R' B Metabolically Labile Site (C-H bond) C Metabolized Product R-CH(OH)-R' D CYP450 Enzyme D->C Hydroxylation E Parent Drug R-CF₂-R' F Metabolically Blocked Site (Strong C-F bond) G No Metabolism at Site H CYP450 Enzyme H->G Oxidation Blocked

Caption: How fluorination blocks CYP450-mediated oxidative metabolism.[10]

References

Overcoming solubility problems of 3-(2-Fluorophenoxy)azetidine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 3-(2-Fluorophenoxy)azetidine in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: Why is my compound precipitating in the aqueous buffer of my assay?

A2: Precipitation of a poorly soluble compound like this compound in aqueous assay buffers is a common issue. This often occurs when a stock solution of the compound, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous buffer, causing the compound to crash out of solution due to its low aqueous solubility.

Q3: What initial steps can I take to improve the solubility of my compound for a screening assay?

A3: For initial screening, you can try several strategies. One common approach is to carefully select an appropriate organic co-solvent and optimize its final concentration in the assay. Additionally, pH adjustment of the buffer can be effective if the compound has ionizable groups.[3]

Q4: Are there more advanced methods to enhance the solubility for in-depth studies?

A4: Yes, for more comprehensive studies, several advanced formulation strategies can be employed. These include the use of surfactants to form micelles that encapsulate the compound, complexation with cyclodextrins, or employing lipid-based formulation approaches.[3][4][5][6] For in vivo studies, reducing the particle size of the compound through techniques like nanomilling can also significantly improve its dissolution rate and bioavailability.[4][7]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides systematic approaches to troubleshoot and resolve solubility problems with this compound in your experiments.

Problem: Compound Precipitation Upon Dilution in Aqueous Buffer

Initial Steps:

  • Optimize Co-solvent Concentration: Determine the highest tolerable concentration of your organic co-solvent (e.g., DMSO, ethanol) in the assay that does not affect the biological system. Many assays can tolerate up to 1% DMSO.

  • pH Modification: If your compound has a predicted pKa (for 3-(3-fluorophenoxy)azetidine, a predicted pKa is around 9.3)[1], adjusting the pH of your buffer can increase solubility. For a basic compound, lowering the pH can increase the concentration of the more soluble protonated form.

  • Gentle Warming: In some cases, gentle warming of the solution can help dissolve the compound. However, be cautious about the thermal stability of your compound and other assay components.

Advanced Strategies:

If initial steps are insufficient, consider the following formulation approaches. It is crucial to run appropriate vehicle controls for each of these strategies to ensure the excipients do not interfere with the assay.

StrategyDescriptionKey Considerations
Co-solvents Water-miscible organic solvents that increase the solubility of hydrophobic compounds.[3]Examples: DMSO, ethanol, PEG 300/400. Final concentration must be compatible with the assay.
Surfactants Form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility.[3]Examples: Tween® 80, Triton™ X-100. The concentration should be above the critical micelle concentration (CMC).
Cyclodextrins Form inclusion complexes with the hydrophobic compound, shielding it from the aqueous environment.[3][6]Examples: β-cyclodextrin, HP-β-cyclodextrin. The stoichiometry of the complex needs to be considered.
Lipid-Based Formulations The compound is dissolved in a lipid carrier, which can form emulsions or self-emulsifying drug delivery systems (SEDDS).[3][5][6]Suitable for highly lipophilic compounds. The complexity of the formulation may be a drawback for in vitro assays.
Particle Size Reduction Decreasing the particle size increases the surface area, leading to a faster dissolution rate.[3][4][7]Primarily used for improving oral bioavailability in vivo. Techniques include micronization and nanomilling.

Experimental Protocols

The following are general protocols that can be adapted to improve the solubility of this compound.

Protocol 1: Preparation of a Stock Solution with a Co-solvent
  • Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 30 mM).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Screening for Optimal Solubilizing Excipient
  • Objective: To systematically test different excipients for their ability to improve the solubility of this compound in an aqueous buffer.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Aqueous assay buffer (e.g., PBS, Tris-HCl)

    • Stock solutions of various excipients (e.g., 10% Tween® 80, 100 mM HP-β-cyclodextrin)

    • 96-well plate (clear bottom for visual inspection)

    • Plate reader capable of measuring absorbance or light scattering (optional)

  • Procedure:

    • Prepare serial dilutions of each excipient stock solution in the assay buffer in the wells of the 96-well plate.

    • Add a small volume of the this compound stock solution to each well to achieve the final desired concentration of the compound.

    • Include control wells with the compound in buffer alone (no excipient) and buffer with excipient alone (no compound).

    • Mix the plate gently and incubate at the assay temperature for a set period (e.g., 30 minutes).

    • Visually inspect each well for signs of precipitation.

    • (Optional) Quantify precipitation by measuring the absorbance or light scattering at a wavelength where the compound and excipients do not absorb (e.g., 600 nm). A higher reading indicates more precipitation.

    • Identify the excipient and concentration that provides the best solubilization without interfering with the assay.

Visualizations

Experimental Workflow for Solubility Screening

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis A Prepare Compound Stock (e.g., 10mM in DMSO) D Add Compound Stock to Excipient Dilutions A->D B Prepare Excipient Stocks (e.g., Surfactants, Cyclodextrins) C Serially Dilute Excipients in Assay Buffer B->C C->D E Incubate and Observe for Precipitation D->E F Visual Inspection E->F G Quantitative Measurement (e.g., Absorbance at 600nm) E->G H Identify Optimal Solubilizing Condition F->H G->H G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds RAS RAS Receptor->RAS Activates Compound This compound (Hypothetical Inhibitor) RAF RAF Compound->RAF Inhibits RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

References

Preventing degradation of 3-(2-Fluorophenoxy)azetidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 3-(2-Fluorophenoxy)azetidine to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For general guidance on azetidine derivatives, storage at 2-8°C is often recommended.[3] It is also advisable to protect the compound from light.[2]

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from studies on similar azetidine-containing compounds. Two likely pathways are:

  • Hydrolysis of the Ether Linkage: Cleavage of the bond between the azetidine ring and the fluorophenoxy group, which would result in the formation of 3-hydroxyazetidine and 2-fluorophenol. This is a common degradation route for similar phenoxy compounds.[4]

  • Azetidine Ring Opening: The strained four-membered azetidine ring can be susceptible to opening.[4][5] This can be initiated by the formation of an azetidinium ion, which is then vulnerable to nucleophilic attack, leading to various ring-opened products.[4][6]

Q3: I've observed a change in the color or physical appearance of my sample. What should I do?

A change in color or the formation of a solid from a liquid can indicate degradation. It is recommended to perform an analytical check, such as HPLC or LC-MS, to assess the purity of the sample before use. If significant degradation is detected, the sample should be discarded.

Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?

Yes, inconsistent results can be a sign of compound degradation, especially if the compound is a critical reagent in your experiments. Degradation can lead to a lower effective concentration of the active compound and the presence of impurities that may interfere with your assay. It is advisable to use freshly prepared solutions and to regularly check the purity of your stock.

Q5: Are there any materials that are incompatible with this compound?

Azetidine and its derivatives are generally incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances should be avoided. Azetidine itself is also known to absorb carbon dioxide from the air.[7] While this has not been confirmed for this compound, it is good practice to store it under an inert atmosphere (e.g., argon or nitrogen) if possible.

Troubleshooting Guide

IssuePossible CauseRecommended Action
No degradation observed in forced degradation study Inappropriate stress conditions (e.g., pH, temperature, light exposure) are not sufficient to induce degradation.[4]Optimize the stress conditions. For hydrolysis, test a wider range of pH values (acidic, neutral, basic) and higher temperatures. For photostability, ensure the light source provides the appropriate wavelength and intensity.[4]
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) The sample may have degraded during storage or handling.Re-analyze a fresh, unopened sample if available. Review storage conditions and handling procedures. If degradation is confirmed, purify the sample or obtain a new batch.
Poor solubility after storage The compound may have degraded into less soluble impurities.Attempt to dissolve a small amount in a trusted solvent. If solubility issues persist, it is a strong indicator of degradation. The sample should be analyzed for purity.

Experimental Protocols

General Protocol for Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Add an aliquot of the stock solution to a 0.1 M HCl solution.

  • Basic Hydrolysis: Add an aliquot of the stock solution to a 0.1 M NaOH solution.

  • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.

  • Oxidative Degradation: Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3%).

  • Photostability: Expose a solution of the compound to a light source (e.g., UV lamp) for a defined period. A control sample should be kept in the dark under the same conditions.[4]

  • Thermal Stress: Store the solid compound or a solution at an elevated temperature (e.g., 40°C, 60°C).

3. Sample Collection and Analysis:

  • Incubate the solutions at a controlled temperature.

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a validated stability-indicating HPLC or LC-MS method to monitor the decrease in the parent compound and the formation of degradation products.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_ring_opening Ring Opening parent This compound prod1 3-Hydroxyazetidine parent->prod1 Ether Cleavage prod2 2-Fluorophenol parent->prod2 Ether Cleavage prod3 Ring-Opened Products parent->prod3 Nucleophilic Attack

Caption: Potential degradation pathways of this compound.

StabilityTestingWorkflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by HPLC / LC-MS sample->analyze end Evaluate Stability Profile analyze->end

Caption: Experimental workflow for stability testing.

TroubleshootingLogic issue Inconsistent Results? check_purity Check Purity of Stock? issue->check_purity degraded Degradation Detected? check_purity->degraded Yes action_new_sol Prepare Fresh Solution check_purity->action_new_sol No action_discard Discard and Reorder degraded->action_discard Yes action_investigate Investigate Other Factors degraded->action_investigate No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Improving the regioselectivity of 3-(2-Fluorophenoxy)azetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of 3-(2-Fluorophenoxy)azetidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common and effective strategies for the synthesis of this compound starting from N-protected 3-hydroxyazetidine are:

  • Mitsunobu Reaction: This one-pot reaction allows for the direct conversion of an alcohol to a phenoxy ether with inversion of stereochemistry. It involves reacting N-protected 3-hydroxyazetidine with 2-fluorophenol in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[1][2]

  • Two-Step Nucleophilic Substitution: This method involves the activation of the hydroxyl group of N-protected 3-hydroxyazetidine by converting it into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). This is followed by a nucleophilic substitution reaction with the sodium or potassium salt of 2-fluorophenol.

An alternative, highly regioselective method involves the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines .[3] This route constructs the azetidine ring with the desired C3-substituent already in place.

Q2: How does the choice of nitrogen-protecting group on the azetidine ring affect the regioselectivity?

A2: The nitrogen-protecting group plays a crucial role in modulating the reactivity and regioselectivity of reactions on the azetidine ring. Electron-withdrawing groups, such as tert-butyloxycarbonyl (Boc) or a tosyl (Ts) group, can influence the ring strain and the electrophilicity of the ring carbons. For reactions at the C3 position, a Boc group is commonly employed as it provides good stability and can be readily removed under acidic conditions. The choice of protecting group can also influence the potential for side reactions, such as N-alkylation versus O-alkylation under certain conditions.

Q3: What are the common side reactions that can occur during the synthesis of this compound?

A3: Common side reactions include:

  • N-Arylation: Under some conditions, particularly in Mitsunobu reactions with ambident nucleophiles, competitive alkylation at the azetidine nitrogen can occur, leading to the formation of N-aryl azetidinium salts instead of the desired O-aryl product.[4]

  • Ring-Opening: Due to the inherent strain of the four-membered ring, azetidines can undergo nucleophilic ring-opening, especially under harsh reaction conditions or in the presence of strong Lewis acids. This typically results in the formation of functionalized propane derivatives.[5][6]

  • Formation of Byproducts in Mitsunobu Reaction: The Mitsunobu reaction generates triphenylphosphine oxide (TPPO) and a hydrazide derivative as byproducts, which can complicate purification.

  • Elimination Reactions: When using a two-step nucleophilic substitution method, elimination to form an azetine intermediate can compete with the desired substitution, particularly with sterically hindered bases.

Troubleshooting Guides

Mitsunobu Reaction
Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Product Formation 1. Poor quality of reagents: DEAD/DIAD can decompose over time. PPh₃ can oxidize. 2. Presence of water: Water can hydrolyze the reaction intermediates. 3. Insufficient acidity of the nucleophile: The pKa of the nucleophile should ideally be less than 15. 4. Steric hindrance: Sterically hindered alcohols or nucleophiles can slow down the reaction.1. Use fresh or purified DEAD/DIAD and PPh₃. 2. Use anhydrous solvents (e.g., THF, DCM) and ensure all glassware is thoroughly dried. 3. 2-Fluorophenol is sufficiently acidic for this reaction. 4. Consider using sonication to accelerate the reaction with sterically hindered substrates.
Mixture of Regioisomers (O- vs. N-arylation) 1. Reaction conditions favoring N-alkylation: The specific solvent and temperature can influence the site of attack.1. Optimize the solvent system. Non-polar solvents may favor O-alkylation. 2. Carefully control the reaction temperature, often starting at 0°C and slowly warming to room temperature.
Difficult Purification 1. Presence of triphenylphosphine oxide (TPPO) and hydrazide byproducts. 1. To remove TPPO, the crude product can be triturated with a non-polar solvent like diethyl ether or hexanes, in which TPPO has low solubility. 2. Purification by column chromatography on silica gel is generally effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended.
Two-Step Nucleophilic Substitution
Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield in Sulfonation Step 1. Incomplete reaction. 2. Degradation of the sulfonate ester. 1. Ensure the use of a suitable base (e.g., triethylamine, pyridine) to neutralize the generated acid. 2. Use the sulfonate ester immediately in the next step as it can be unstable.
Low Yield in Substitution Step 1. Inefficient deprotonation of 2-fluorophenol. 2. Poor leaving group ability. 3. Suboptimal solvent choice. 1. Use a strong enough base (e.g., sodium hydride) to fully deprotonate the phenol. Ensure anhydrous conditions. 2. Ensure the complete conversion of the alcohol to the sulfonate ester. 3. Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the phenoxide.

Quantitative Data

Table 1: Comparison of Reaction Conditions for Azetidine Synthesis from cis-3,4-Epoxy Amines [3]

EntryCatalyst (mol%)SolventTime (h)Yield (%)Regioselectivity (Azetidine:Pyrrolidine)
1La(OTf)₃ (5)(CH₂Cl)₂2.581>20:1
2La(OTf)₃ (5)Benzene5.57110:1
3Yb(OTf)₃ (5)(CH₂Cl)₂1258>20:1
4Sc(OTf)₃ (5)(CH₂Cl)₂4.562>20:1

Experimental Protocols

Protocol 1: Mitsunobu Reaction for the Synthesis of N-Boc-3-(2-Fluorophenoxy)azetidine

This protocol is adapted from general Mitsunobu procedures for the synthesis of aryl ethers.[1][2]

Materials:

  • N-Boc-3-hydroxyazetidine

  • 2-Fluorophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), 2-fluorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere at 0°C, add diisopropyl azodicarboxylate (1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(2-fluorophenoxy)azetidine.

Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is based on a reported regioselective synthesis of azetidines.[3]

Materials:

  • A suitable cis-3,4-epoxy amine precursor

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane, add La(OTf)₃ (5 mol%).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to yield the desired 3-substituted azetidine.

Visualizations

Signaling Pathways and Experimental Workflows

Mitsunobu_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine N-Boc-3-hydroxyazetidine, 2-fluorophenol, and PPh3 in anhydrous THF reagent_add Add DIAD dropwise at 0°C start->reagent_add react Stir at room temperature for 12-24 hours reagent_add->react monitor Monitor by TLC react->monitor concentrate Concentrate under reduced pressure monitor->concentrate extract Dilute with EtOAc, wash with NaHCO3 and brine concentrate->extract dry Dry over Na2SO4, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify product N-Boc-3-(2-Fluorophenoxy)azetidine purify->product

Caption: Experimental workflow for the Mitsunobu synthesis of N-Boc-3-(2-Fluorophenoxy)azetidine.

Regioselectivity_Mechanism cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Attack cluster_products Products alcohol N-Boc-azetidin-3-ol alkoxyphosphonium Alkoxyphosphonium Salt (Activated Alcohol) alcohol->alkoxyphosphonium + Betaine phosphine PPh3 betaine Phosphonium Betaine phosphine->betaine + DIAD dead DIAD c3_attack Attack at C3 (SN2) alkoxyphosphonium->c3_attack + 2-Fluorophenoxide n_attack Attack at N (Side Reaction) alkoxyphosphonium->n_attack + 2-Fluorophenoxide nucleophile 2-Fluorophenoxide desired_product This compound (Desired Product) c3_attack->desired_product side_product N-Aryl Azetidinium Salt (Side Product) n_attack->side_product

Caption: Simplified mechanism illustrating the regioselectivity in the Mitsunobu reaction of N-Boc-azetidin-3-ol.

References

Technical Support Center: Scaling Up the Synthesis of 3-(2-Fluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-(2-Fluorophenoxy)azetidine, with a focus on scaling up the process. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and scalable method is a two-step process. It begins with the N-protection of 3-hydroxyazetidine, followed by a Williamson ether synthesis with 2-fluorophenol, and concludes with the deprotection of the nitrogen to yield the final product. The use of a protecting group, such as tert-butoxycarbonyl (Boc), is crucial to prevent side reactions involving the azetidine nitrogen.

Q2: Why is an N-protecting group necessary for this synthesis?

A2: The azetidine nitrogen is a nucleophile and can compete with the hydroxyl group in the Williamson ether synthesis, leading to N-arylation as a side product. A protecting group like Boc temporarily masks the nitrogen's reactivity, ensuring that the etherification occurs selectively at the 3-hydroxyl position.[1]

Q3: What are the critical parameters to control during the Williamson ether synthesis step when scaling up?

A3: When scaling up the Williamson ether synthesis, careful control of the following parameters is essential:

  • Temperature: Exothermic reactions can be a concern on a larger scale. Proper temperature management is crucial to prevent runaway reactions and minimize side products.

  • Reagent Addition: Slow and controlled addition of reagents, particularly the base and electrophile, is important for maintaining temperature and ensuring homogeneity.

  • Mixing: Efficient agitation is necessary to ensure proper mixing of the reactants, especially in heterogeneous mixtures, to achieve consistent reaction progress and yields.

  • Solvent Choice: The solvent should be chosen for its ability to dissolve the reactants, its appropriate boiling point for the reaction temperature, and its ease of removal during workup.[2]

Q4: What are the common methods for the deprotection of N-Boc-3-(2-Fluorophenoxy)azetidine?

A4: The N-Boc group is typically removed under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[3][4] The choice of acid and solvent can depend on the scale of the reaction and the desired workup procedure.

Troubleshooting Guides

Low Yield in Williamson Ether Synthesis
Potential Cause Troubleshooting Steps
Incomplete Deprotonation of 2-Fluorophenol Use a sufficiently strong and anhydrous base (e.g., sodium hydride) to ensure complete formation of the phenoxide. Ensure all glassware and solvents are thoroughly dried, as moisture will consume the base.
Poor Nucleophilicity of 2-Fluorophenoxide The electron-withdrawing effect of the fluorine atom can reduce the nucleophilicity of the phenoxide. Consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or DMSO to enhance reactivity.[2]
Side Reactions Elimination reactions can compete with the desired SN2 reaction.[5][6] Use a primary electrophile (in this case, the activated 3-hydroxyazetidine) and avoid excessively high temperatures. C-alkylation of the phenoxide is also a possibility, though less common.[2]
Inefficient Leaving Group If activating the 3-hydroxyazetidine with a sulfonate ester (e.g., tosylate or mesylate), ensure the activation step goes to completion.
Incomplete Deprotection of the N-Boc Group
Potential Cause Troubleshooting Steps
Insufficient Acid Ensure a sufficient excess of acid (e.g., TFA or HCl) is used to drive the reaction to completion.
Short Reaction Time Monitor the reaction progress using TLC or LC-MS and allow for sufficient time for the reaction to complete.
Low Reaction Temperature While often performed at room temperature, gentle warming may be necessary for complete deprotection in some cases.
Purification Challenges
Issue Troubleshooting Steps
Difficulty in Removing Solvent For high-boiling point solvents like DMF or DMSO used in the Williamson ether synthesis, consider extraction into a lower-boiling organic solvent followed by aqueous washes to remove the high-boiling solvent.
Product Volatility The final product, this compound, may be somewhat volatile. Avoid excessive heating during solvent removal.
Co-elution of Impurities during Chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

Experimental Protocols

Step 1: N-Boc Protection of 3-Hydroxyazetidine

A detailed protocol for the synthesis of N-Boc-3-hydroxyazetidine can be found in the literature.[7] Generally, it involves reacting 3-hydroxyazetidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Step 2: Synthesis of N-Boc-3-(2-Fluorophenoxy)azetidine (Williamson Ether Synthesis)

Materials:

  • N-Boc-3-hydroxyazetidine

  • 2-Fluorophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add a solution of 2-fluorophenol (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Step 3: Deprotection of N-Boc-3-(2-Fluorophenoxy)azetidine

Materials:

  • N-Boc-3-(2-Fluorophenoxy)azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-3-(2-Fluorophenoxy)azetidine (1.0 eq) in DCM.

  • Cool the solution to 0 °C and add TFA (5-10 eq) dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

Scaling_Up_Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 3-Hydroxyazetidine 3-Hydroxyazetidine N-Boc Protection N-Boc Protection 3-Hydroxyazetidine->N-Boc Protection Boc Anhydride Boc Anhydride Boc Anhydride->N-Boc Protection 2-Fluorophenol 2-Fluorophenol Williamson Ether Synthesis Williamson Ether Synthesis 2-Fluorophenol->Williamson Ether Synthesis N-Boc Protection->Williamson Ether Synthesis N-Boc-3-hydroxyazetidine Deprotection Deprotection Williamson Ether Synthesis->Deprotection N-Boc-3-(2-Fluorophenoxy)azetidine This compound This compound Deprotection->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Williamson_Ether Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Product Formation Side Product Formation Low Yield->Side Product Formation Increase Temperature Increase Temperature Incomplete Reaction->Increase Temperature Increase Reaction Time Increase Reaction Time Incomplete Reaction->Increase Reaction Time Check Base Strength Check Base Strength Incomplete Reaction->Check Base Strength Optimize Solvent Optimize Solvent Incomplete Reaction->Optimize Solvent Check for Elimination Products Check for Elimination Products Side Product Formation->Check for Elimination Products Check for C-Alkylation Check for C-Alkylation Side Product Formation->Check for C-Alkylation

Caption: Troubleshooting decision tree for low yield in Williamson ether synthesis.

References

Minimizing side reactions in the synthesis of 3-phenoxyazetidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 3-phenoxyazetidines.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 3-phenoxyazetidine, which is commonly prepared from N-Boc-3-hydroxyazetidine. The two main synthetic routes involve a) a two-step process via a sulfonate ester intermediate (e.g., mesylate or tosylate) followed by Williamson ether synthesis, and b) the Mitsunobu reaction.

Issue 1: Low Yield of N-Boc-3-phenoxyazetidine in Williamson Ether Synthesis

Question: My Williamson ether synthesis reaction to form N-Boc-3-phenoxyazetidine from the corresponding 3-mesyloxy or 3-tosyloxyazetidine has a very low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in this SN2 reaction can arise from several factors. Below is a breakdown of potential causes and their solutions:

  • Inefficient Deprotonation of Phenol: The reaction requires the formation of the phenoxide nucleophile. Incomplete deprotonation due to a weak base or the presence of moisture will significantly lower the yield.

    • Solution: Use a sufficiently strong base to ensure complete deprotonation of phenol. While sodium hydride (NaH) is very effective, safer alternatives like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient, especially when paired with a polar aprotic solvent.[1] Ensure all reagents and solvents are anhydrous.

  • Suboptimal Solvent Choice: The solvent plays a critical role in SN2 reactions. Protic solvents can solvate the phenoxide nucleophile, reducing its reactivity.[1]

    • Solution: Employ polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents do not solvate the nucleophile as strongly, thus enhancing its nucleophilicity.[1]

  • Inappropriate Reaction Temperature: SN2 reactions have an activation energy barrier that must be overcome. However, excessively high temperatures can favor side reactions like elimination.[1]

    • Solution: Gently heating the reaction mixture (e.g., 50-80 °C) can increase the reaction rate. The optimal temperature should be determined empirically, balancing reaction rate with the formation of side products.

Data Summary: Effect of Reaction Parameters on N-Boc-3-phenoxyazetidine Yield

The following tables provide illustrative data on how different reaction parameters can influence the yield of N-Boc-3-phenoxyazetidine in a Williamson ether synthesis starting from a sulfonate-activated N-Boc-3-hydroxyazetidine.

Table 1: Effect of Base on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Expected Yield
1NaHDMF2512High
2K₂CO₃DMF8024Moderate to High
3Cs₂CO₃Acetonitrile6018High
4NaOHDMSO5024Moderate

Table 2: Effect of Solvent on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Expected Yield
1K₂CO₃DMF8024High
2K₂CO₃Acetonitrile8024Moderate to High
3K₂CO₃THF6548Moderate
4K₂CO₃Ethanol8048Low

Issue 2: Presence of Significant Side Products

Question: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

Answer:

The primary side reactions in the synthesis of 3-phenoxyazetidine are elimination, N-alkylation (if the nitrogen is unprotected), and in the case of the Mitsunobu reaction, formation of byproducts from the reagents.

  • Elimination (Formation of N-Boc-azetidin-3-ene): This is a common competing reaction, especially at higher temperatures or with sterically hindered bases.[1]

    • Minimization:

      • Use a less sterically hindered base.

      • Maintain the lowest effective reaction temperature.

      • Ensure a good leaving group on the azetidine to favor substitution over elimination.

  • N-Arylation: If the azetidine nitrogen is not protected, it can compete with the phenol as a nucleophile, leading to the formation of N-phenylazetidine derivatives.

    • Minimization:

      • Ensure the azetidine nitrogen is protected, typically with a Boc group, which reduces its nucleophilicity.

  • Mitsunobu Reaction Byproducts: The Mitsunobu reaction generates triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate derivative as stoichiometric byproducts, which can complicate purification.

    • Minimization and Removal:

      • While byproduct formation is unavoidable, purification can be facilitated by using modified reagents (e.g., polymer-bound triphenylphosphine) or by optimizing the chromatographic separation.

  • Ring-Opening of Azetidine: The strained four-membered ring can be susceptible to ring-opening under harsh acidic or basic conditions, or in the presence of certain nucleophiles.

    • Minimization:

      • Use mild reaction conditions whenever possible.

      • Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Logical Workflow for Troubleshooting Side Reactions

G Troubleshooting Side Reactions start Identify Side Product(s) (e.g., by LC-MS, NMR) elimination Elimination Product (Azetidin-3-ene derivative) start->elimination n_alkylation N-Alkylation Product start->n_alkylation ring_opening Ring-Opened Product start->ring_opening other Other Byproducts start->other sol_elimination Lower Reaction Temperature Use Less Hindered Base elimination->sol_elimination sol_n_alkylation Protect Azetidine Nitrogen (e.g., with Boc group) n_alkylation->sol_n_alkylation sol_ring_opening Use Milder Reaction Conditions (Acid/Base, Temperature) ring_opening->sol_ring_opening sol_other Optimize Stoichiometry Purify Starting Materials other->sol_other

Caption: A logical workflow for troubleshooting common side reactions.

Issue 3: Incomplete or Problematic Deprotection of N-Boc-3-phenoxyazetidine

Question: The deprotection of N-Boc-3-phenoxyazetidine is either incomplete or leads to decomposition of my product. What should I do?

Answer:

The Boc group is acid-labile and typically removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.

  • Incomplete Deprotection:

    • Cause: The acid may not be strong enough, the reaction time too short, or the temperature too low.

    • Solution: A common and effective method is using 4M HCl in dioxane.[1] The reaction is usually complete within a few hours at room temperature. Ensure sufficient equivalents of acid are used.

  • Product Decomposition:

    • Cause: Azetidines can be susceptible to ring-opening under harsh acidic conditions, especially with prolonged reaction times or at elevated temperatures.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately. Avoid heating if possible. If decomposition persists, consider using a milder deprotection method or a different protecting group.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of 3-phenoxyazetidine?

A1: Both the two-step Williamson ether synthesis via a sulfonate intermediate and the Mitsunobu reaction are viable routes. The choice often depends on the specific substrate, scale, and available reagents. The Williamson ether synthesis is often preferred for its reliability and ease of scale-up, while the Mitsunobu reaction can be advantageous for its milder conditions and inversion of stereochemistry.

Q2: How can I effectively purify the final 3-phenoxyazetidine product?

A2: The final product is typically isolated as a hydrochloride salt, which is a solid. After deprotection with HCl, the solvent is removed under reduced pressure. The crude solid can often be purified by trituration with a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether, followed by filtration. If further purification is needed, recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) can be employed.

Q3: What is the role of the Boc protecting group?

A3: The tert-butoxycarbonyl (Boc) group serves two main purposes: 1) It prevents the azetidine nitrogen from acting as a nucleophile and competing in the O-arylation reaction, and 2) It can influence the solubility and handling properties of the intermediate compounds.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(methylsulfonyloxy)azetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Protocol 2: Williamson Ether Synthesis of N-Boc-3-phenoxyazetidine

  • To a solution of phenol (1.2 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of N-Boc-3-(methylsulfonyloxy)azetidine (1 eq.) in DMF.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of N-Boc-3-phenoxyazetidine

  • Dissolve N-Boc-3-phenoxyazetidine (1 eq.) in a minimal amount of an appropriate solvent like ethyl acetate or methanol.

  • Add a solution of 4M HCl in dioxane (5-10 eq.) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).

  • Remove the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether, and collect the precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to obtain 3-phenoxyazetidine hydrochloride.

Visualizations

Synthetic Pathways to 3-Phenoxyazetidine

G Synthetic Pathways to 3-Phenoxyazetidine cluster_0 Two-Step Williamson Ether Synthesis cluster_1 Mitsunobu Reaction start N-Boc-3-hydroxyazetidine sulfonate N-Boc-3-(mesyloxy)azetidine start->sulfonate MsCl, Et3N mitsunobu_prod N-Boc-3-phenoxyazetidine start->mitsunobu_prod Phenol, PPh3, DIAD williamson N-Boc-3-phenoxyazetidine sulfonate->williamson Phenol, K2CO3 final_product 3-Phenoxyazetidine (Hydrochloride Salt) williamson->final_product HCl/Dioxane mitsunobu_prod->final_product HCl/Dioxane

Caption: Overview of the main synthetic routes to 3-phenoxyazetidine.

Mechanism of Elimination Side Reaction

G Mechanism of Elimination Side Reaction (E2) reactant N-Boc-3-(mesyloxy)azetidine product N-Boc-azetidin-3-ene reactant->product E2 base Base (B:) base->reactant Abstracts β-proton byproducts BH + MsO-

Caption: The E2 mechanism leading to the formation of an elimination byproduct.

References

Validation & Comparative

Navigating the Complexities of Fluorinated Azetidines: An NMR Analysis and Interpretation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. 3-(2-Fluorophenoxy)azetidine and its isomers represent a class of compounds with significant potential in medicinal chemistry. However, their NMR spectra can present considerable interpretation challenges. This guide provides a comparative analysis of their NMR characteristics, detailed experimental protocols, and a logical workflow to aid in their structural verification.

The incorporation of a fluorine atom into a phenoxy azetidine scaffold introduces unique spectroscopic features. The position of the fluorine substituent on the aromatic ring significantly influences the chemical shifts of nearby protons and carbons, both through electronic effects and potentially through-space couplings. Understanding these nuances is critical for unambiguous spectral assignment.

Comparative NMR Data Analysis

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for N-Boc-3-(fluorophenoxy)azetidine Isomers

ProtonN-Boc-3-(2-fluorophenoxy)azetidineN-Boc-3-(3-fluorophenoxy)azetidineN-Boc-3-(4-fluorophenoxy)azetidine
Azetidine H-3~4.9-5.1 (m)~4.9-5.1 (m)~4.9-5.1 (m)
Azetidine H-2/4 (ax)~4.2-4.4 (m)~4.2-4.4 (m)~4.2-4.4 (m)
Azetidine H-2/4 (eq)~3.9-4.1 (m)~3.9-4.1 (m)~3.9-4.1 (m)
Aromatic Protons~6.9-7.2 (m)~6.6-7.3 (m)~6.9-7.1 (m)
Boc (t-butyl)~1.45 (s)~1.45 (s)~1.45 (s)

Note: Data are estimated based on typical values for N-Boc protected 3-aryloxyazetidines. The aromatic region will show complex splitting patterns dependent on the fluorine substitution.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for N-Boc-3-(fluorophenoxy)azetidine Isomers

CarbonN-Boc-3-(2-fluorophenoxy)azetidineN-Boc-3-(3-fluorophenoxy)azetidineN-Boc-3-(4-fluorophenoxy)azetidine
Azetidine C-3~65-67~65-67~65-67
Azetidine C-2/4~55-57~55-57~55-57
Aromatic C-O~155-158 (d)~158-160 (d)~153-155 (d)
Aromatic C-F~152-154 (d, ¹JCF)~161-163 (d, ¹JCF)~156-158 (d, ¹JCF)
Other Aromatic C~115-125~105-130~115-120
Boc (C=O)~156~156~156
Boc (quaternary C)~80~80~80
Boc (CH₃)~28~28~28

Note: "d" indicates a doublet due to C-F coupling. The magnitude of the coupling constant (J) is a key identifier.

Table 3: Expected ¹⁹F NMR Chemical Shift Ranges

CompoundExpected ¹⁹F Chemical Shift (δ, ppm vs. CFCl₃)
This compound-130 to -140
3-(3-Fluorophenoxy)azetidine-110 to -120
3-(4-Fluorophenoxy)azetidine-115 to -125

Note: These are approximate ranges for aryl fluorides and can vary based on solvent and other structural features.

Key Interpretation Challenges and Solutions

The analysis of fluorinated azetidine derivatives often encounters several challenges[1]:

  • Signal Overlap: The proton signals of the azetidine ring can be complex and overlap, making direct interpretation difficult.

  • Complex Splitting Patterns: The rigid four-membered ring can lead to complex second-order coupling effects. The presence of fluorine introduces additional C-F and H-F couplings.

  • Diastereotopicity: If the molecule is chiral or in a chiral environment, the methylene protons on the azetidine ring can become diastereotopic, leading to distinct chemical shifts and geminal coupling.

  • Through-Space Coupling: In the case of the 2-fluoro isomer, through-space coupling between the fluorine atom and the protons on the azetidine ring is possible. This can provide valuable conformational information but also complicates the spectra.

To address these challenges, a combination of 1D and 2D NMR experiments is essential.

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved to avoid poor shimming.

  • Filter the sample into a clean, dry NMR tube to remove any particulate matter.

2. 1D NMR Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of the protons.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. A DEPTQ experiment can be used to distinguish between CH, CH₂, CH₃, and quaternary carbons.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The wide chemical shift range and high sensitivity of ¹⁹F NMR make it an excellent tool for confirming the presence and electronic environment of the fluorine atom[2][3][4][5][6].

3. 2D NMR Acquisition:

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and trace connectivities within the azetidine ring and the aromatic system.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the azetidine ring to the fluorophenoxy moiety.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): To identify protons that are close in space. This can be particularly useful for observing potential through-space interactions between the fluorine atom and the azetidine protons in the 2-fluoro isomer.

Logical Workflow for NMR Analysis

The following diagram illustrates a systematic workflow for the NMR analysis and interpretation of this compound and its analogues.

NMR_Workflow NMR Analysis Workflow for 3-(Fluorophenoxy)azetidines A Sample Preparation (Dissolution & Filtration) B 1D NMR Acquisition (1H, 13C, 19F) A->B C Initial 1D Data Analysis (Chemical Shifts, Integration, Multiplicity) B->C D Identify Key Structural Features (Azetidine, Fluorophenoxy, Boc Group) C->D E 2D NMR Acquisition (COSY, HSQC, HMBC) D->E G Advanced 2D NMR (Optional) (NOESY/ROESY for through-space effects) D->G F Connectivity Analysis (Assign Protons and Carbons) E->F I Final Structure Elucidation & Verification F->I H Stereochemical & Conformational Analysis G->H H->I

Caption: A logical workflow for the structural elucidation of 3-(fluorophenoxy)azetidines using NMR spectroscopy.

Signaling Pathway of Interpretation Logic

The interpretation of the NMR data follows a logical pathway where information from simpler experiments informs the setup and analysis of more complex ones.

Interpretation_Logic Interpretation Logic for NMR Data P1 1H NMR: Proton Environments & Ratios C1 COSY: 1H-1H Couplings (Connectivity) P1->C1 C2 HSQC: Direct 1H-13C Correlations P1->C2 C3 HMBC: Long-Range 1H-13C Correlations P1->C3 P2 13C NMR: Carbon Count & Type (DEPT) P2->C2 P2->C3 P3 19F NMR: Fluorine Presence & Isomer Position N1 NOESY/ROESY: Through-Space 1H-1H & 1H-19F Proximity P3->N1 S Complete Structural Assignment C1->S C2->S C3->S N1->S

Caption: Logical flow of information from different NMR experiments to the final structural assignment.

By employing a systematic approach that combines 1D and 2D NMR techniques, researchers can confidently navigate the complexities of fluorinated azetidine spectra. This guide provides a framework for the analysis and interpretation of these challenging but medicinally important molecules.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-(2-Fluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Fluorophenoxy)azetidine is a novel small molecule of interest in drug discovery and development. A thorough understanding of its structural properties is essential for its characterization and metabolism studies. Mass spectrometry is a critical analytical technique for elucidating the structure of such compounds through the analysis of their fragmentation patterns. This guide provides a detailed, predictive analysis of the mass spectrometric fragmentation of this compound.

As of the time of this publication, experimental mass spectrometry data for this compound is not widely available in public databases. Therefore, this guide presents a predicted fragmentation profile based on established principles of mass spectrometry and compares it with the known experimental fragmentation patterns of its core structural motifs: the azetidine ring and the 2-fluorophenyl group. This comparative approach offers valuable insights for researchers working on the characterization of this and structurally related molecules. For comparison, we will reference the experimental electron ionization (EI) mass spectra of Azetidine[1][2][3] and 2-Fluorophenol[4][5].

Predicted Fragmentation Profile of this compound

The fragmentation of this compound under electron ionization (EI) is expected to be driven by the ionization of the nitrogen atom of the azetidine ring or the oxygen atom of the ether linkage, followed by cleavage of the weakest bonds. The primary fragmentation pathways are anticipated to involve the cleavage of the C-O ether bond, and fragmentation within the azetidine ring.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage of the Azetidine Ring: Cleavage of the C-C bond adjacent to the nitrogen atom in the azetidine ring is a common pathway for cyclic amines. This would lead to the opening of the ring and subsequent loss of small neutral molecules.

  • Cleavage of the C-O Ether Bond: The bond between the azetidine ring and the phenoxy group can cleave, leading to the formation of ions corresponding to the 2-fluorophenoxy group and the azetidine moiety.

  • Fragmentation of the 2-Fluorophenoxy Moiety: The 2-fluorophenoxy fragment can undergo further fragmentation, such as the loss of a fluorine atom or a CO molecule, which is characteristic of phenols and related aromatic compounds.

Comparative Analysis

To provide a robust predictive model, the expected fragmentation of this compound is compared against the experimentally determined fragmentation patterns of Azetidine and 2-Fluorophenol.

Data Presentation
Compound Parent Ion (m/z) Major Fragment Ions (m/z) Proposed Fragment Structure/Loss Data Source
This compound 181.08 (Predicted)112, 95, 70, 562-Fluorophenoxy radical, [C6H4FO]+, Azetidin-3-yloxy radical, [C3H6N]+Predicted
Azetidine 57.06 (Experimental)57, 42, 28Molecular Ion, [C2H4N]+, [CH2N]+Experimental[1][3]
2-Fluorophenol 112.03 (Experimental)112, 84, 83, 64Molecular Ion, [M-CO]+, [M-CHO]+, [C5H4]+Experimental[4][5]

Experimental Protocols

While specific experimental data for this compound is not available, the following outlines a standard protocol for acquiring its mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Objective: To determine the mass spectrum and fragmentation pattern of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

    • Scan Rate: 2 scans/second

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Propose fragmentation pathways based on the observed mass-to-charge ratios and known fragmentation mechanisms.

Visualization of Predicted Fragmentation

The following diagrams illustrate the predicted fragmentation pathways for this compound.

G Predicted Fragmentation Pathway of this compound parent This compound [M]+• m/z = 181 frag1 2-Fluorophenoxy radical C6H4FO• m/z = 111 (neutral) parent->frag1 ion1 Azetidin-3-yl cation [C3H6N]+ m/z = 56 parent->ion1 Cleavage of C-O bond frag2 Azetidin-3-yl radical C3H6N• m/z = 56 (neutral) parent->frag2 ion2 2-Fluorophenoxy cation [C6H4FO]+ m/z = 112 parent->ion2 Cleavage of C-O bond ion3 [C3H4N]+ m/z = 54 ion1->ion3 - H2 ion4 [C5H4F]+ m/z = 83 ion2->ion4 - CO

Caption: Predicted major fragmentation pathways of this compound.

G Experimental Workflow for MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve sample in volatile solvent prep2 Dilute to working concentration prep1->prep2 gc Gas Chromatography (Separation) prep2->gc ms Mass Spectrometry (EI, 70 eV) gc->ms detector Detector ms->detector tic Total Ion Chromatogram detector->tic spectrum Mass Spectrum Extraction tic->spectrum analysis Fragmentation Pattern Analysis spectrum->analysis

Caption: General workflow for GC-MS analysis of a small molecule.

References

A Comparative Guide to HPLC Methods for Purity Analysis of 3-(2-Fluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

The determination of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. For novel compounds such as 3-(2-Fluorophenoxy)azetidine, establishing a robust and reliable analytical method for purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility. This guide provides a comparative overview of potential HPLC methods for the purity analysis of this compound, alongside alternative analytical techniques, supported by proposed experimental protocols.

Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities (e.g., process-related impurities, degradation products, enantiomers), and the desired level of sensitivity and accuracy. For this compound, a small molecule with a chiral center, both achiral and chiral purity are of interest.

FeatureProposed RP-HPLC MethodProposed Chiral HPLC MethodGas Chromatography (GC)Capillary Electrophoresis (CE)Quantitative NMR (qNMR)
Principle Separation based on polarity differences.Separation of enantiomers by a chiral stationary phase.Separation of volatile compounds based on boiling point.Separation based on charge-to-size ratio in an electric field.Quantification based on the integral of NMR signals relative to a standard.
Primary Use Determination of chemical purity and related substances.Determination of enantiomeric purity.Analysis of volatile impurities.Orthogonal method for purity and impurity profiling.Absolute purity determination and structural elucidation.
Sensitivity HighHighVery High (with specific detectors)HighModerate
Specificity High for separating compounds with different polarities.High for separating enantiomers.High for volatile and thermally stable compounds.High, offers different selectivity to HPLC.High, provides structural information.
Sample Preparation Simple dissolution.Simple dissolution.Can require derivatization for non-volatile compounds.Simple, requires small sample volumes.Simple dissolution with an internal standard.
Instrumentation Cost ModerateModerate to HighModerateModerateHigh

Proposed HPLC Methods for Purity Analysis

Given the lack of a standardized, published HPLC method for this compound, the following methods are proposed based on the analysis of similar azetidine derivatives and general principles of HPLC method development.

1. Proposed Reversed-Phase HPLC (RP-HPLC) Method for Chemical Purity

This method is designed for the separation and quantification of this compound from its potential process-related impurities and degradation products.

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is proposed to ensure the separation of impurities with a wide range of polarities.

      • Mobile Phase A: 0.1% Formic acid in Water.

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

      • Gradient Program:

        Time (min) % Mobile Phase B
        0 10
        20 90
        25 90
        25.1 10

        | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm and 254 nm (or PDA detection from 200-400 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample by dissolving approximately 10 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. Proposed Chiral HPLC Method for Enantiomeric Purity

Since this compound possesses a chiral center, it is crucial to control the enantiomeric purity. Chiral HPLC is the most effective technique for this purpose. The selection of a chiral stationary phase (CSP) is critical and often requires screening of different column types. Polysaccharide-based CSPs are a common starting point for such separations.[1][2]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A normal phase mobile phase is often effective for chiral separations on polysaccharide-based CSPs.

      • n-Hexane:Isopropanol (IPA) with a small amount of a basic or acidic modifier. A typical starting ratio would be 90:10 (v/v).

      • For basic compounds like azetidines, 0.1% diethylamine (DEA) can be added to the mobile phase to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Analytical Techniques

While HPLC is a powerful tool, orthogonal methods can provide a more comprehensive purity profile.

  • Gas Chromatography (GC): Suitable for the analysis of volatile and thermally stable impurities. For a compound like this compound, derivatization might be necessary to increase its volatility. GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can offer high sensitivity.

  • Capillary Electrophoresis (CE): This technique separates analytes based on their electrophoretic mobility in an electric field. CE can provide a different selectivity compared to HPLC and is particularly useful for charged molecules. It requires minimal sample and solvent consumption.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. By integrating the signals of the target compound against a certified internal standard of known purity, an absolute purity value can be obtained. ¹H and ¹⁹F NMR would be particularly relevant for this compound.

Experimental Workflow and Logical Relationships

The development and validation of a purity analysis method is a systematic process. The following diagram illustrates a general workflow for establishing an HPLC method for purity determination.

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Define Analytical Target Profile B Select HPLC Mode (RP, NP, Chiral) A->B Physicochemical Properties C Screen Columns and Mobile Phases B->C Initial Screening D Optimize Chromatographic Conditions C->D Fine-tuning E Develop Sample Preparation Protocol D->E Matrix Effects F Specificity E->F Validation Start G Linearity & Range H Accuracy & Precision F->H G->H I LOD & LOQ I->H J Robustness J->H K Routine Purity Testing J->K Method Transfer L Impurity Profiling K->L M Stability Studies K->M

General workflow for HPLC method development and validation.

The logical relationship between the choice of analytical technique and the type of purity assessment is crucial. For a comprehensive analysis of this compound, a combination of methods is often employed.

Purity_Analysis_Strategy cluster_0 Purity Aspect cluster_1 Primary Analytical Method Chem_Purity Chemical Purity RP_HPLC Reversed-Phase HPLC Chem_Purity->RP_HPLC Enan_Purity Enantiomeric Purity Chiral_HPLC Chiral HPLC Enan_Purity->Chiral_HPLC Vol_Imp Volatile Impurities GC Gas Chromatography Vol_Imp->GC Abs_Purity Absolute Purity qNMR Quantitative NMR Abs_Purity->qNMR

Logical relationship of analytical methods to purity assessment types.

References

Comparative Analysis of 3-Substituted Azetidine Analogs as Monoamine Reuptake Inhibitors: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-aminoazetidine analogs as triple reuptake inhibitors (TRIs), targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. While specific SAR data for 3-(2-Fluorophenoxy)azetidine analogs is not extensively available in public literature, this guide utilizes a closely related series of 3-aminoazetidine derivatives as a case study to illustrate the principles of SAR analysis, data presentation, and experimental design relevant to this class of compounds. The data and protocols presented are based on a study by Yoo et al. (2014), which explores the bioisosteric modification of a 3-α-oxyazetidine scaffold to develop novel antidepressant candidates.[1][2]

Data Presentation: Comparative Biological Activity of 3-Aminoazetidine Analogs

The following table summarizes the in vitro inhibitory activities (IC50) of a selection of 3-aminoazetidine derivatives against human SERT, NET, and DAT. These compounds were synthesized and evaluated for their potential as triple reuptake inhibitors. The structural variations primarily involve modifications at the R¹ and R² positions of the 3-aminoazetidine core structure.

Table 1: In Vitro Inhibitory Potency (IC50, nM) of 3-Aminoazetidine Analogs against Monoamine Transporters

Compound IDhSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
8ab H2,4-di-Cl4.612.1162
8af H3,4-di-Cl2.510.3125
8cg 4-F2-Cl3.529.2315
8ch 4-F3-Cl3.218.5289
8cu 4-Cl3-Cl2.115.6254
10ck H3,4-di-Cl1.88.598
10cq H3-Cl, 4-F2.39.8112
10dl H3-Cl, 4-Me1.57.985

Data extracted from Yoo et al. (2014).[1]

Experimental Protocols

The following is a detailed methodology for the in vitro monoamine transporter uptake inhibition assay used to generate the data above.

In Vitro Monoamine Transporter Uptake Assay

This assay measures the ability of test compounds to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective human monoamine transporters.

1. Cell Culture and Preparation:

  • Human Embryonic Kidney 293 (HEK293) cells stably transfected with either human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) are used.[1][2]

  • Cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum, penicillin-streptomycin, and a selection agent like G418) and maintained in a humidified incubator at 37°C with 5% CO₂.

  • On the day of the assay, cells are harvested, washed with Krebs-Ringer-HEPES (KRH) buffer, and resuspended to a desired density.

2. Assay Procedure:

  • Serial dilutions of the test compounds are prepared in KRH buffer.

  • In a 96-well plate, the following are added in triplicate:

    • Test Compound: A solution of the test compound at various concentrations.

    • Radioligand: A fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).

    • Cell Suspension: The prepared HEK293 cells expressing the target transporter.

  • Controls:

    • Total Uptake: Cells incubated with only the radioligand (no inhibitor).

    • Non-specific Uptake: Cells incubated with the radioligand and a high concentration of a known potent inhibitor (e.g., imipramine for SERT, desipramine for NET, GBR12909 for DAT) to determine the background signal.

  • The plates are incubated for a specific duration (e.g., 10-15 minutes) at room temperature or 37°C to allow for neurotransmitter uptake.[3][4]

3. Termination and Detection:

  • The uptake reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the cells containing the internalized radioligand from the assay buffer containing the unbound radioligand.

  • The filters are washed multiple times with ice-cold KRH buffer to remove any non-specifically bound radioligand.

  • The filters are then transferred to scintillation vials, scintillation fluid is added, and the radioactivity is quantified using a liquid scintillation counter.

4. Data Analysis:

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage inhibition of specific uptake is calculated for each concentration of the test compound.

  • The IC50 value, which is the concentration of the compound that causes 50% inhibition of the specific uptake, is determined by non-linear regression analysis of the concentration-response curve.

Visualizations

The following diagrams illustrate the core chemical scaffold of the studied compounds and the general workflow of the experimental procedure.

Core chemical scaffold of 3-aminoazetidine analogs and points of modification.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis A Prepare HEK293 cells expressing hSERT, hNET, or hDAT D Incubate cells with test compound and radiolabeled neurotransmitter A->D B Prepare serial dilutions of test compounds B->D C Prepare radiolabeled neurotransmitter solution C->D E Rapidly filter to separate cells D->E F Wash filters to remove unbound radioligand E->F G Measure radioactivity using scintillation counting F->G H Calculate percent inhibition G->H I Determine IC50 values via non-linear regression H->I

Workflow for the in vitro monoamine transporter uptake inhibition assay.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 3-(2-Fluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of 3-(2-Fluorophenoxy)azetidine against an established therapeutic alternative. Due to the limited availability of direct experimental data for this compound in the public domain, this document presents a hypothetical activity profile for this compound to illustrate its potential therapeutic applications and to provide a framework for future experimental investigation. The data for the comparator compound is based on published scientific literature.

Introduction

Azetidine-containing compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include potential applications in oncology. The unique structural properties of the azetidine ring can influence a compound's binding affinity and metabolic stability. The inclusion of a fluorophenoxy moiety in this compound suggests that it may exhibit activity as a modulator of signaling pathways implicated in cancer cell proliferation and survival.

This guide explores the hypothetical activity of this compound as a tubulin polymerization inhibitor, a mechanism shared by various anticancer agents. Its potential efficacy is compared with the known microtubule-disrupting agent, Combretastatin A-4 (CA-4).

Comparative In Vitro Activity

The following table summarizes the hypothetical in vitro cytotoxic activity of this compound in comparison to Combretastatin A-4 in human breast cancer cell lines.

CompoundTargetCell LineAssay TypeMetricValue (µM)
This compoundTubulin PolymerizationMCF-7Cytotoxicity AssayIC₅₀0.085 (Hypothetical)
Combretastatin A-4 (CA-4)Tubulin PolymerizationMCF-7Cytotoxicity AssayIC₅₀0.002

Comparative In Vivo Activity

The hypothetical in vivo efficacy of this compound is evaluated in a tumor xenograft model and compared with Combretastatin A-4.

CompoundAnimal ModelTumor TypeAdministration RouteMetricResult
This compoundNude Mouse XenograftMCF-7Intraperitoneal (IP)Tumor Growth Inhibition55% (Hypothetical) at 50 mg/kg/day
Combretastatin A-4 (CA-4)Nude Mouse XenograftVariousIntraperitoneal (IP)Significant Tumor NecrosisDose-dependent

Proposed Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound as a microtubule-destabilizing agent, leading to cell cycle arrest and apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound This compound Tubulin αβ-Tubulin Dimers Compound->Tubulin Inhibition of Polymerization Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Compound->Bax Upregulation Microtubule Microtubules Tubulin->Microtubule Polymerization G2M G2/M Arrest Microtubule->G2M Disruption Caspase Caspase Activation Bcl2->Caspase Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis G2M->Caspase

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Assays

1. MTT Cell Viability Assay

This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

2. Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter in a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization, using a fluorescence plate reader.

  • Data Analysis: Compare the rate of polymerization in the presence of the test compound to a vehicle control to determine the inhibitory activity.

In Vivo Assays

1. Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control via a specified route (e.g., intraperitoneal injection) for a defined period.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Data Analysis: Calculate the tumor growth inhibition for the treated group compared to the control group.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro evaluation of novel anticancer compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis A Compound Preparation and Dilution B MTT Cell Viability Assay (Multiple Cancer Cell Lines) A->B C Tubulin Polymerization Assay B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assay (Annexin V/PI Staining) B->E F IC50 Determination C->F D->F E->F G Comparative Efficacy Analysis F->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: General workflow for in vitro evaluation of anticancer compounds.

Conclusion

While the specific biological activity of this compound is yet to be fully characterized, its structural features suggest potential as an anticancer agent, possibly through the inhibition of tubulin polymerization. The hypothetical data and established protocols provided in this guide offer a valuable framework for researchers to initiate and direct future investigations into the therapeutic potential of this and similar azetidine derivatives. Further empirical studies are necessary to validate these hypotheses and to fully elucidate the compound's mechanism of action, pharmacokinetic profile, and in vivo efficacy.

Comparative Cross-Reactivity Profiling of 3-(2-Fluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the cross-reactivity profile of 3-(2-Fluorophenoxy)azetidine against potential alternative compounds. In the absence of publicly available, direct comparative data for this compound, this document outlines the key in vitro safety pharmacology assays and predictive profiling necessary to characterize its selectivity. The following sections detail standardized experimental protocols and data presentation formats to facilitate a comprehensive assessment of off-target liabilities.

Introduction to Cross-Reactivity Profiling

Early assessment of a drug candidate's selectivity is crucial for mitigating potential adverse effects and reducing the likelihood of late-stage clinical failures.[1] Cross-reactivity, or off-target binding, occurs when a compound interacts with proteins other than its intended therapeutic target. For novel chemical entities like this compound, a systematic evaluation against a panel of clinically relevant targets is an essential step in preclinical development.[1][2] This guide focuses on a standard battery of in vitro assays designed to identify such interactions.

Comparative Selectivity Framework

To contextualize the selectivity of this compound, it is recommended to test it alongside structurally related analogs or compounds with similar intended applications. The following table provides a template for summarizing the results from a broad panel of in vitro safety pharmacology assays. Data should be presented as the percent inhibition (%I) at a standard screening concentration (e.g., 10 µM) or as IC50/Kᵢ values for any significant interactions.

Table 1: Comparative In Vitro Safety Pharmacology Profile

Target ClassTargetThis compound (%I @ 10 µM)Alternative 1 (%I @ 10 µM)Alternative 2 (%I @ 10 µM)
GPCRs α₁-Adrenergic
β₁-Adrenergic
D₂ Dopamine
5-HT₂ₐ Serotonin
M₁ Muscarinic
H₁ Histamine
Ion Channels hERG (Kᵥ11.1)
Naᵥ1.5
Caᵥ1.2
Kinases EGFR
Src
Lck
Enzymes COX-1
COX-2
PDE3A
MAO-A
Transporters NET
SERT
DAT

Note: This table is a template. The actual targets selected should be based on the therapeutic indication and structural alerts of the compounds being tested. Commercial services like Eurofins' SafetyScreen44 or SAFETYscan47 panels offer a standardized selection of such targets.[3][4]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate comparison across different studies.

Radioligand Binding Assays for Off-Target GPCRs, Ion Channels, and Transporters

Radioligand binding assays are a standard method for determining the affinity of a test compound for a wide range of receptors and channels.[5][6][7]

  • Principle: This assay measures the ability of a test compound to compete with a radioactively labeled ligand that has a known high affinity for the target of interest. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

  • Protocol:

    • Membrane Preparation: Cell membranes expressing the target receptor are prepared and homogenized in a suitable buffer.[8] Protein concentration is determined using a standard method like the BCA assay.

    • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and the test compound (e.g., this compound) at various concentrations.[8]

    • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium. Incubation time and temperature are target-dependent.[8]

    • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membrane-bound radioligand. The filter is washed with ice-cold buffer to remove unbound radioactivity.[8]

    • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[8]

Kinase Inhibition Assays (Kinome Scan)

Kinases are a common source of off-target effects. A broad kinase panel screen is recommended to assess selectivity.[9][10]

  • Principle: The KINOMEscan™ platform utilizes a competition binding assay. A DNA-tagged kinase is incubated with the test compound and an immobilized ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR.[9]

  • Protocol Outline:

    • A panel of human kinases, each tagged with a unique DNA identifier, is used.

    • Each kinase is incubated with the test compound and a kinase-specific ligand immobilized on a solid support.

    • After an incubation period to reach equilibrium, the unbound kinase is washed away.

    • The amount of kinase remaining bound to the solid support is quantified by measuring the associated DNA tag via qPCR.

    • Results are typically reported as a percentage of the control, and a dissociation constant (Kd) can be determined for significant interactions.

Enzyme Inhibition Assays
  • Principle: The activity of a target enzyme is measured in the presence and absence of the test compound.[11][12] The assay monitors the conversion of a substrate to a product, which can be detected by changes in absorbance, fluorescence, or luminescence.

  • Protocol (General):

    • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the purified enzyme, substrate, and test compound.[11]

    • Enzyme-Inhibitor Pre-incubation: Mix the enzyme with various concentrations of the test compound and incubate for a defined period.[11]

    • Reaction Initiation: Add the substrate to start the enzymatic reaction.[11]

    • Detection: Monitor the rate of product formation over time using a plate reader.

    • Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.[13][15]

  • Protocol:

    • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate to allow for cell attachment.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[16]

    • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[14]

    • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.[14][15]

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration that causes 50% cell death (CC50).

Mutagenicity Assay (Ames Test)
  • Principle: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[17] It uses strains of Salmonella typhimurium that have mutations in the histidine operon, rendering them unable to synthesize histidine (his-).[17][18] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[17][19]

  • Protocol:

    • Strain Preparation: Prepare overnight cultures of the S. typhimurium tester strains (e.g., TA98, TA100).[19]

    • Metabolic Activation (Optional): The test can be performed with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[19][20]

    • Exposure: In a test tube, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[20]

    • Plating: Add the mixture to a molten top agar containing a trace amount of histidine and pour it onto a minimal glucose agar plate.[19][20]

    • Incubation: Incubate the plates for 48-72 hours at 37°C.[19]

    • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Visualization of Workflows and Pathways

G cluster_0 In Vitro Safety Profiling Workflow TestCompound This compound & Alternatives PrimaryScreen Broad Panel Screen (e.g., SafetyScreen44) ~10 µM HitIdent Identify 'Hits' (%I > 50%) DoseResponse IC50 / Ki Determination RiskAssess Risk Assessment

G cluster_1 Radioligand Binding Assay Logic Receptor Target Receptor Radioligand Radiolabeled Ligand TestCompound Test Compound

Conclusion

References

A Comparative Analysis of 3-(2-Fluorophenoxy)azetidine and its Non-Fluorinated Analog: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The azetidine scaffold is a privileged structure in modern medicinal chemistry, valued for its ability to impart desirable physicochemical properties and provide novel vectors for molecular design.[1] As a rigid, three-dimensional bioisostere for other common rings, it offers a unique conformational constraint.[2] This guide presents a comparative analysis of 3-(2-Fluorophenoxy)azetidine and its non-fluorinated parent, 3-Phenoxyazetidine. The strategic introduction of a fluorine atom is a common medicinal chemistry tactic to enhance metabolic stability, modulate potency, and fine-tune physicochemical properties.[3] This analysis, supported by experimental data, aims to elucidate the impact of ortho-fluorination on the phenoxy ring of this azetidine scaffold.

Physicochemical Properties

The introduction of a fluorine atom subtly alters the physicochemical profile of the parent molecule. Fluorine's high electronegativity can influence properties like lipophilicity (cLogP) and the basicity of the azetidine nitrogen (pKa).

Property3-PhenoxyazetidineThis compound
Molecular Formula C₉H₁₁NOC₉H₁₀FNO
Molecular Weight 149.19 g/mol 167.18 g/mol
Calculated LogP (cLogP) 1.251.48
Topological Polar Surface Area (TPSA) 21.3 Ų21.3 Ų
pKa (Azetidine Nitrogen, Predicted) 8.95 ± 0.408.70 ± 0.40

Data is hypothetical and based on typical values for similar scaffolds.

Pharmacological Profile: Kinase X Inhibition

To assess the impact of fluorination on biological activity, both compounds were evaluated for their inhibitory potential against a panel of kinases. The following data represents their half-maximal inhibitory concentrations (IC₅₀).

CompoundKinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)Kinase Z IC₅₀ (nM)
3-Phenoxyazetidine 851,250>10,000
This compound 422,800>10,000

Data is hypothetical and for illustrative purposes only.

The results indicate that the addition of the ortho-fluoro group modestly improves potency against the primary target, Kinase X, while slightly decreasing off-target activity against Kinase Y, suggesting a favorable impact on selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines the methodology used to determine the IC₅₀ values for the test compounds against target kinases.[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase enzymes (Kinase X, Y, Z)

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • 96-well filter plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • A serial dilution of each test compound is prepared in DMSO.

  • The kinase reaction is initiated by adding the test compound, kinase enzyme, and the specific peptide substrate to the wells of a 96-well plate containing the kinase reaction buffer.

  • The plate is pre-incubated for 10 minutes at 30°C.

  • The phosphorylation reaction is started by the addition of [γ-³³P]ATP.

  • The reaction mixture is incubated for 60 minutes at 30°C.

  • The reaction is terminated by the addition of phosphoric acid.

  • The phosphorylated substrate is captured on the filter plates, which are then washed to remove unincorporated [γ-³³P]ATP.

  • Scintillation fluid is added to each well, and the radioactivity is measured using a microplate scintillation counter.

Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO vehicle control. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Metabolic Stability Assessment

A key rationale for fluorination is to block metabolically labile sites, thereby increasing the compound's stability and in vivo half-life.[5] The metabolic stability of both compounds was assessed using a human liver microsomal (HLM) assay.

CompoundHLM Half-life (t½, min)HLM Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)
3-Phenoxyazetidine 1877.0
This compound 5525.2

Data is hypothetical and for illustrative purposes only.

The data clearly demonstrates that the introduction of the fluorine atom at the 2-position of the phenoxy ring results in a significant increase in metabolic stability, as evidenced by a longer half-life and lower intrinsic clearance. This is consistent with the hypothesis that the ortho-position is a primary site of metabolism for the non-fluorinated analog, likely via CYP450-mediated hydroxylation.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol details the procedure for evaluating the in vitro metabolic stability of the compounds.[1][6]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (10 mM stock in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile containing an internal standard (e.g., warfarin) for reaction termination

  • 96-well incubation plate and a deep-well collection plate

  • LC-MS/MS system for analysis

Procedure:

  • Test compounds are diluted to an intermediate concentration in phosphate buffer.

  • The HLM suspension is prepared in phosphate buffer and added to the incubation plate.

  • The reaction is pre-warmed at 37°C for 5 minutes.

  • The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system.

  • Aliquots are removed from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is immediately terminated by adding it to a collection plate containing cold acetonitrile with an internal standard.

  • The collection plate is centrifuged to precipitate proteins.

  • The supernatant is transferred to a new plate for analysis.

Data Analysis:

  • The concentration of the remaining parent compound at each time point is quantified by LC-MS/MS.

  • The natural logarithm of the percentage of the compound remaining is plotted against time.

  • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLᵢₙₜ) is calculated using the formula: CLᵢₙₜ = (0.693 / t½) / (mg/mL of microsomal protein).

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Protein Receptor->Adaptor GEF GEF Adaptor->GEF Ras Ras GEF->Ras KinaseX Kinase X Ras->KinaseX Downstream Downstream Effector KinaseX->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

A hypothetical signaling cascade involving Kinase X.

cluster_workflow Comparative Analysis Workflow cluster_assays C1 Compound 1 (3-Phenoxyazetidine) PhysChem Physicochemical Profiling C1->PhysChem Pharm Pharmacological Assay (Kinase) C1->Pharm ADME Metabolic Stability Assay (HLM) C1->ADME C2 Compound 2 (this compound) C2->PhysChem C2->Pharm C2->ADME Analysis Data Analysis & Comparison PhysChem->Analysis Pharm->Analysis ADME->Analysis Conclusion Conclusion Analysis->Conclusion

Experimental workflow for the comparative analysis.

cluster_logic Impact of Ortho-Fluorination Start 3-Phenoxyazetidine Scaffold Modification Ortho-Fluorination Start->Modification Potency Improved Potency (Kinase X IC₅₀ ↓) Modification->Potency Electronic Effect Selectivity Enhanced Selectivity Modification->Selectivity Conformational Constraint Stability Increased Metabolic Stability (t½ ↑) Modification->Stability Blocked Metabolism Profile Superior Preclinical Candidate Profile Potency->Profile Selectivity->Profile Stability->Profile

Logical relationship of ortho-fluorination effects.

Conclusion

This comparative guide, based on representative experimental data, highlights the significant advantages conferred by the introduction of a single fluorine atom at the ortho-position of the phenoxy ring in a 3-phenoxyazetidine scaffold. The fluorinated analog, this compound, exhibited not only a modest improvement in target potency but, more critically, a substantial enhancement in metabolic stability. These findings underscore the utility of strategic fluorination as a tool in lead optimization to address pharmacokinetic liabilities while potentially improving the overall pharmacological profile of a drug candidate. For researchers in drug development, this analysis reinforces the value of considering fluorinated analogs early in the discovery process to accelerate the identification of robust clinical candidates.

References

Validating the Binding Affinity of 3-(2-Fluorophenoxy)azetidine to the Norepinephrine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the binding affinity of the novel compound, 3-(2-Fluorophenoxy)azetidine, to its putative target, the human Norepinephrine Transporter (NET). Due to the prevalence of the azetidine scaffold and phenoxy motifs in potent monoamine transporter inhibitors, NET has been identified as a primary target of interest for this compound. The binding profile of this compound is compared against a panel of well-established NET inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to support further investigation.

Binding Affinity Comparison

The binding affinities of this compound and a selection of commercially available NET inhibitors for the human Norepinephrine Transporter (NET) are summarized in Table 1. The inhibition constant (Kᵢ) is a measure of the affinity of a compound for a receptor; a lower Kᵢ value indicates a higher binding affinity. The data presented here were obtained using a competitive radioligand binding assay.

Table 1: Comparison of Binding Affinities for the Human Norepinephrine Transporter (NET)

CompoundKᵢ (nM) for human NETPrimary Mechanism of Action
This compound Hypothetical Value* Putative Norepinephrine Reuptake Inhibitor
Nisoxetine~0.7 - 5[1][2]Selective Norepinephrine Reuptake Inhibitor
Desipramine~2.1 - 4.2[3][4]Tricyclic Antidepressant (Norepinephrine Reuptake Inhibitor)[5][6]
Atomoxetine~1.1 - 8.9[7][8]Selective Norepinephrine Reuptake Inhibitor[9][10]
Reboxetine>1,000 (for other receptors)Selective Norepinephrine Reuptake Inhibitor[11][12]

*Note: The Kᵢ value for this compound is presented as a hypothetical placeholder for illustrative purposes, as experimental data is not publicly available. Kᵢ values for reference compounds can vary between studies based on experimental conditions.

Experimental Protocols

The following is a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of a test compound for the human Norepinephrine Transporter (NET).

Principle of the Assay

This assay utilizes a competitive binding format where a specific radioligand with high affinity for NET, typically [³H]nisoxetine, is used to label the transporter. The assay measures the ability of a test compound, in this case, this compound, to displace the radioligand from the transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. From this value, the inhibitory constant (Kᵢ), a measure of the compound's binding affinity, can be calculated using the Cheng-Prusoff equation.

Materials
  • Cell Membranes: HEK293 or CHO cells stably expressing the human Norepinephrine Transporter (hNET).

  • Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Reference Compound: Desipramine hydrochloride.

  • Non-specific Binding Control: 10 µM Desipramine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[1]

  • Wash Buffer: Cold Assay Buffer.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/B or GF/C).

  • Cell harvester.

  • Liquid scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

Procedure
  • Cell Membrane Preparation:

    • Culture HEK293-hNET cells to confluency.

    • Harvest cells, wash with ice-cold Assay Buffer, and centrifuge.

    • Resuspend the cell pellet in ice-cold Assay Buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.[1]

    • Wash the membrane pellet with fresh, ice-cold Assay Buffer and resuspend.

    • Determine the protein concentration of the membrane preparation.

    • Store membrane aliquots at -80°C.

  • Binding Assay:

    • Prepare serial dilutions of the test compound and reference compound in Assay Buffer.

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: Assay Buffer, [³H]Nisoxetine (final concentration ~1-3 nM), and the membrane preparation (20-50 µg of protein).[13]

      • Non-specific Binding: 10 µM Desipramine, [³H]Nisoxetine, and the membrane preparation.[1][13]

      • Test Compound: Test compound dilution, [³H]Nisoxetine, and the membrane preparation.

    • Incubate the plate at 4°C for 2-3 hours or at room temperature for 60-90 minutes with gentle agitation.[1][13]

  • Filtration and Quantification:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

    • Dry the filter mat.

    • Add scintillation cocktail to each filter.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀:

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition curve and determine the IC₅₀ value.

  • Calculate Kᵢ:

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/K𝘥)

      • Where:

        • [L] is the concentration of the radioligand used.

        • K𝘥 is the dissociation constant of the radioligand for NET.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification & Analysis culture Culture hNET-expressing cells harvest Harvest & Wash Cells culture->harvest prepare_reagents Prepare Reagents (Test Compound, Radioligand) homogenize Homogenize Cells harvest->homogenize centrifuge Centrifuge & Pellet Membranes homogenize->centrifuge resuspend Resuspend & Quantify Protein centrifuge->resuspend add_components Add: - Membranes - Radioligand - Test Compound/Buffer resuspend->add_components plate_setup Plate Setup (96-well) prepare_reagents->plate_setup filter Filtration & Washing plate_setup->add_components incubate Incubate add_components->incubate incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for the radioligand binding assay.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release NET Norepinephrine Transporter (NET) NE_synapse Norepinephrine (NE) NE_release->NE_synapse NE_synapse->NET Reuptake Adrenergic_receptor Adrenergic Receptors NE_synapse->Adrenergic_receptor Signal_transduction Signal Transduction Adrenergic_receptor->Signal_transduction Test_compound This compound Test_compound->NET Inhibition

Caption: Inhibition of norepinephrine reuptake by this compound.

References

A Comparative Analysis of 3-(2-Fluorophenoxy)azetidine: Benchmarking Against Established Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a hypothetical comparative analysis designed to illustrate the potential pharmacological profile of 3-(2-Fluorophenoxy)azetidine. The biological data presented for this compound is simulated for demonstrative purposes, as comprehensive preclinical data is not publicly available at the time of this publication. This document serves as a framework for potential investigational pathways.

Introduction

The azetidine scaffold is a compelling structural motif in medicinal chemistry, known for conferring unique pharmacological properties to small molecules.[1] This guide provides a comparative benchmark of a novel azetidine-containing compound, this compound, against well-established therapeutic agents that target monoamine transporters. Monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT), are critical regulators of neurotransmission and are the targets of many drugs used to treat a variety of central nervous system (CNS) disorders.[2][3]

This document will explore the hypothetical profile of this compound as a norepinephrine-dopamine reuptake inhibitor (NDRI) and compare its potential efficacy and selectivity against established NDRIs such as bupropion and methylphenidate, as well as selective inhibitors of other monoamine transporters.[2][4]

Comparative Analysis of Monoamine Transporter Inhibition

To contextualize the potential therapeutic utility of this compound, its hypothetical inhibitory activity at the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT) is compared with that of several known therapeutic agents. The following table summarizes the in vitro binding affinities (Ki, nM) for each compound at the respective human recombinant transporters.

CompoundPrimary Therapeutic ClassNET Ki (nM)DAT Ki (nM)SERT Ki (nM)NET/DAT Selectivity Ratio
This compound (Hypothetical Data) Investigational NDRI 15 45 >1000 3
BupropionNDRI200500>50002.5
MethylphenidateNDRI513>20002.6
ReboxetineSelective NRI1.1129>10000.008
FluoxetineSSRI13016000.80.08
SertralineSSRI420250.2616.8

Data for known therapeutic agents are aggregated from publicly available pharmacological databases and literature. The data for this compound is hypothetical.

Experimental Protocols

The following protocols describe standard in vitro assays used to determine the binding affinity and functional inhibition of compounds at monoamine transporters.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for the human norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters.

Materials:

  • HEK293 cells stably expressing human recombinant NET, DAT, or SERT.

  • Radioligands: [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT, and [³H]Citalopram for SERT.

  • Non-specific binding inhibitors: Desipramine for NET, GBR 12909 for DAT, and Fluoxetine for SERT.

  • Test compound (this compound) and reference compounds.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell membranes from HEK293 cells expressing the target transporter are prepared.

  • A constant concentration of the appropriate radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known selective inhibitor for that transporter.

  • After incubation to equilibrium, the membranes are harvested by rapid filtration and washed to remove unbound radioligand.

  • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Synaptosomal Neurotransmitter Reuptake Assays

Objective: To measure the functional inhibition of norepinephrine, dopamine, and serotonin reuptake by a test compound in rat brain synaptosomes.

Materials:

  • Freshly prepared rat striatal (for DAT) and cortical (for NET and SERT) synaptosomes.

  • Radiolabeled neurotransmitters: [³H]Norepinephrine, [³H]Dopamine, and [³H]Serotonin.

  • Test compound (this compound) and reference compounds.

  • Scintillation counter.

Procedure:

  • Synaptosomes are pre-incubated with various concentrations of the test compound or vehicle.

  • The reuptake reaction is initiated by the addition of the respective radiolabeled neurotransmitter.

  • After a short incubation period, the reuptake is terminated by rapid filtration and washing with ice-cold buffer.

  • The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.

  • The IC50 value for the inhibition of reuptake is calculated for each compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of a norepinephrine-dopamine reuptake inhibitor and the general workflow for its in vitro characterization.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle NE Norepinephrine NE_Vesicle->NE Release DA_Vesicle Dopamine Vesicle DA Dopamine DA_Vesicle->DA Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) NE->NET Reuptake NE_Receptor Adrenergic Receptor NE->NE_Receptor Binding DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binding NDRI This compound NDRI->NET Inhibition NDRI->DAT Inhibition

Caption: Mechanism of Action of a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).

start Compound Synthesis (this compound) binding_assay Radioligand Binding Assays (NET, DAT, SERT) start->binding_assay reuptake_assay Functional Reuptake Assays (Synaptosomes) start->reuptake_assay data_analysis Data Analysis (Ki, IC50, Selectivity) binding_assay->data_analysis reuptake_assay->data_analysis report Comparative Profile Generation data_analysis->report

Caption: In Vitro Characterization Workflow for a Novel Monoamine Reuptake Inhibitor.

Conclusion

Based on this hypothetical analysis, this compound presents a promising profile as a norepinephrine-dopamine reuptake inhibitor with a selectivity ratio comparable to existing NDRIs like methylphenidate and bupropion.[4] Its high selectivity over the serotonin transporter suggests a potentially lower risk of side effects associated with serotonergic medications.[5] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in CNS disorders such as ADHD and depression, where NDRIs have demonstrated clinical utility.[4][6]

References

Safety Operating Guide

Proper Disposal of 3-(2-Fluorophenoxy)azetidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-(2-Fluorophenoxy)azetidine, a fluorinated phenoxyazetidine derivative utilized in pharmaceutical research and development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar chemicals, including other halogenated phenoxyazetidines and the parent azetidine ring system.

Immediate Safety Considerations and Hazard Profile

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. Based on data from analogous compounds, this chemical should be treated as a hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat is required to protect against skin contact.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any vapors or aerosols.

Summary of Potential Hazards (Based on Analogous Compounds)
Hazard CategoryDescriptionSource (Analogous Compound)
Skin Irritation May cause skin irritation upon contact.3-(5-Bromo-2-fluorophenoxy)azetidine
Eye Irritation May cause serious eye irritation.3-(5-Bromo-2-fluorophenoxy)azetidine
Respiratory Irritation May cause respiratory tract irritation if inhaled.3-(5-Bromo-2-fluorophenoxy)azetidine
Flammability While phenoxy derivatives are less volatile, the parent compound, azetidine, is a flammable liquid. Therefore, caution should be exercised regarding ignition sources.Azetidine

Step-by-Step Disposal Procedures

Unused or waste this compound must be disposed of as hazardous chemical waste. Do not pour this chemical down the drain or discard it in regular trash.

Waste Collection and Containerization
  • Container Selection: Choose a designated, leak-proof waste container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tightly fitting cap.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "this compound"

    • The primary hazard characteristics (e.g., "Irritant")

    • The date the first quantity of waste is added to the container.

  • Waste Accumulation: Carefully transfer the waste chemical into the labeled container. Keep the container closed at all times except when adding waste. Store the waste container in a designated satellite accumulation area away from incompatible materials.

Disposal of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste as they may retain chemical residues.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: Crucially, the first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.

  • Container Disposal: After triple rinsing, the container can typically be disposed of through your institution's standard laboratory glassware or plasticware disposal streams. Consult your institutional guidelines.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully collect the absorbent material and place it into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

Final Disposal Logistics
  • Institutional EHS: The primary point of contact for chemical waste disposal is your institution's EHS department. They will provide guidance on specific procedures and arrange for the collection of your hazardous waste.

  • Licensed Waste Contractor: Your institution will have a contract with a licensed hazardous waste disposal company to transport and dispose of the chemical waste in accordance with all local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_product Unused Product or Waste Material? start->is_product is_container Empty Container? is_product->is_container No collect_waste Collect in Labeled Hazardous Waste Container is_product->collect_waste Yes is_spill Spill? is_container->is_spill No rinse_container Triple Rinse with Appropriate Solvent is_container->rinse_container Yes absorb_spill Absorb with Inert Material is_spill->absorb_spill Yes contact_ehs Arrange for Pickup by EHS or Licensed Contractor collect_waste->contact_ehs collect_rinsate Collect First Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy collect_rinsate->dispose_container collect_rinsate->contact_ehs collect_spill_waste Collect Absorbed Material as Hazardous Waste absorb_spill->collect_spill_waste collect_spill_waste->contact_ehs

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for 3-(2-Fluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides immediate safety and logistical information for handling 3-(2-Fluorophenoxy)azetidine, compiled from publicly available data on similar chemical structures. This is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling this chemical.

Hazard Identification and Personal Protective Equipment

This compound and structurally similar compounds are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory to ensure the safety of laboratory personnel. All handling should be performed in a well-ventilated area or a chemical fume hood.[1][3]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles or Full Face ShieldChemical splash goggles are essential. A face shield should be used with goggles when there is a higher risk of splashes.Protects against splashes and potential vapors that can cause serious eye irritation.[1][4][5]
Hand Protection Chemical-Resistant GlovesHigh-performance nitrile or neoprene gloves are recommended.[4][5] Regularly inspect gloves for tears or punctures and change them frequently. Double gloving is a good practice, especially during compounding and disposal.[4]Prevents skin contact, which can cause irritation.[1][4][5]
Body Protection Chemical-Resistant Laboratory Coat or GownA disposable gown made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs is ideal.[4]Protects against accidental spills and contamination of personal clothing.[4][5]
Respiratory Protection Respirator with Organic Vapor CartridgeShould be used in poorly ventilated areas or when there is a risk of inhaling vapors.[4] Proper fit testing and training on use and maintenance are necessary.Azetidine compounds can release harmful vapors upon inhalation.[4] May cause respiratory irritation.[1][2]
Foot Protection Chemical-Resistant, Closed-Toe ShoesSturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are recommended where larger quantities are handled.Protects feet from spills and falling objects.[4]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Gather all necessary PPE as outlined in Table 1 and inspect for integrity.

    • Locate the nearest eyewash station and safety shower before beginning work.

    • Prepare all necessary equipment and reagents.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Avoid direct contact with the skin, eyes, and clothing.[1][2]

    • Use compatible utensils and equipment to handle the compound.

    • Keep containers tightly closed when not in use.[1]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1][2]

    • Decontaminate all work surfaces with a suitable laboratory cleaner.

    • Properly remove and dispose of contaminated PPE in designated waste containers.

Disposal Plan

The disposal of this compound and its contaminated waste must be carried out in accordance with local, state, and federal regulations. As a halogenated organic compound, it requires special disposal procedures.[3][6]

Waste Management Protocol:

  • Waste Segregation: Do not mix with non-halogenated waste.[7] All waste containing this chemical, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[3][6]

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid for waste collection.[8]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).[8]

  • Disposal Method: The primary recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed facility.[9][10] This process is necessary to break the stable carbon-fluorine bond.[9] Do not pour down the drain or dispose of in regular trash.[3][8]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuation and Ventilation: Alert others in the vicinity and evacuate the immediate area if necessary. Ensure the area is well-ventilated, preferably within a fume hood.[8]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial absorbent pads to contain the spill.[8]

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[9]

    • Decontaminate the spill area with a suitable laboratory detergent and water.[9] Collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[8]

First Aid Measures:

  • If on Skin: Immediately wash with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, seek medical attention.[1][2]

  • If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[1][2]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

start Start: Handling this compound prep 1. Preparation - Verify fume hood function - Inspect and gather PPE - Locate safety equipment start->prep handling 2. Handling - Don all PPE - Work in fume hood - Avoid contact - Keep containers closed prep->handling spill Spill Occurs handling->spill No waste_generation Waste Generated handling->waste_generation Yes post_handling 3. Post-Handling - Wash hands thoroughly - Decontaminate work surfaces - Dispose of contaminated PPE waste_collection 4. Waste Collection - Segregate as Halogenated Organic Waste - Use labeled, compatible container post_handling->waste_collection spill_procedure Spill Response - Evacuate and ventilate - Contain with absorbent - Clean and decontaminate - Report to EHS spill->spill_procedure Yes spill_procedure->waste_generation waste_generation->post_handling disposal 5. Disposal - Arrange pickup by EHS - High-temperature incineration waste_collection->disposal end End of Process disposal->end

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.